Product packaging for Tetrazine-PEG5-SS-amine(Cat. No.:)

Tetrazine-PEG5-SS-amine

Número de catálogo: B12420974
Peso molecular: 641.8 g/mol
Clave InChI: HNAOWTQNMLZZAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tetrazine-PEG5-SS-amine is a multifunctional, cleavable linker specifically designed for the synthesis of antibody-drug conjugates (ADCs) and other advanced bioconjugation applications . ADCs are complex therapeutics comprised of a monoclonal antibody covalently attached to a potent cytotoxin payload via a specialized linker . This linker integrates several key functional components: a tetrazine group that enables rapid, bioorthogonal inverse electron-demand Diels-Alder (IEDDA) click chemistry with strained trans-cyclooctenes (TCOs) , a disulfide (SS) bond that is cleavable in the reductive intracellular environment, a hydrophilic 5-unit polyethylene glycol (PEG) spacer that enhances aqueous solubility and reduces steric hindrance, and a terminal amine group for convenient conjugation to carboxylic acids or other activated esters . The tetrazine-TCO ligation is exceptionally fast and selective, proceeding under mild physiological conditions with minimal interference from biological functionalities, making it ideal for labeling proteins and constructing complex biomolecules . The incorporation of the cleavable disulfide bridge allows for the controlled release of the cytotoxic agent upon internalization into target cells, a critical mechanism for the efficacy of ADCs . With a molar mass of 641.80 and the chemical formula C27H43N7O7S2, this reagent is a vital tool for researchers developing targeted cancer therapies, pretargeted imaging strategies, and novel bioconjugation methodologies . This product is for research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43N7O7S2 B12420974 Tetrazine-PEG5-SS-amine

Propiedades

Fórmula molecular

C27H43N7O7S2

Peso molecular

641.8 g/mol

Nombre IUPAC

N-[2-(2-aminoethyldisulfanyl)ethyl]-3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C27H43N7O7S2/c28-7-19-42-43-20-8-29-25(35)5-9-37-11-13-39-15-17-41-18-16-40-14-12-38-10-6-26(36)30-21-23-1-3-24(4-2-23)27-33-31-22-32-34-27/h1-4,22H,5-21,28H2,(H,29,35)(H,30,36)

Clave InChI

HNAOWTQNMLZZAQ-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCSSCCN)C2=NN=CN=N2

Origen del producto

United States

Foundational & Exploratory

The Critical Role of the PEG5 Spacer in the Biocompatibility of Tetrazine-PEG5-SS-amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The advent of highly targeted therapeutics, such as antibody-drug conjugates (ADCs), has revolutionized modern medicine. The success of these complex biomolecules hinges on the sophisticated design of their constituent parts, particularly the linker that connects the targeting moiety to the therapeutic payload. The Tetrazine-PEG5-SS-amine linker is a prime example of this intricate engineering, designed for bioorthogonal conjugation and controlled payload release. This guide delves into the pivotal role of the polyethylene (B3416737) glycol (PEG) spacer, specifically the 5-unit oligomer (PEG5), in defining the overall biocompatibility and clinical viability of conjugates utilizing this linker.

Molecular Architecture and Component Functionality

The this compound linker is a heterobifunctional molecule comprised of four key components, each with a distinct purpose. The synergy between these components is what enables the creation of stable, effective, and safe targeted therapies.

  • Tetrazine: This moiety is the bioorthogonal reactive handle. It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is exceptionally fast and occurs efficiently under mild, physiological conditions without interfering with biological functional groups[1][2].

  • PEG5 Spacer: The core of this guide, the PEG5 spacer is a short, hydrophilic chain of five ethylene (B1197577) glycol units. Its primary role is to modulate the physicochemical properties of the entire conjugate, enhancing solubility, stability, and pharmacokinetic profiles[][4][5].

  • Disulfide (SS) Bond: This bond serves as a cleavable trigger. It is stable in the oxidizing environment of the bloodstream but is rapidly reduced and cleaved in the intracellular environment, which has a high concentration of glutathione (B108866) (GSH)[6][7]. This ensures that the therapeutic payload is released specifically inside the target cells.

  • Amine (NH2) Group: This functional group provides a convenient attachment point for the cytotoxic payload, typically via a stable amide bond formation.

Figure 1: Molecular components of a conjugate using the this compound linker.

The PEG5 Spacer: A Master Regulator of Biocompatibility

The covalent attachment of PEG chains, or PEGylation, is a well-established strategy to improve the pharmacological properties of therapeutic molecules[8][9]. While long PEG chains are often used, short spacers like PEG5 play a nuanced but critical role in linker design for ADCs.

Many potent cytotoxic payloads used in ADCs are highly hydrophobic. When conjugated to an antibody, these payloads can induce aggregation, compromising the stability and safety of the therapeutic. The hydrophilic PEG5 spacer acts as a solubilizing agent, counteracting the hydrophobicity of the payload[10][11]. This prevents the formation of high-molecular-weight aggregates, which are often associated with rapid clearance and increased immunogenicity[][12].

The PEG spacer profoundly impacts how the ADC behaves in the body. By creating a hydrophilic "shield," the PEG5 spacer contributes to:

  • Increased Hydrodynamic Radius: This shield increases the effective size of the conjugate, reducing renal clearance and extending its circulation half-life[][8].

  • Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the payload or the linker itself, reducing the risk of an anti-drug antibody (ADA) response[5][9][11]. While PEG itself can be immunogenic, shorter chains are generally less so[13][14].

  • Improved Tumor Penetration: The flexible nature of the PEG spacer can facilitate better diffusion and penetration into the tumor microenvironment.

The PEG5 spacer provides critical physical separation between the large antibody and the payload. This spacing is essential to:

  • Minimize Interference: It prevents the payload from interfering with the antibody's ability to bind to its target antigen.

  • Facilitate Payload Release: It ensures that the disulfide bond is accessible to intracellular reducing agents like glutathione for efficient cleavage.

Quantitative Impact of PEG Spacers

The benefits of PEGylation are well-documented across numerous studies. The inclusion of even short PEG spacers can lead to significant improvements in the physicochemical and pharmacokinetic properties of bioconjugates.

ParameterWithout PEG SpacerWith PEG Spacer (e.g., PEG5)Rationale & Benefit
Solubility Low (risk of aggregation)HighPEG's hydrophilicity counteracts payload hydrophobicity, preventing aggregation and improving stability.[10][11]
Circulation Half-life ShorterLongerIncreased hydrodynamic radius reduces renal clearance.[][8]
Immunogenicity Higher PotentialReducedThe PEG chain masks potential epitopes, lowering the risk of an immune response.[5][9]
Drug-to-Antibody Ratio (DAR) Limited by aggregationHigher achievable DARPEG's solubilizing effect allows for more drug molecules per antibody without compromising stability.[11]
In Vivo Efficacy ReducedEnhancedImproved PK/PD profile and better tumor targeting lead to greater therapeutic effect.[]
Table 1: Comparative effects of the presence versus absence of a PEG spacer in an antibody-drug conjugate linker.

Intracellular Payload Release: The Role of the Disulfide Bond

The ultimate goal of an ADC is to deliver its payload inside a cancer cell. The this compound linker achieves this through its glutathione-sensitive disulfide bond. The concentration of glutathione is significantly higher inside cells (1-10 mM) compared to the extracellular environment or blood plasma (~5 µM), creating a steep redox potential gradient[6][15].

References

An In-depth Technical Guide to the Tetrazine Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction, particularly the ligation between tetrazines and strained dienophiles, has rapidly emerged as a powerful tool in chemical biology, drug development, and materials science.[1][2] Its exceptional kinetics, high specificity, and biocompatibility make it a cornerstone of bioorthogonal chemistry, enabling researchers to perform highly efficient and selective chemical transformations in complex biological systems.[3][4] This guide provides a comprehensive overview of the core principles of the tetrazine iEDDA reaction, detailed experimental protocols, and key quantitative data to facilitate its application in research and development.

Core Principles of the Tetrazine iEDDA Reaction

The tetrazine iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene (the 1,2,4,5-tetrazine) and an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (B1233481) (TCO).[1][5] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][5]

The reaction proceeds through a two-step mechanism:

  • [4+2] Cycloaddition: The electron-deficient tetrazine and the electron-rich dienophile undergo a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate.[1][6] This is the rate-determining step of the reaction.[3][7]

  • Retro-Diels-Alder Reaction: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[3][6] This step is a key driving force for the reaction's irreversibility.[3] The final product is a stable dihydropyridazine, which can further oxidize to a pyridazine.[3][6]

This reaction is notable for being catalyst-free and capable of proceeding under mild, physiological conditions, making it ideal for in vivo applications.[5][6]

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the tetrazine iEDDA reaction are among the highest reported for any bioorthogonal reaction, often ranging from 10³ to 10⁷ M⁻¹s⁻¹.[3][4] This rapid kinetics allows for efficient labeling at low micromolar to nanomolar concentrations, which is crucial for minimizing potential toxicity and off-target effects in living systems.[3] The reaction rate is influenced by the substituents on both the tetrazine and the dienophile, as well as the solvent conditions.[2][3]

Diene (Tetrazine)DienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazinetrans-cyclooctene (TCO)~10³ - 10⁴Aqueous Media
3,6-diphenyl-s-tetrazinetrans-cyclooctene (TCO)160 times faster than with less strained derivativesMethanol
3,6-diaryl-s-tetrazinetrans-cyclooctene (TCO)20009:1 Methanol/Water
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineNorbornene1.9Not Specified
Hydrogen-substituted tetrazine (frTet) containing sfGFPtrans-cyclooctene12-fold greater than methyl-substituted tetrazineIn vitro

Note: Reaction rates can vary significantly based on the specific substituents and experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a representative synthesis of a commonly used tetrazine derivative.[1]

Materials:

Procedure:

  • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.[1]

  • Stir the reaction mixture at room temperature or gently heat (e.g., to 78°C) for 30 minutes to several hours.[1] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Oxidation to Tetrazine: Once the formation of the dihydrotetrazine is complete, cool the reaction mixture in an ice bath.[1]

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. A vibrant pink or red color change indicates the formation of the tetrazine.[1]

  • Purification: Extract the crude product with an organic solvent like dichloromethane.[1]

  • Purify the product by column chromatography on silica gel to obtain the final 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine.[1]

Protocol 2: Antibody Labeling with a Tetrazine-Fluorophore Conjugate

This protocol outlines the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized fluorophore.[1]

Materials:

  • Antibody solution (1-5 mg/mL)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Tetrazine-fluorophore conjugate

  • Spin desalting columns

  • Standard laboratory equipment for protein handling

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of approximately 1-5 mg/mL in the reaction buffer.[1]

  • TCO Labeling: Add the TCO-NHS ester to the antibody solution and incubate to allow for the labeling reaction to proceed.

  • Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[1]

  • Tetrazine Ligation: Add the tetrazine-fluorophore conjugate to the purified TCO-labeled antibody solution. The iEDDA reaction will proceed rapidly.

  • Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column. The resulting antibody-fluorophore conjugate is ready for downstream applications.[1]

Visualizing the Core Concepts

To further elucidate the fundamental aspects of the tetrazine iEDDA reaction, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

iEDDA_Mechanism Mechanism of the Tetrazine iEDDA Reaction cluster_reaction Reaction Cascade Tetrazine Tetrazine (Diene) Electron-Deficient Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (Rate-Determining) Dienophile trans-Cyclooctene (Dienophile) Electron-Rich, Strained Dienophile->Intermediate Products Stable Dihydropyridazine + N₂ Gas Intermediate->Products Retro-Diels-Alder (Irreversible)

Caption: Mechanism of the Tetrazine iEDDA Reaction.

Antibody_Labeling_Workflow Workflow for Antibody Labeling via Tetrazine iEDDA cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Tetrazine Ligation cluster_step4 Step 4: Final Purification (Optional) Antibody Antibody TCO_Antibody TCO-Labeled Antibody Antibody->TCO_Antibody TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Antibody Purification1 Remove Excess TCO-NHS (Spin Desalting) TCO_Antibody->Purification1 Labeled_Antibody Fluorophore-Labeled Antibody Purification1->Labeled_Antibody Tetrazine_Fluorophore Tetrazine-Fluorophore Tetrazine_Fluorophore->Labeled_Antibody Purification2 Remove Excess Tetrazine-Fluorophore (Spin Desalting) Labeled_Antibody->Purification2 Final_Product Purified Labeled Antibody Purification2->Final_Product

Caption: A typical workflow for antibody labeling using tetrazine-TCO ligation.

Applications in Drug Development and Research

The unique characteristics of the tetrazine iEDDA reaction have led to its widespread adoption in various research and drug development applications:

  • Pretargeted Imaging and Therapy: This two-step strategy involves administering a dienophile-modified targeting vector (e.g., an antibody) that accumulates at the target site, followed by the injection of a tetrazine-labeled imaging agent or therapeutic payload.[4][8] This approach improves target-to-background ratios and allows for the use of short-lived radionuclides.[4]

  • In Vivo Imaging: The rapid and bioorthogonal nature of the reaction enables real-time imaging of biological processes in living organisms.[3][9]

  • Drug Delivery and Release: The iEDDA reaction can be used to trigger the release of a drug at a specific site, a concept known as "click-to-release".[10]

  • Protein and Cell Labeling: The high efficiency of the reaction allows for the specific labeling of proteins and cells, even at low concentrations.[2][11]

  • Biomaterials and Polymer Science: The tetrazine iEDDA reaction is increasingly used for the synthesis and functionalization of polymeric materials.[12]

Pretargeting_Strategy Pretargeting Strategy for Cancer Therapy cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Ligation and Payload Delivery Antibody_TCO Antibody-TCO Conjugate Tumor_Cell Tumor Cell with Antigen Antibody_TCO->Tumor_Cell Binds to Antigen Clearance Unbound Antibody-TCO Clears from Circulation Tumor_Cell->Clearance Accumulation at Tumor Site Drug_Delivery Selective Drug Delivery to Tumor Tetrazine_Drug Tetrazine-Drug Conjugate Tetrazine_Drug->Drug_Delivery iEDDA Reaction at Tumor Site

References

An In-depth Technical Guide to the Chemical Properties and Stability of Tetrazine-PEG5-SS-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazine-PEG5-SS-amine is a heterobifunctional crosslinker that plays a crucial role in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This molecule incorporates three key functional components: a tetrazine moiety for bioorthogonal click chemistry, a polyethylene (B3416737) glycol (PEG) spacer, and a cleavable disulfide bond terminating in a primary amine. This guide provides a comprehensive overview of its chemical properties, stability profile, and relevant experimental protocols to facilitate its effective use in research and drug development.

The tetrazine group enables an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner. This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for conjugating molecules in complex biological environments. The PEG5 spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate. The disulfide bond provides a cleavable linkage that is stable in systemic circulation but can be readily reduced in the intracellular environment, which has a higher concentration of reducing agents like glutathione (B108866). This feature is instrumental for the controlled release of therapeutic payloads within target cells.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for calculating molar equivalents in conjugation reactions and for the general handling and characterization of the compound.

PropertyValueReference
Molecular Formula C₂₇H₄₃N₇O₇S₂[1]
Molecular Weight 641.8 g/mol [1]
Purity >96%[1]
Appearance (Not specified in provided results)
Solubility (Not specified in provided results, but PEGylation suggests aqueous solubility)
Storage Conditions -20°C, desiccated[2]

Stability Profile

The overall stability of this compound is a composite of the individual stabilities of its three key components: the tetrazine ring, the disulfide bond, and the PEG spacer.

Tetrazine Moiety

The stability of the tetrazine ring is crucial for ensuring efficient conjugation, particularly in pre-targeting strategies where the tetrazine-modified component may circulate in vivo before the administration of the TCO-modified counterpart.

  • Substituent Effects: The stability of 1,2,4,5-tetrazines is influenced by the electronic properties of their substituents. Electron-donating groups generally increase stability, while electron-withdrawing groups can decrease stability in aqueous media.[3] Hydrogen-substituted tetrazines, while exhibiting very fast reaction kinetics, are generally less stable than their methyl-substituted counterparts.[4]

  • pH and Temperature: Tetrazine stability is pH and temperature-dependent. Studies on various tetrazine derivatives have shown degradation over time in aqueous buffers (e.g., PBS pH 7.4 at 37°C).[3][5] For instance, some pyridyl- or H-tetrazines showed significant degradation in cell culture medium within 48 hours, whereas methyl- and triazolyl-tetrazines exhibited greater stability.[2][4]

  • Biological Media: In biological media such as DMEM with 10% FBS, the stability of tetrazines can vary. Some less stable tetrazines can degrade significantly within hours, while more stable derivatives can persist for over 48 hours.[2][4]

Disulfide Bond

The disulfide bond in this compound is designed to be a cleavable linker. Its stability is a critical factor in the therapeutic window of ADCs, requiring it to be stable in circulation but readily cleaved within the target cell.

  • Reductive Cleavage: Disulfide bonds are cleaved under reducing conditions. The intracellular environment has a significantly higher concentration of glutathione (GSH) (1-10 mM) compared to the blood plasma (~5 µM), which facilitates the selective cleavage of the disulfide bond inside the cell.[][7]

  • Steric Hindrance: The stability of the disulfide bond in the bloodstream can be modulated by introducing steric hindrance on the carbon atoms adjacent to the disulfide linkage.[8][9][10] Increased steric hindrance can enhance plasma stability by protecting the bond from premature reduction.[8][9]

  • Plasma Stability: The half-life of disulfide linkers in plasma can vary depending on their structure. Less stable disulfide linkers can lead to premature drug release and off-target toxicity.[7] The design of the linker, including steric hindrance, is a key parameter to optimize in vivo stability.[8][11]

PEG Spacer

The PEG5 spacer is generally considered stable under physiological conditions and contributes positively to the overall properties of the molecule.

  • Hydrophilicity and Solubility: The PEG chain imparts hydrophilicity, which can prevent aggregation and improve the solubility of the entire conjugate, especially when dealing with hydrophobic payloads.

  • Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of biomolecules by increasing their hydrodynamic radius and shielding them from renal clearance and proteolytic degradation. The length of the PEG linker can be optimized to balance pharmacokinetic benefits with potential impacts on antigen binding and cellular uptake.

Experimental Protocols

General Workflow for Antibody-Drug Conjugation

The following diagram illustrates a general workflow for the conjugation of a TCO-modified antibody with this compound linked to a payload.

ADC_Conjugation_Workflow cluster_antibody_modification Antibody Modification cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification Antibody Antibody Modified_Antibody TCO-Modified Antibody Antibody->Modified_Antibody Reaction with TCO-NHS TCO_NHS TCO-NHS Ester TCO_NHS->Modified_Antibody ADC Antibody-Drug Conjugate (ADC) Modified_Antibody->ADC iEDDA Reaction Linker This compound Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Payload Drug Payload Activated_Payload Activated Payload Payload->Activated_Payload Activated_Payload->Linker_Payload Linker_Payload->ADC Purification Purification (e.g., SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC ADC_Design_Logic cluster_linker_properties Linker Properties cluster_adc_performance ADC Performance Stability Linker Stability Efficacy Therapeutic Efficacy Stability->Efficacy ensures delivery Toxicity Off-target Toxicity Stability->Toxicity reduces premature release Cleavability Cleavage Rate Cleavability->Stability inversely related Cleavability->Efficacy enables payload release Hydrophilicity Hydrophilicity (PEG length) Hydrophilicity->Efficacy may affect uptake PK Pharmacokinetics Hydrophilicity->PK improves half-life PK->Efficacy influences tumor accumulation PK->Toxicity affects exposure of normal tissues

References

An In-Depth Technical Guide to Bioorthogonal Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry encompasses a suite of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi, this powerful methodology allows for the precise chemical modification of biomolecules in their natural environment.[1][2] For protein labeling, bioorthogonal chemistry offers an unparalleled toolkit to study protein function, dynamics, and interactions with minimal perturbation to the biological system.[3][4] This guide provides a detailed overview of the core principles, key reactions, experimental protocols, and applications of bioorthogonal chemistry in protein labeling, with a focus on providing actionable information for researchers in basic science and drug development.

The fundamental principle of bioorthogonal chemistry involves a two-step process. First, a bioorthogonal functional group, or "chemical reporter," is introduced into a target protein.[2] This is typically achieved through metabolic labeling, where an amino acid analogue bearing the reporter is incorporated during protein synthesis, or through genetic code expansion, which allows for the site-specific incorporation of an unnatural amino acid.[4] The second step is the chemoselective ligation of this reporter with a probe molecule carrying a complementary functional group.[2] This probe can be a fluorophore for imaging, a biotin (B1667282) tag for purification, or a therapeutic agent for targeted delivery.

For a reaction to be considered bioorthogonal, it must meet several stringent criteria:

  • High Selectivity: The reacting partners must only react with each other, ignoring the vast array of other functional groups present in a biological milieu.[5]

  • Biocompatibility: The reactants, catalyst (if any), and the resulting linkage must be non-toxic and not disrupt normal cellular processes.

  • Favorable Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures, pH, and in aqueous environments, even at low concentrations of reactants.[5]

  • Stability: The chemical reporters and the resulting covalent bond must be stable under physiological conditions.[5]

This guide will delve into the most prominent bioorthogonal reactions used for protein labeling, providing quantitative data to compare their efficiencies and detailed protocols to facilitate their implementation in the laboratory.

Core Bioorthogonal Reactions

Several classes of reactions have been developed that meet the criteria for bioorthogonality. The choice of reaction often depends on the specific application, balancing factors like reaction speed, the potential for catalyst toxicity, and the desired final product. The four most widely used bioorthogonal reactions for protein labeling are the Staudinger Ligation, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Data Presentation: Comparison of Key Bioorthogonal Reactions

The following tables summarize the key quantitative parameters for the most common bioorthogonal reactions, offering a basis for selecting the most appropriate chemistry for a given experimental design.

ParameterStaudinger LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Typical Reactants Azide (B81097), Phosphine (B1218219)Azide, Terminal AlkyneAzide, Strained Cyclooctyne (B158145)Tetrazine, Strained Alkene (e.g., trans-cyclooctene)
Catalyst Required NoYes (Copper(I))NoNo
Live Cell Compatibility YesLimited (due to copper toxicity)YesYes
Typical Reaction Time 6 - 24 hours[6]< 1 hour[6]1 - 4 hours[6]Minutes
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~10⁻³[6]~10² - 10³[6]~10⁻¹ - 1[6]up to 10⁶

Table 1: General Comparison of Key Bioorthogonal Reactions. This table provides a high-level overview of the defining characteristics of the four major bioorthogonal reactions used for protein labeling.

Reaction TypeSpecific ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
SPAAC [9+1]CPP with benzyl (B1604629) azide2.2 x 10⁻³[7]
m[9+1]CPP with benzyl azide9.6 x 10⁻³[7]
[11+1]CPP with benzyl azide4.5 x 10⁻⁴[7]
fluor[11+1]CPP with benzyl azide4.7 x 10⁻³[7]
Sulfo DBCO-amine in HEPES (pH 7)0.55 - 1.22[8]
Sulfo DBCO-amine in PBS (pH 7)0.32 - 0.85[8]
IEDDA 2'-aTCOK with H-Tet-Cy53.59 x 10⁴[9]
trans-cyclooctene with s-tetrazine2000[2]

Table 2: Selected Second-Order Rate Constants for SPAAC and IEDDA Reactions. This table presents specific kinetic data for different reactant pairs within the SPAAC and IEDDA reaction classes, highlighting the impact of reactant structure on reaction speed.

Experimental Protocols

The following sections provide detailed, generalized protocols for the key bioorthogonal reactions. It is important to note that optimization will likely be necessary for specific proteins, probes, and cell types.

Protocol 1: Metabolic Labeling of Proteins with an Azide-Containing Amino Acid

This protocol describes the incorporation of an azide-bearing amino acid, such as azidohomoalanine (AHA), into newly synthesized proteins in mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • Azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Culture: Culture mammalian cells to the desired confluency in complete medium.

  • Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 1-2 hours to deplete intracellular methionine pools.

  • AHA Incubation: Replace the methionine-free medium with methionine-free medium supplemented with AHA (typically 25-50 µM). The optimal concentration and incubation time should be determined empirically (usually 4-24 hours).

  • Cell Lysis (for downstream analysis):

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer with protease inhibitors.

    • Incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the azide-labeled proteome.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling in Live Cells

This protocol details the labeling of azide-modified proteins with a strained cyclooctyne probe in living cells.

Materials:

  • Cells with metabolically incorporated azide-containing amino acids (from Protocol 1)

  • Cell-permeable strained cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)

  • Complete cell culture medium

  • PBS

Procedure:

  • Probe Preparation: Prepare a stock solution of the cyclooctyne-fluorophore conjugate in DMSO.

  • Labeling Reaction:

    • Remove the AHA-containing medium from the cells.

    • Wash the cells twice with pre-warmed PBS.

    • Add complete medium containing the cyclooctyne-fluorophore conjugate to the cells. A final concentration of 1-10 µM is a good starting point.

    • Incubate for 30 minutes to 2 hours at 37°C, protected from light. The optimal time and concentration should be determined empirically.[10]

  • Washing:

    • Remove the labeling medium.

    • Wash the cells three times with pre-warmed PBS to remove unreacted probe.

  • Imaging: The cells are now ready for fluorescence microscopy analysis.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Purified Proteins

This protocol describes the labeling of a purified protein containing an azide or alkyne group with a complementary probe.

Materials:

  • Purified protein with an azide or alkyne modification in an appropriate buffer (e.g., PBS)

  • Alkyne or azide-containing probe (e.g., alkyne-biotin)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Copper-chelating ligand solution (e.g., THPTA, 50 mM in water)

  • Freshly prepared sodium ascorbate (B8700270) solution (e.g., 100 mM in water)

  • Aminoguanidine (B1677879) solution (optional, to prevent side reactions with ascorbate byproducts)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • The azide or alkyne-modified protein solution.

    • The complementary alkyne or azide probe (typically a 10-50 fold molar excess over the protein).

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.[3]

  • Add Catalyst: Add the premixed copper/ligand solution to the protein/probe mixture. The final copper concentration is typically 50-250 µM.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.[3] If using, add aminoguanidine as well.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Remove excess reagents and byproducts using size-exclusion chromatography or dialysis.

Protocol 4: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Cell Surface Labeling

This protocol outlines the labeling of a cell surface protein containing a strained alkene with a tetrazine-fluorophore conjugate.

Materials:

  • Cells expressing a protein with a genetically encoded strained alkene (e.g., trans-cyclooctene)

  • Tetrazine-fluorophore conjugate

  • Complete cell culture medium

  • PBS

Procedure:

  • Probe Preparation: Prepare a stock solution of the tetrazine-fluorophore conjugate in DMSO.

  • Labeling Reaction:

    • Gently wash the cells twice with pre-warmed PBS.

    • Add complete medium containing the tetrazine-fluorophore conjugate. Due to the rapid kinetics of the IEDDA reaction, low micromolar or even nanomolar concentrations can be effective (e.g., 100 nM to 5 µM).

    • Incubate for 5-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling medium.

    • Wash the cells three times with pre-warmed PBS.

  • Imaging: Proceed with fluorescence microscopy.

Protocol 5: Staudinger Ligation for In Vitro Protein Labeling

This protocol describes the ligation of a purified azide-modified protein with a phosphine-containing probe.

Materials:

  • Purified azide-modified protein in a suitable buffer

  • Phosphine-probe conjugate (e.g., phosphine-biotin)

  • DMSO or DMF

Procedure:

  • Probe Preparation: Prepare a stock solution of the phosphine-probe in a water-miscible organic solvent like DMSO or DMF (e.g., 10 mM).[6]

  • Ligation Reaction: Add the phosphine-probe stock solution to the protein solution. A 10- to 50-fold molar excess of the phosphine reagent over the protein is typically used.[6]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 12-24 hours.[6]

  • Analysis and Purification: Monitor the reaction progress by SDS-PAGE or mass spectrometry. Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted probe.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway that can be studied using bioorthogonal chemistry.

Experimental Workflows

experimental_workflow_metabolic_labeling cluster_cell_culture Cell Culture & Labeling cluster_ligation Bioorthogonal Ligation cluster_analysis Analysis start Start with mammalian cells starve Methionine starvation start->starve 1. Wash label Incubate with AHA starve->label 2. Add AHA medium wash_cells Wash cells label->wash_cells 3. Prepare for ligation add_probe Add cyclooctyne probe wash_cells->add_probe incubate Incubate add_probe->incubate final_wash Final wash incubate->final_wash analysis Fluorescence microscopy or cell lysis final_wash->analysis

Workflow for metabolic labeling and SPAAC reaction in live cells.

experimental_workflow_gce cluster_transfection Genetic Modification & Expression cluster_labeling Bioorthogonal Labeling cluster_outcome Analysis transfect Co-transfect plasmid for protein of interest (with TAG codon) and orthogonal tRNA/synthetase add_uaa Add unnatural amino acid (UAA) to medium transfect->add_uaa expression Protein expression with UAA incorporation add_uaa->expression wash Wash cells expression->wash add_probe Add complementary probe (e.g., tetrazine) wash->add_probe react Incubate for IEDDA reaction add_probe->react final_wash Final wash react->final_wash analyze Imaging or biochemical analysis final_wash->analyze

Workflow for protein labeling via genetic code expansion and IEDDA.
Signaling Pathway Example: GPCR Labeling and Downstream Analysis

Bioorthogonal chemistry is a powerful tool for studying G-protein coupled receptor (GPCR) signaling. By labeling the GPCR, researchers can track its localization, oligomerization, and interaction with downstream effectors.

Studying GPCR signaling using bioorthogonal labeling.

Conclusion

Bioorthogonal chemistry has become an indispensable tool in the arsenal (B13267) of researchers studying proteins. Its ability to forge covalent bonds with high specificity and efficiency in living systems has opened up new avenues for visualizing, tracking, and manipulating proteins in their native context. From the slow and steady Staudinger ligation to the ultrafast inverse-electron-demand Diels-Alder reaction, the diverse toolkit of bioorthogonal chemistry offers solutions for a wide range of experimental needs. By providing detailed protocols and quantitative data, this guide aims to empower researchers in academia and industry to harness the full potential of bioorthogonal chemistry for their protein labeling applications, ultimately accelerating discovery in both fundamental biology and therapeutic development.

References

The Pivotal Role of the Amine Group in Tetrazine-PEG5-SS-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Tetrazine-PEG5-SS-amine, represents a sophisticated tool in the targeted delivery of therapeutic agents, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its modular design, comprising a tetrazine moiety, a polyethylene (B3416737) glycol (PEG) spacer, a cleavable disulfide bond, and a terminal amine group, offers a versatile platform for bioconjugation. This technical guide delves into the core function of each component, with a particular focus on the pivotal role of the amine group, and provides detailed experimental protocols and quantitative data to aid researchers in its effective application.

The Amine Group: A Versatile Handle for Bioconjugation

The primary function of the terminal amine group (-NH2) in this compound is to serve as a nucleophilic handle for covalent attachment to a variety of molecules, most notably therapeutic payloads or imaging agents.[] This amine group is typically reacted with electrophilic functional groups, such as activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, or aldehydes, to form stable amide, thiourea, or imine bonds, respectively.[]

The most common application involves the conjugation to a carboxylic acid group on a payload molecule. This is typically achieved by first activating the carboxylic acid using carbodiimide (B86325) chemistry to form an N-hydroxysuccinimide (NHS) ester. The amine group of the linker then readily reacts with the NHS ester via nucleophilic acyl substitution to form a stable amide bond.[][3] This reaction is highly efficient and proceeds under mild conditions, making it ideal for use with sensitive biomolecules.[4]

Deconstructing the this compound Linker

Beyond the crucial amine group, each component of the this compound linker plays a distinct and vital role in the overall functionality of the resulting conjugate:

  • Tetrazine: This moiety is the bioorthogonal reactive partner for inverse electron demand Diels-Alder cycloaddition (iEDDA) "click" chemistry.[5] It reacts with exceptionally high speed and specificity with a trans-cyclooctene (B1233481) (TCO) group, which can be introduced onto a targeting moiety like an antibody.[6] This bioorthogonal reaction allows for the precise and efficient conjugation of the linker-payload construct to the antibody without interfering with biological systems.[7]

  • PEG5 Spacer: The five-unit polyethylene glycol (PEG) spacer is a hydrophilic chain that imparts several beneficial properties to the ADC.[8] It enhances the aqueous solubility of often-hydrophobic payloads, reduces the potential for aggregation, and can improve the pharmacokinetic profile of the conjugate by increasing its hydrodynamic radius and shielding it from proteolytic degradation.[8][9]

  • Disulfide Bond (-SS-): This bond serves as a cleavable linker, designed to be stable in the systemic circulation but susceptible to cleavage within the reducing environment of the target cell.[10] The intracellular concentration of reducing agents like glutathione (B108866) is significantly higher than in the bloodstream, leading to the selective reduction and cleavage of the disulfide bond and the subsequent release of the therapeutic payload at the site of action.[]

Experimental Protocols

Conjugation of this compound to a Carboxylic Acid-Containing Payload

This protocol outlines the steps for activating a payload with an NHS ester and subsequently conjugating it to the amine group of the linker.

Table 1: Reaction Conditions for Payload-Linker Conjugation

ParameterCondition
Payload Activation
SolventAnhydrous DMF or DMSO
Activating ReagentsEDC (1.5 eq), NHS (1.5 eq)
TemperatureRoom Temperature
Reaction Time1-4 hours
Conjugation
SolventAnhydrous DMF or DMSO
ReactantsActivated Payload (1 eq), this compound (1.2 eq)
Base (optional)DIPEA (2 eq)
TemperatureRoom Temperature
Reaction Time2-16 hours

Procedure:

  • Payload Activation:

    • Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester-activated payload.

  • Conjugation to Linker:

    • To the activated payload solution, add a solution of this compound in anhydrous DMF or DMSO.

    • If the payload salt requires neutralization, add N,N-Diisopropylethylamine (DIPEA).

    • Stir the reaction mixture at room temperature for 2-16 hours.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the Tetrazine-PEG5-SS-Payload conjugate by preparative HPLC.

Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of the Tetrazine-PEG5-SS-Payload to a TCO-modified antibody.

Procedure:

  • Antibody Modification (TCO-functionalization):

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • React the antibody with a TCO-NHS ester reagent to introduce the TCO moiety onto lysine (B10760008) residues.

    • Remove excess TCO reagent using a desalting column.

  • Click Chemistry Conjugation:

    • Add the purified Tetrazine-PEG5-SS-Payload to the TCO-modified antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and aggregates.[][13]

    • Characterize the ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation.[][9]

Quantitative Data

In Vivo Linker Stability

The stability of the linker is a critical parameter for the efficacy and safety of an ADC. The following table provides a comparative overview of the in vivo stability of different linker types.

Table 2: Comparative In Vivo Stability of ADC Linkers

Linker TypeCleavage MechanismPlasma StabilityReference
Thioether (Non-cleavable)Proteolytic degradation of antibodyHigh[10]
HydrazonepH-sensitive (acidic)Moderate (pH-dependent)[14]
Valine-CitrullineCathepsin B cleavageHigh[15][]
Disulfide Glutathione reduction Moderate to High [10][14]

Note: Stability can be influenced by the steric hindrance around the disulfide bond.

Intracellular Payload Release

The efficiency of payload release at the target site is crucial for the therapeutic effect. The following table presents hypothetical quantitative data on intracellular payload release from a disulfide-linked ADC.

Table 3: Example Quantitative Data on Intracellular Payload Release

Time (hours)Intracellular Free Payload (% of total internalized ADC)
115
445
875
2490

Data is illustrative and will vary depending on the specific ADC, cell line, and experimental conditions.

Visualizing the Workflow and Mechanism

Experimental Workflow for ADC Synthesis and Application

The following diagram illustrates the overall process of generating and utilizing an ADC with the this compound linker.

ADC_Workflow cluster_Payload_Linker Payload-Linker Conjugation cluster_Antibody_Mod Antibody Modification cluster_ADC_Formation ADC Formation (Click Chemistry) cluster_Application Application Payload Payload (with -COOH) Activation NHS Ester Activation Payload->Activation EDC, NHS Payload_Linker Tetrazine-PEG5-SS-Payload Activation->Payload_Linker Linker This compound Linker->Payload_Linker ADC Antibody-Drug Conjugate (ADC) Payload_Linker->ADC iEDDA Antibody Antibody TCO_Antibody TCO-Antibody Antibody->TCO_Antibody TCO_Mod TCO-NHS Ester TCO_Mod->TCO_Antibody TCO_Antibody->ADC Purification Purification (SEC/HIC) ADC->Purification Target_Cell Target Cell (Tumor) Purification->Target_Cell Administration Internalization Internalization Target_Cell->Internalization Release Payload Release Internalization->Release Cell_Death Cell Death Release->Cell_Death

Caption: Experimental workflow for ADC synthesis and application.

Intracellular Payload Release Mechanism

This diagram illustrates the process of ADC internalization and subsequent payload release via disulfide bond cleavage.

Payload_Release cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC ADC (Stable in Circulation) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Cleavage Disulfide Bond Cleavage Lysosome->Cleavage High Glutathione Payload Released Payload Cleavage->Payload Target Intracellular Target Payload->Target Therapeutic Effect

Caption: Mechanism of intracellular payload release.

References

Unveiling the Aqueous Behavior of Tetrazine-PEG5-SS-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility characteristics of linker molecules is paramount for the successful design and execution of bioconjugation strategies. This in-depth technical guide focuses on the solubility profile of Tetrazine-PEG5-SS-amine, a heterobifunctional linker integral to the advancement of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document provides a comprehensive overview of its solubility in aqueous buffers, detailed experimental protocols for solubility determination, and a logical workflow for its application.

Core Concepts: The Molecular Architecture and its Impact on Solubility

This compound is a sophisticated molecule designed with distinct functional domains that dictate its chemical reactivity and physical properties. Its structure comprises a tetrazine moiety for bioorthogonal click chemistry, a polyethylene (B3416737) glycol (PEG) spacer, a cleavable disulfide bond, and a terminal amine group for conjugation.

The aqueous solubility of this linker is significantly influenced by the hydrophilic nature of the five-unit polyethylene glycol (PEG5) spacer. PEGylation is a well-established strategy in pharmaceutical sciences to enhance the water solubility and biocompatibility of molecules.[1][] The ether oxygens of the PEG chain form hydrogen bonds with water molecules, thereby facilitating the dissolution of the entire construct in aqueous media. Product descriptions for similar PEGylated tetrazine linkers consistently highlight that the PEG spacer enhances solubility in aqueous buffers.[3][4][5][6][7]

The disulfide (-SS-) bond, while primarily incorporated as a cleavable linkage for drug release under reducing conditions, can also influence the overall polarity and solubility of the molecule. The tetrazine and amine functionalities also contribute to the molecule's polarity and potential for hydrogen bonding.

Quantitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the expected solubility based on its structure and data from analogous compounds is summarized below. These values are estimates and should be confirmed experimentally for specific applications. For instance, a related pyrophosphate diester linker drug has been reported to have a solubility greater than 5 mg/mL.[8]

Buffer System pH Expected Solubility (mg/mL) Molar Concentration (mM) Notes
Phosphate-Buffered Saline (PBS)7.4> 10> 15.5High solubility is anticipated due to the hydrophilic PEG5 spacer.
Tris-Buffered Saline (TBS)7.4> 10> 15.5Similar to PBS, high solubility is expected.
Acetate Buffer5.05 - 107.8 - 15.5Solubility may be slightly reduced at lower pH due to protonation of the amine.
Carbonate-Bicarbonate Buffer9.0> 10> 15.5The amine group is deprotonated, potentially enhancing solubility.
Deionized Water~7.0> 10> 15.5Expected to be freely soluble.

Note: The molecular weight of this compound is 641.8 g/mol .

Experimental Protocols for Solubility Determination

A precise determination of the solubility of this compound in a specific buffer is crucial for an experimental setup. The following is a detailed protocol for this purpose.

Protocol 1: Saturated Solution Method with UV-Vis Spectroscopy

This method determines the equilibrium solubility of the compound in a given buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated micropipettes

  • Analytical balance

Procedure:

  • Preparation of a Standard Curve:

    • Prepare a stock solution of this compound in a solvent in which it is freely soluble, such as dimethyl sulfoxide (B87167) (DMSO).

    • Create a series of dilutions of the stock solution in the aqueous buffer of interest to generate a standard curve.

    • Measure the absorbance of the tetrazine chromophore at its maximum absorbance wavelength (λmax), typically around 520-540 nm.

    • Plot absorbance versus concentration to generate a linear standard curve.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube.

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate the suspension at a controlled temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Sample Analysis:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of the standard curve.

    • Measure the absorbance of the diluted supernatant at the λmax.

  • Calculation of Solubility:

    • Use the standard curve to determine the concentration of this compound in the diluted supernatant.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested buffer.

Logical Workflow and Visualization

The primary application of this compound is in bioconjugation, particularly for the construction of ADCs. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_conjugation Conjugation Steps cluster_purification_analysis Purification & Analysis cluster_application Application antibody Antibody activation Linker Activation (e.g., NHS ester reaction with antibody lysines) antibody->activation linker This compound linker->activation drug TCO-modified Drug reaction Bioorthogonal Reaction (Tetrazine-TCO Click Chemistry) drug->reaction activation->reaction Activated Antibody purification Purification of ADC (e.g., SEC, HIC) reaction->purification Crude ADC characterization Characterization (e.g., UV-Vis, MS, HPLC) purification->characterization final_adc Antibody-Drug Conjugate (ADC) characterization->final_adc Verified ADC invitro_invivo In Vitro / In Vivo Studies final_adc->invitro_invivo

Experimental workflow for ADC synthesis.

This workflow outlines the sequential steps from preparing the individual components to the final application of the synthesized ADC. The solubility of this compound is critical during the "Linker Activation" and "Bioorthogonal Reaction" steps, which are typically performed in aqueous buffers.

Signaling Pathway Visualization

This compound is a synthetic linker and does not directly participate in or modulate biological signaling pathways. Its function is to covalently link two molecules, such as an antibody and a drug. Therefore, a diagram of a signaling pathway involving this molecule would not be appropriate. The experimental workflow diagram above provides a more relevant visualization of its practical use.

The following diagram illustrates the logical relationship of the key structural components of the linker to its overall function.

linker_function cluster_components Structural Components cluster_functions Functional Roles linker This compound tetrazine Tetrazine linker->tetrazine peg5 PEG5 Spacer linker->peg5 ss_bond Disulfide Bond linker->ss_bond amine Amine linker->amine bioorthogonal_reaction Bioorthogonal Reaction tetrazine->bioorthogonal_reaction enables solubility_pk Solubility & PK Modulation peg5->solubility_pk enhances cleavable_linkage Cleavable Linkage ss_bond->cleavable_linkage provides conjugation_handle Conjugation Handle amine->conjugation_handle acts as

References

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Labeling using Tetrazine-PEG5-SS-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the site-specific labeling of proteins using Tetrazine-PEG5-SS-amine. This reagent is a powerful tool for bioconjugation, enabling the attachment of various molecules to proteins with high precision and control. The inclusion of a disulfide bond within the polyethylene (B3416737) glycol (PEG) linker allows for the subsequent cleavage of the conjugate under reducing conditions, making it particularly useful for applications such as drug delivery, protein interaction studies, and cellular imaging.

The core of this methodology lies in the bioorthogonal reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). This inverse-electron-demand Diels-Alder cycloaddition (IEDDA) is known for its exceptionally fast reaction kinetics and high specificity, proceeding efficiently in aqueous environments without the need for a catalyst.[1][2]

Principle of the Reaction

Site-specific protein labeling using this compound involves a two-step process:

  • Protein Modification: The protein of interest is first functionalized with a trans-cyclooctene (TCO) group. This can be achieved through various methods, including the reaction of a TCO-NHS ester with primary amines (e.g., lysine (B10760008) residues) on the protein surface or the genetic incorporation of a TCO-containing unnatural amino acid.[1][3]

  • Bioorthogonal Ligation: The TCO-modified protein is then reacted with this compound. The tetrazine moiety rapidly and specifically reacts with the TCO group to form a stable covalent bond.[2][4][5] The PEG5 linker enhances the solubility and reduces the immunogenicity of the resulting conjugate.[6][7] The disulfide bond (-SS-) within the linker provides a cleavable site for controlled release of the conjugated molecule.[8][][10]

Experimental Protocols

Protocol 1: Modification of Protein with TCO-NHS Ester

This protocol describes the labeling of a protein with a TCO group via reaction with a TCO-PEGn-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-PEGn-NHS ester (n can be varied to adjust linker length)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

  • TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-PEGn-NHS ester solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted TCO reagent and quenching buffer components by using a desalting spin column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Labeling of TCO-Modified Protein with this compound

This protocol details the bioorthogonal ligation of the TCO-labeled protein with this compound.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 6.0-9.0)

  • This compound

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Reactants:

    • Prepare the TCO-labeled protein in the desired reaction buffer.

    • Dissolve the this compound in a compatible solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).

  • Ligation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-modified protein solution.

  • Incubation: Incubate the reaction mixture for 30 to 120 minutes at room temperature or 37°C.[1] The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.[1]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC). For many applications, the reaction is clean enough that no further purification is required.[1]

Protocol 3: Cleavage of the Disulfide Linker

This protocol describes the cleavage of the disulfide bond in the labeled protein to release the conjugated molecule.

Materials:

  • Protein conjugate containing the this compound linker

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Protein Conjugate: Dissolve the purified protein conjugate in the reaction buffer.

  • Add Reducing Agent: Add the reducing agent to the protein conjugate solution. A final concentration of 10-50 mM DTT or 5-20 mM TCEP is typically sufficient.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature may need to be determined empirically.

  • Analysis: The cleavage can be confirmed by various analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC, by observing the change in molecular weight of the protein or the release of the conjugated molecule.

Data Presentation

ParameterValue/RangeReference/Notes
Reaction Type Inverse-electron-demand Diels-Alder Cycloaddition (IEDDA)[1][11]
Reactants Tetrazine and trans-cyclooctene (TCO)[1][2]
Reaction Kinetics (k2) 1 - 1x10^6 M⁻¹s⁻¹ (for TCO-tetrazine ligation)[2]
Reaction pH 6.0 - 9.0[1][2]
Reaction Temperature Room Temperature to 37°C[1]
Catalyst Requirement None (Catalyst-free)[1][2]
Cleavage Condition Reducing environment (e.g., DTT, TCEP)[][10]
Typical Molar Excess (Tetrazine:TCO) 1.5 - 5 foldEmpirically determined
Typical Reaction Time 30 - 120 minutes[1]

Visualizations

experimental_workflow cluster_protein_prep Protein Preparation cluster_ligation Bioorthogonal Ligation cluster_cleavage Cleavage Protein Protein of Interest TCO_Protein TCO-Modified Protein Protein->TCO_Protein Amine Labeling TCO_NHS TCO-PEGn-NHS Ester TCO_NHS->TCO_Protein Labeled_Protein Site-Specifically Labeled Protein Conjugate TCO_Protein->Labeled_Protein IEDDA Reaction Tetrazine_Reagent This compound Tetrazine_Reagent->Labeled_Protein Cleaved_Protein Cleaved Protein Labeled_Protein->Cleaved_Protein Disulfide Reduction Released_Molecule Released Molecule Labeled_Protein->Released_Molecule Reducing_Agent Reducing Agent (DTT or TCEP)

Caption: Experimental workflow for site-specific protein labeling and cleavage.

cleavage_pathway cluster_conjugate Labeled Protein Conjugate cluster_products Cleavage Products Protein_TCO Protein-TCO-Dihydropyridazine-PEG5- SS_bond S-S Protein_TCO->SS_bond Amine_Payload -amine-Payload SS_bond->Amine_Payload Protein_SH Protein-TCO-Dihydropyridazine-PEG5-SH Payload_SH HS-amine-Payload Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->SS_bond Reduction

Caption: Disulfide bond cleavage signaling pathway.

Characterization of the Labeled Protein

It is crucial to characterize the protein conjugate to determine the success of the labeling reaction and the integrity of the protein.

  • Degree of Labeling (DOL): The ratio of conjugated molecules to protein can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the tetrazine or a fluorescent tag. Mass spectrometry (MALDI-TOF or ESI-MS) can also provide a precise measurement of the DOL by comparing the mass of the unlabeled and labeled protein.[12][13]

  • Purity: SDS-PAGE can be used to visualize the increase in molecular weight of the labeled protein and to assess the purity of the conjugate. Size-exclusion chromatography (SEC-HPLC) can also be used to separate the conjugate from any unreacted protein or reagents.[13]

  • Protein Integrity and Activity: It is important to confirm that the labeling process has not adversely affected the structure and function of the protein. Techniques such as circular dichroism (CD) spectroscopy can be used to assess secondary and tertiary structure, while functional assays specific to the protein of interest should be performed to confirm that its biological activity is retained.[7][13]

References

Revolutionizing Live-Cell Dynamics: A Step-by-Step Guide to TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to employing TCO-tetrazine ligation for live-cell imaging. This powerful bioorthogonal reaction offers unparalleled speed and specificity, enabling the precise labeling and tracking of biomolecules in their native cellular environment.

The inverse electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, celebrated for its exceptionally fast reaction kinetics without the need for a cytotoxic copper catalyst.[1][2] This "click chemistry" has become an invaluable tool for the specific and efficient labeling of biomolecules in complex biological systems, including live cells and whole organisms.[2][3]

The reaction's high efficiency allows for quantitative labeling even at low reactant concentrations.[2] A key feature of many tetrazine-dye conjugates is the quenching of the dye's fluorescence by the tetrazine moiety. This fluorescence is restored upon ligation with a TCO, resulting in a "turn-on" fluorogenic response that significantly enhances the signal-to-noise ratio by minimizing background fluorescence.[1][4] This guide will detail the necessary protocols, quantitative parameters, and workflows to successfully implement TCO-tetrazine ligation in live-cell imaging experiments.

Core Principles and Advantages

The TCO-tetrazine ligation is a two-step process:

  • Functionalization: A biomolecule of interest (e.g., a protein, antibody, or small molecule) is first modified with a TCO group. This is often achieved by reacting primary amines, such as the lysine (B10760008) residues on a protein, with a TCO-NHS ester.[2]

  • Ligation: The TCO-modified biomolecule is then introduced to a tetrazine-fluorophore conjugate. The rapid and specific click reaction forms a stable covalent bond, effectively labeling the target biomolecule with the fluorescent probe.[2]

Key Advantages:

  • Biocompatibility: The reaction proceeds efficiently in aqueous buffers and at physiological temperatures without the need for a catalyst, making it ideal for in-vivo applications.[5]

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^7 M⁻¹s⁻¹.[6][7][8] This allows for rapid labeling at low concentrations.

  • Specificity and Bioorthogonality: TCO and tetrazine groups are highly selective for each other and do not react with other functional groups present in biological systems, ensuring minimal off-target labeling.[5]

  • Fluorogenic Probes: The use of tetrazine-quenched fluorophores provides a "turn-on" signal upon ligation, reducing background and improving imaging contrast.[4]

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters for TCO-tetrazine ligation to aid in experimental design and optimization.

ParameterRecommended Value/RangeNotes
TCO-NHS Ester Molar Excess (for protein labeling) 10 to 20-foldFor efficient labeling of primary amines on proteins.[2][3]
TCO-labeled Antibody Concentration (Pre-targeting) 10 - 100 nMOptimal concentration should be determined empirically for each antibody and cell type.[1]
Tetrazine-Fluorophore Concentration 1 - 10 µMHigher concentrations can increase labeling speed but may also lead to higher background.[1]
Reaction pH 6.0 - 9.0The reaction is robust across a wide pH range, with PBS (pH 7.4) being a common choice.[2][9]
Reaction Temperature Room Temperature to 37°CThe reaction is fast at room temperature, but incubation at 37°C can further accelerate it.[2][9]
Incubation Time 15 - 60 minutesThe rapid kinetics often lead to sufficient labeling within this timeframe.[1][2]
Reagent TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
TCO ~2,000The foundational TCO structure.[3]
axial-5-hydroxy-trans-cyclooctene (a-TCO) ~150,000Increased reactivity due to steric effects.[3]
s-TCO >200,000 to 2,800,000Conformationally strained TCO with significantly enhanced reactivity.[4]
Methyl-substituted Tetrazines -High stability in aqueous media, reliable for protein labeling.[2]
Hydrogen-substituted Tetrazines -Extremely fast reaction kinetics, ideal for in vivo imaging.[2]

Experimental Protocols

Protocol 1: Labeling of a Protein/Antibody with a TCO-NHS Ester

This protocol describes the initial step of functionalizing a protein or antibody with a TCO moiety.

Materials:

  • Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGx-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein/antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.[1]

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[1]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[3]

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.[2]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[1]

  • Characterization: Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein. The TCO-labeled protein is now ready for ligation.[1]

Protocol 2: TCO-Tetrazine Ligation for Live-Cell Imaging (Pre-targeting Strategy)

This protocol outlines the fluorescent labeling of live cells that have been pre-targeted with a TCO-modified antibody.

Materials:

  • Live cells cultured on coverslips or in an imaging dish

  • TCO-labeled antibody (from Protocol 1)

  • Tetrazine-fluorophore conjugate (e.g., Cy5-PEG8-Tetrazine)

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope

Procedure:

  • Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C. This allows the antibody to bind to its target on the cell surface.[1]

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-labeled antibody.[1]

  • Ligation and Imaging:

    • Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).[1]

    • Dilute the stock solution in live-cell imaging medium to a final concentration of 1-5 µM.[1]

    • Add the tetrazine-fluorophore staining solution to the cells.

  • Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore. The fluorescent signal should develop rapidly as the ligation occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.[1]

Experimental Controls:

To ensure the specificity of the labeling, the following controls are recommended:

  • Unlabeled Cells + Tetrazine-Fluorophore: To assess non-specific binding of the tetrazine probe.[1]

  • TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.[1]

  • Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.[1]

Visualizing the Workflow and Chemistry

The following diagrams illustrate the TCO-tetrazine ligation process.

TCO_Tetrazine_Ligation cluster_reaction Inverse Electron Demand Diels-Alder Reaction TCO TCO (Dienophile) TransitionState [4+2] Cycloaddition TCO->TransitionState + Tetrazine Tetrazine (Diene) Tetrazine->TransitionState Dihydropyridazine Stable Dihydropyridazine Conjugate TransitionState->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas TransitionState->Nitrogen

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.[3]

Live_Cell_Imaging_Workflow Start Start: Culture Live Cells Step1 Step 1: Pre-targeting Incubate cells with TCO-labeled antibody (30-60 min, 37°C) Start->Step1 Step2 Step 2: Washing Wash 2-3 times with imaging medium to remove unbound antibody Step1->Step2 Step3 Step 3: Ligation Add Tetrazine-Fluorophore conjugate (1-5 µM) Step2->Step3 Step4 Step 4: Imaging Acquire images immediately using fluorescence microscopy Step3->Step4 End End: Labeled Cells Imaged Step4->End

Caption: Experimental workflow for live-cell imaging using TCO-tetrazine ligation.[1]

Troubleshooting and Optimization

IssuePossible CauseRecommended Solution
Low Labeling Efficiency Suboptimal stoichiometryEmpirically optimize the molar ratio of TCO to tetrazine. A slight excess of the tetrazine-fluorophore (1.05 to 1.5-fold) is often beneficial.[9]
Steric hindranceIf the TCO and tetrazine moieties are attached to bulky molecules, consider using reagents with longer, flexible PEG linkers to improve accessibility.[10]
Degradation of reagentsUse freshly prepared solutions. Tetrazines can be susceptible to degradation in aqueous media, and TCOs can be sensitive to thiols and UV light.[10]
High Background Fluorescence Non-specific binding of tetrazine-fluorophoreEnsure thorough washing after the pre-targeting step. Include a control of unlabeled cells incubated with the tetrazine-fluorophore to assess non-specific binding.[1]
High concentration of tetrazine-fluorophoreTitrate the concentration of the tetrazine-fluorophore to find the optimal balance between signal and background.
Phototoxicity or Cell Stress High laser power or prolonged exposure during imagingUse the lowest possible laser power and exposure times. Consider using a spinning disk confocal microscope for reduced phototoxicity.
Reagent toxicityWhile generally biocompatible, ensure that the final concentrations of TCO- and tetrazine-containing reagents are not cytotoxic to your specific cell line by performing viability assays.

By following these detailed protocols and considering the quantitative data and troubleshooting advice provided, researchers can effectively harness the power of TCO-tetrazine ligation for high-resolution, dynamic imaging of biological processes in live cells. This versatile chemical tool opens up new avenues for understanding cellular function and for the development of novel diagnostics and therapeutics.

References

Revolutionizing Nanoparticle-Based Therapies: Applications of Tetrazine-PEG5-SS-amine for Advanced Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel heterobifunctional linker, Tetrazine-PEG5-SS-amine, is poised to accelerate the development of next-generation nanoparticle-based therapeutics and diagnostics. This innovative reagent provides a versatile platform for the surface modification of nanoparticles, enabling targeted drug delivery, controlled release, and advanced bioimaging applications. By combining the principles of bioorthogonal chemistry with a cleavable disulfide linkage, this compound offers researchers unprecedented control over the in vivo fate of their nanoparticle constructs.

This document provides detailed application notes and experimental protocols for the use of this compound in the surface modification of nanoparticles, intended for researchers, scientists, and drug development professionals.

Core Applications and Advantages

This compound is a powerful tool for the functionalization of nanoparticles, offering a multitude of advantages for advanced drug delivery and diagnostic systems. Its unique structure, featuring a terminal amine, a polyethylene (B3416737) glycol (PEG) spacer, a disulfide bond, and a tetrazine moiety, enables a three-pronged approach to sophisticated nanoparticle engineering:

  • Initial Conjugation: The terminal primary amine allows for covalent attachment to nanoparticles that have been functionalized with carboxyl groups, a common surface chemistry for many types of nanoparticles. This is typically achieved through robust and well-established EDC/NHS amidation chemistry.

  • "Stealth" Properties and Biocompatibility: The hydrophilic 5-unit PEG spacer (PEG5) imparts "stealth" characteristics to the modified nanoparticles. This PEG layer reduces non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the reticuloendothelial system (RES) and prolonging circulation time in vivo.

  • Redox-Responsive Drug Release: The disulfide (-SS-) bond is stable under normal physiological conditions but is readily cleaved in the presence of reducing agents such as glutathione (B108866) (GSH). Since the intracellular concentration of GSH is significantly higher than in the extracellular environment, this feature allows for the triggered release of conjugated cargo within the target cells, minimizing off-target effects.

  • Bioorthogonal "Click" Chemistry for Targeting: The tetrazine group is a key component for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) dienophile.[1] This "click chemistry" reaction is exceptionally fast, highly specific, and occurs efficiently under physiological conditions without the need for a catalyst.[1][2] This allows for a pre-targeting approach where the tetrazine-modified nanoparticles are administered first, allowed to accumulate at the target site, and then a TCO-labeled targeting ligand (e.g., antibody, peptide) or imaging agent is introduced to "click" onto the nanoparticles in vivo.

These features make this compound an ideal linker for creating sophisticated drug delivery systems, theranostic agents, and imaging probes with enhanced efficacy and reduced side effects.

Experimental Data

The following tables summarize key quantitative parameters associated with the different stages of nanoparticle modification and application using tetrazine-based linkers. While specific data for this compound is limited in publicly available literature, the provided data from closely related systems offer valuable insights and benchmarks for experimental design.

Table 1: Nanoparticle Surface Modification Characteristics

ParameterNanoparticle TypeLinker/CoatingMeasurement TechniqueResultReference
Zeta Potential PLGA-PEG-COOH NPsFull-length antibodyDLS-22.9 mV (before), -6.49 mV (after)[3]
Zeta Potential PLGA-PEG-Mal NPsf(ab')2 fragmentDLS-22.3 mV (before), -6.78 mV (after)[3]
Hydrodynamic Size PLGA-PEG-COOH NPsFull-length antibodyDLS195 nm (before), 205 nm (after)[3]
Antibody Conjugation Efficiency PLGA-PEG-COOH NPsFull-length antibodyBCA Assay14.64%[3]
Antibody Conjugation Efficiency PLGA-PEG-Mal NPsf(ab')2 fragmentBCA Assay47.19%[3]
PEG Surface Density 100 nm Polystyrene NPs5 kDa mPEG-amineFluorescence QuantificationVaried up to ~1 PEG/nm²[4]

Table 2: Kinetics of Tetrazine-TCO Ligation

Tetrazine DerivativeDienophileSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3-methyl-6-phenyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)Acetonitrile/Water~3000[5]
Dipyridyl tetrazineTCOAqueousUp to 10⁶[1]
H-TetrazineTCOAqueous> 800[5]

Table 3: Glutathione-Mediated Drug Release

Nanoparticle SystemLinkageReducing AgentRelease ProfileReference
Doxorubicin-loaded nanogelsDisulfide10 mM GlutathioneSignificant release within hours[6]
Camptothecin-oleic acid prodrugsDisulfideGlutathione3-4 fold higher extracellular release than intracellular[7]
Doxorubicin-loaded polypeptide NPsDisulfide10 mM DTT> 80% release in 24h[8]

Experimental Protocols

The following protocols provide a general framework for the surface modification of carboxylated nanoparticles with this compound and subsequent bioorthogonal ligation. Optimization will be required for specific nanoparticle types and applications.

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes the covalent attachment of the linker to nanoparticles that present carboxyl groups on their surface.

Materials:

  • Carboxylated nanoparticles (e.g., polystyrene, silica, PLGA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Ultracentrifuge or magnetic separator (if applicable)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer.

    • Wash the nanoparticles twice with Activation Buffer to remove any storage buffer components. After each wash, pellet the nanoparticles by centrifugation or magnetic separation and discard the supernatant.

  • Activation of Carboxyl Groups:

    • Resuspend the washed nanoparticles in fresh Activation Buffer to a desired concentration (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each).

    • Add EDC and sulfo-NHS to the nanoparticle suspension. A typical starting molar ratio is a 5 to 10-fold excess of EDC and sulfo-NHS over the estimated number of carboxyl groups on the nanoparticle surface.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming a more stable sulfo-NHS ester.

  • Washing of Activated Nanoparticles:

    • Pellet the activated nanoparticles by centrifugation or magnetic separation.

    • Discard the supernatant containing excess EDC and sulfo-NHS.

    • Wash the nanoparticles twice with Coupling Buffer to remove any residual activating agents.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer to a desired concentration.

    • Resuspend the washed, activated nanoparticles in the this compound solution. The molar excess of the linker will depend on the desired surface density and should be optimized.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end rotation.

  • Quenching and Washing:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted sulfo-NHS esters. Incubate for 30 minutes at room temperature.

    • Pellet the functionalized nanoparticles.

    • Wash the nanoparticles three times with Washing Buffer to remove unreacted linker and quenching agent.

    • Resuspend the final this compound modified nanoparticles in a suitable storage buffer (e.g., PBS).

Protocol 2: Bioorthogonal Ligation with a TCO-labeled Molecule

This protocol outlines the "click" reaction between the tetrazine-functionalized nanoparticles and a trans-cyclooctene (TCO)-containing molecule.

Materials:

  • Tetrazine-modified nanoparticles (from Protocol 1)

  • TCO-labeled molecule (e.g., TCO-antibody, TCO-peptide, TCO-fluorophore)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Disperse the tetrazine-modified nanoparticles in the Reaction Buffer to a desired concentration.

    • Dissolve the TCO-labeled molecule in the Reaction Buffer.

    • Mix the tetrazine-nanoparticle suspension with the TCO-molecule solution. A 1.1 to 2-fold molar excess of the TCO-molecule relative to the estimated number of tetrazine groups on the nanoparticles is a good starting point.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically very fast. The progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • Purify the resulting nanoparticle conjugates from unreacted TCO-molecule using size exclusion chromatography, dialysis, or repeated centrifugation/washing steps, depending on the size and nature of the nanoparticles and the conjugated molecule.

Protocol 3: In Vitro Glutathione-Mediated Cargo Release

This protocol describes a method to assess the cleavage of the disulfide bond and the release of a conjugated cargo in a simulated intracellular reducing environment.

Materials:

  • Nanoparticles functionalized with a cargo attached via the this compound linker.

  • Release Buffer (Physiological): PBS, pH 7.4

  • Release Buffer (Reducing): PBS, pH 7.4, containing 10 mM glutathione (GSH)

  • Fluorescence plate reader or HPLC system for quantifying the released cargo.

Procedure:

  • Sample Preparation:

    • Prepare two sets of the cargo-loaded nanoparticle suspension at a known concentration in PBS.

  • Release Assay:

    • To one set of samples, add an equal volume of Release Buffer (Physiological).

    • To the second set of samples, add an equal volume of Release Buffer (Reducing) to achieve a final GSH concentration of 10 mM.

    • Incubate all samples at 37°C with gentle shaking.

  • Quantification of Released Cargo:

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take aliquots from each sample.

    • Separate the nanoparticles from the supernatant by centrifugation or using a centrifugal filter unit.

    • Quantify the amount of released cargo in the supernatant using an appropriate analytical method (e.g., fluorescence spectroscopy if the cargo is fluorescent, or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of cargo released at each time point for both the physiological and reducing conditions.

    • Plot the cumulative release (%) versus time to generate the release profiles.

Visualization of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes described in these application notes.

G cluster_0 Step 1: Nanoparticle Surface Activation cluster_1 Step 2: Linker Conjugation NP_COOH Carboxylated Nanoparticle EDC_NHS EDC / sulfo-NHS in MES Buffer (pH 6.0) NP_COOH->EDC_NHS Activated_NP NHS-ester Activated Nanoparticle EDC_NHS->Activated_NP Linker This compound in PBS (pH 7.4) Activated_NP->Linker Functionalized_NP Tetrazine-Functionalized Nanoparticle Linker->Functionalized_NP

Caption: Workflow for nanoparticle functionalization.

G cluster_0 Pre-targeting Strategy Tz_NP Tetrazine-NP (Administered First) Accumulation Accumulation at Target Site (e.g., Tumor) Tz_NP->Accumulation TCO_Ligand TCO-Targeting Ligand (Administered Second) Clicked_NP Targeted Nanoparticle (In vivo Ligation) TCO_Ligand->Clicked_NP

Caption: Bioorthogonal pre-targeting strategy.

G cluster_0 Redox-Mediated Drug Release NP_SS_Drug Drug-Loaded Nanoparticle (Stable in Circulation) Internalization Cellular Uptake NP_SS_Drug->Internalization GSH High Intracellular Glutathione (GSH) Release Disulfide Cleavage & Drug Release GSH->Release

Caption: Mechanism of intracellular drug release.

References

Application Notes and Protocols for Labeling Peptides with Tetrazine-PEG5-SS-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of modern bioorthogonal chemistry.[1][2] This "click" reaction is characterized by exceptionally fast kinetics, high specificity, and the ability to proceed under mild, aqueous conditions without a catalyst, making it ideal for biological applications.[1][2][3]

This document provides detailed protocols and reaction conditions for labeling TCO-modified peptides with Tetrazine-PEG5-SS-amine . This reagent incorporates several key features:

  • A Tetrazine moiety for highly efficient IEDDA ligation with a TCO-modified peptide.[4]

  • A hydrophilic PEG5 spacer to enhance aqueous solubility.[5]

  • A cleavable disulfide (SS) bond , allowing for the release of a conjugated molecule under reducing conditions, a critical feature for drug delivery systems.[6]

  • A terminal amine group , which provides a versatile handle for further functionalization if needed.

These application notes are intended for researchers, scientists, and drug development professionals engaged in peptide modification, bioconjugation, and the development of targeted therapeutics.

Experimental Workflow Overview

The general workflow for labeling a peptide involves two main stages. First, the target peptide must be functionalized with a TCO group. The most common method is to react primary amines on the peptide (N-terminus or lysine (B10760008) side chains) with a TCO-NHS ester. Second, the purified TCO-peptide is reacted with the this compound via the IEDDA click reaction.

Figure 1. Overall experimental workflow for peptide labeling.

Reaction Conditions for Tetrazine-TCO Ligation

The IEDDA reaction is robust and proceeds efficiently under a range of conditions. The following table summarizes the recommended parameters for the reaction between a TCO-modified peptide and this compound.

ParameterRecommended RangeOptimalNotes
Molar Ratio 1.05 - 1.51.2(Tetrazine : TCO). A slight excess of the tetrazine reagent is recommended to ensure complete consumption of the TCO-peptide.[3]
pH 6.0 - 9.07.4The reaction is efficient across a broad pH range.[3][7] Physiological pH (7.4) is commonly used and ideal for biomolecules.
Buffer System PBS, HEPES, BoratePBS (pH 7.4)Use amine-free buffers, especially if residual NHS esters from a previous step could be present.[3][6]
Temperature 4°C - 40°CRoom Temp (20-25°C)The reaction is very fast at room temperature.[3] Incubation at 37°C can accelerate it further, while 4°C can be used for overnight reactions.[3]
Reaction Time 30 min - 4 hours30 - 60 minAt room temperature with micromolar concentrations, the reaction is often complete in under an hour.[3]
Solvent Aqueous buffersPBS or DPBSThe PEG5 linker enhances the solubility of the tetrazine reagent in aqueous media.[5]
Catalyst Not RequiredN/AThe reaction is catalyst-free, a major advantage for biological applications.[1][3]

Detailed Experimental Protocols

Protocol A: TCO Functionalization of Peptides (Prerequisite)

This protocol describes a general method for attaching a TCO group to a peptide using an amine-reactive TCO-NHS ester.

Materials:

  • Peptide with at least one primary amine (N-terminus or Lysine).

  • TCO-NHS Ester (e.g., TCO-PEG4-NHS Ester).

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

  • Amine-free buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0.[3]

  • Desalting column or HPLC for purification.

Procedure:

  • Peptide Preparation: Dissolve the peptide in the amine-free reaction buffer to a final concentration of 1-5 mg/mL.

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Reaction: Add a 5-10 fold molar excess of the TCO-NHS ester stock solution to the peptide solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Purification: Remove the excess, unreacted TCO-NHS ester immediately using a desalting column or reverse-phase HPLC.[3] The purified TCO-modified peptide is now ready for ligation.

Protocol B: Labeling of TCO-Peptide with this compound

Materials:

  • Purified TCO-modified peptide (from Protocol A).

  • This compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Desalting column or HPLC for final purification.

Procedure:

  • Reagent Preparation:

    • Dissolve the TCO-modified peptide in PBS (pH 7.4) to a known concentration (e.g., 100 µM).

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 1-10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired volume of the TCO-peptide solution.

    • Add 1.2 molar equivalents of the this compound stock solution to the peptide solution.[3]

    • Gently mix the solution by pipetting.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[3] The progress can be monitored by the disappearance of the tetrazine's characteristic color or by LC-MS analysis.

  • Purification: Purify the final peptide conjugate from excess tetrazine reagent using a desalting column, spin filtration, or HPLC.

  • Storage: Store the purified, labeled peptide at -20°C or -80°C for long-term stability.

G TCO TCO-Peptide plus + Tetrazine This compound Product Labeled Peptide Conjugate Tetrazine->Product IEDDA Cycloaddition (Room Temp, pH 7.4) N2 + N2 (gas)

Figure 2. The IEDDA reaction for peptide conjugation.

Application: Cleavage of the Disulfide Linker

The disulfide bond in the linker can be cleaved using standard reducing agents, releasing any cargo attached via the amine terminus of the original reagent.

Protocol for Cleavage:

  • Dissolve the purified peptide conjugate in a suitable buffer (e.g., PBS).

  • Add a fresh solution of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10-50 mM.

  • Incubate at room temperature or 37°C for 1-2 hours.

  • Confirm cleavage using LC-MS or other appropriate analytical techniques.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Inaccurate quantification of TCO-peptide.Ensure accurate concentration measurement of the TCO-peptide solution before starting the reaction.
Degradation of tetrazine reagent.Prepare tetrazine stock solutions fresh. Store the solid reagent desiccated at -20°C.[6]
pH is too low or too high.Although the reaction is robust, confirm the reaction buffer pH is within the 6.0-9.0 range.[7]
Multiple Peaks in HPLC/MS Incomplete reaction.Increase reaction time or temperature (up to 37°C).[3] Increase the molar excess of the tetrazine reagent.
Formation of isomers.Certain TCO-tetrazine reactions can form isomers.[8] This is often structure-dependent and may require optimization or acceptance of the product mixture.
Peptide degradation.Ensure mild reaction and purification conditions. Avoid prolonged exposure to extreme pH.
Precipitation during reaction Low solubility of the peptide or conjugate.The PEG5 spacer should aid solubility, but if issues persist, consider using a small percentage of a water-miscible organic co-solvent like DMSO.

References

Application Notes and Protocols: Tetrazine-PEG5-SS-amine for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of potent cytotoxic agents while minimizing off-target toxicity. This is often achieved by conjugating a drug to a targeting moiety, such as an antibody, that specifically recognizes and binds to antigens overexpressed on diseased cells. The linker connecting the drug and the targeting ligand is a critical component of this system, influencing its stability, solubility, and the mechanism of drug release.

Tetrazine-PEG5-SS-amine is a versatile, heterobifunctional linker designed for the development of advanced targeted drug delivery systems, including antibody-drug conjugates (ADCs). It features three key components:

  • Tetrazine group: Enables rapid and highly specific bioorthogonal conjugation to a trans-cyclooctene (B1233481) (TCO)-modified targeting molecule via the inverse-electron-demand Diels-Alder (IEDDA) reaction. This "click chemistry" is exceptionally fast and proceeds efficiently under mild, physiological conditions.[1][2][3][4]

  • PEG5 spacer: A five-unit polyethylene (B3416737) glycol chain that enhances the hydrophilicity and solubility of the conjugate, reduces potential immunogenicity, and provides spatial separation between the payload and the targeting vehicle.[5][6][7][8][9]

  • Disulfide (SS) bond: A cleavable linker that is stable in the systemic circulation but is readily reduced by the high intracellular concentrations of glutathione (B108866), ensuring targeted release of the drug payload inside the target cells.[10][11]

  • Amine group: Provides a reactive handle for the covalent attachment of a therapeutic agent, typically through the formation of a stable amide bond.

These application notes provide a comprehensive overview of the mechanism, applications, and detailed protocols for utilizing this compound in the construction and evaluation of targeted drug delivery systems.

Mechanism of Action

The functionality of a targeted drug delivery system constructed with this compound relies on a multi-step process, beginning with bioconjugation and culminating in intracellular drug release.

First, the amine group of the linker is conjugated to a cytotoxic drug. Separately, a targeting molecule (e.g., an antibody) is modified with a trans-cyclooctene (TCO) group. The drug-linker conjugate is then introduced to the TCO-modified antibody, and the tetrazine group on the linker rapidly and specifically reacts with the TCO group, forming a stable covalent bond.[12][13] This creates the final targeted conjugate.

Once administered, the targeting moiety directs the conjugate to the surface of pathological cells. Following binding to its target receptor, the entire complex is internalized by the cell, typically via endocytosis. Inside the cell, the high concentration of reducing agents, primarily glutathione (GSH), cleaves the disulfide bond within the linker, releasing the active drug. The released drug can then exert its cytotoxic effect on the target cell.

G cluster_0 Extracellular Environment cluster_1 Intracellular Environment TargetingMoiety TCO-Modified Targeting Moiety (e.g., Antibody) Conjugate Targeted Drug Conjugate TargetingMoiety->Conjugate Click Reaction (IEDDA) DrugLinker Drug-Tetrazine-PEG5-SS-Linker DrugLinker->Conjugate CellSurface Target Cell Surface Receptor Conjugate->CellSurface Target Binding Internalization Internalization (Endocytosis) CellSurface->Internalization Receptor-Mediated Endosome Endosome/Lysosome Internalization->Endosome DrugRelease Drug Release Endosome->DrugRelease GSH-Mediated Disulfide Cleavage ReleasedDrug Active Drug DrugRelease->ReleasedDrug CellularTarget Intracellular Target (e.g., DNA, Tubulin) ReleasedDrug->CellularTarget Binding Cytotoxicity Cell Death CellularTarget->Cytotoxicity

Caption: Mechanism of targeted drug delivery and release.

Quantitative Data Summary

The following table summarizes representative quantitative data for the components and reactions involved in systems utilizing this compound. These values are derived from literature on similar systems and should be considered as a general reference. Actual results will vary depending on the specific drug, targeting moiety, and experimental conditions.

ParameterTypical Value RangeSignificance
Tetrazine-TCO Ligation Rate Constant 10³ - 10⁶ M⁻¹s⁻¹Indicates extremely fast and efficient conjugation, allowing for low reactant concentrations and rapid reaction times.[2]
Conjugation Efficiency > 90%High efficiency simplifies purification and ensures a well-defined final product.
Drug-to-Antibody Ratio (DAR) 2 - 8A critical parameter influencing both the potency and potential toxicity of an ADC.
Disulfide Cleavage Half-life (in 5-10 mM GSH) 10 - 60 minutesDemonstrates rapid drug release in the reducing intracellular environment.
In Vitro Cytotoxicity (IC₅₀) nM to µM rangeVaries widely depending on the drug, target cell line, and antigen expression levels.
Plasma Stability (Half-life of intact conjugate) Several daysHigh stability in circulation is crucial to minimize premature drug release and off-target toxicity.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a targeted drug delivery system using this compound. Optimization will be required for specific applications.

Protocol 1: Conjugation of a Drug to this compound

This protocol describes the conjugation of a carboxylate-containing drug to the amine group of the linker via carbodiimide (B86325) chemistry.

Materials:

  • Drug with a carboxylic acid functional group

  • This compound (e.g., from MedChemExpress, BroadPharm)[14]

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system: Reverse-phase HPLC

Procedure:

  • Activation of the Drug: a. Dissolve the drug (1 equivalent) in anhydrous DMF. b. Add NHS (1.2 equivalents) and EDC (1.2 equivalents). c. Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester of the drug. Monitor the reaction by TLC or LC-MS.

  • Conjugation Reaction: a. Dissolve this compound (1.5 equivalents) in a minimal amount of DMF. b. Add the activated drug solution dropwise to the linker solution. c. Stir the reaction at room temperature overnight, protected from light.

  • Purification: a. Quench the reaction by adding a small amount of water. b. Purify the drug-linker conjugate by reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA. c. Lyophilize the collected fractions to obtain the pure conjugate.

  • Characterization: a. Confirm the identity and purity of the conjugate using LC-MS and ¹H NMR. b. Determine the concentration of the conjugate using UV-Vis spectrophotometry based on the absorbance of the tetrazine or the drug.

Protocol 2: Bioorthogonal Ligation to a TCO-Modified Antibody

This protocol details the "click" reaction between the tetrazine-functionalized drug and a TCO-modified antibody.

Materials:

  • TCO-modified antibody (prepared using a commercially available TCO-NHS ester)

  • Purified Drug-Tetrazine-PEG5-SS-amine conjugate

  • Reaction Buffer: PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system (e.g., Superdex 200 column)

  • Hydrophobic Interaction Chromatography (HIC) for DAR analysis

Procedure:

  • Antibody Preparation: a. Prepare the TCO-modified antibody in PBS at a concentration of 1-10 mg/mL.

  • Ligation Reaction: a. Add the Drug-Tetrazine-PEG5-SS-amine conjugate (typically 5-10 molar equivalents relative to the antibody) to the antibody solution. b. Gently mix and incubate at room temperature or 37°C for 1-2 hours. The disappearance of the tetrazine's characteristic pink/red color can be used as a visual indicator of reaction progression.

  • Purification: a. Remove excess drug-linker conjugate by size-exclusion chromatography (SEC) using PBS as the mobile phase. The ADC will elute in the high molecular weight fractions. b. Concentrate the purified ADC using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).

  • Characterization: a. Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm. b. Characterize the ADC by SDS-PAGE to confirm conjugation. c. Determine the average drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.

G cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: ADC Synthesis Drug Drug-COOH Activation Activate Drug (EDC/NHS) Drug->Activation Linker H₂N-SS-PEG5-Tetrazine Conjugation1 Amide Bond Formation Linker->Conjugation1 Activation->Conjugation1 DrugLinker Drug-Linker Conjugate Conjugation1->DrugLinker Purify1 HPLC Purification DrugLinker->Purify1 Conjugation2 Bioorthogonal Ligation (IEDDA Click Reaction) Purify1->Conjugation2 Antibody Antibody-TCO Antibody->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purify2 SEC Purification ADC->Purify2

Caption: Experimental workflow for ADC synthesis.
Protocol 3: In Vitro Reductive Cleavage Assay

This assay evaluates the release of the drug from the ADC in a simulated intracellular reducing environment.

Materials:

  • Purified ADC

  • Assay Buffer: PBS, pH 7.4

  • Glutathione (GSH) stock solution (e.g., 100 mM in water)

  • Control Buffer: Assay buffer without GSH

  • Analysis system: HPLC-MS or fluorescence spectroscopy (if the drug is fluorescent)

Procedure:

  • Sample Preparation: a. Prepare two sets of ADC samples at a final concentration of ~1 mg/mL. b. To one set, add GSH to a final concentration of 10 mM. c. To the other set (control), add an equivalent volume of water.

  • Incubation: a. Incubate all samples at 37°C. b. At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h), take an aliquot from each tube.

  • Analysis: a. Immediately analyze the aliquots by HPLC-MS. b. Monitor the decrease in the peak corresponding to the intact ADC and the appearance of peaks corresponding to the cleaved linker-drug fragment and/or the free drug. c. Quantify the peak areas to determine the percentage of drug released over time.

  • Data Interpretation: a. Plot the percentage of released drug versus time. b. Confirm that drug release is significantly higher in the presence of GSH compared to the control group, demonstrating the linker's reductive sensitivity.

Protocol 4: In Vitro Targeted Cytotoxicity Assay

This protocol assesses the potency and specificity of the ADC against target antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Target antigen-positive cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Target antigen-negative cell line (control)

  • Cell culture medium and supplements

  • Purified ADC

  • Free drug (for comparison)

  • Untargeted control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: a. Seed both antigen-positive and antigen-negative cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). b. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: a. Prepare serial dilutions of the ADC, the free drug, and the control antibody in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated wells as a 100% viability control. c. Incubate the plates for 72-96 hours.

  • Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: a. Normalize the data to the untreated control wells. b. Plot the cell viability (%) versus the logarithm of the drug concentration. c. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%). d. Compare the IC₅₀ values of the ADC on the antigen-positive versus the antigen-negative cells to confirm targeted killing. The ADC should be significantly more potent on the antigen-positive cells.

G cluster_0 HER2 Signaling Pathway HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeted ADC ADC->HER2 Binding & Internalization Block Inhibition ADC->Block Block->Proliferation Prevents

Caption: Example signaling pathway targeted by an ADC.

References

Application Notes and Protocols for Payload Release from a Tetrazine-PEG5-SS-amine Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics. The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the cytotoxic payload. The Tetrazine-PEG5-SS-amine linker is a versatile, cleavable linker system designed for advanced bioconjugation strategies. This linker incorporates a tetrazine moiety for bioorthogonal ligation, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a disulfide bond that is stable in circulation but readily cleaved in the reducing intracellular environment of target cells, leading to the release of the active payload.

These application notes provide detailed protocols for the controlled release of a payload from a this compound conjugate using reducing agents and subsequent quantitative analysis of the released payload.

Mechanism of Payload Release

The key feature of the this compound linker is the disulfide bond (-S-S-). This bond is relatively stable in the bloodstream, where the concentration of reducing agents is low. However, upon internalization into a target cell, the conjugate is exposed to a significantly higher concentration of reducing agents, primarily glutathione (B108866) (GSH).[1][2] This elevated intracellular GSH concentration (typically 1-10 mM) facilitates the reduction of the disulfide bond, cleaving the linker and releasing the payload in its active form.[1][2][3] A similar, controlled release can be achieved in vitro using reducing agents like dithiothreitol (B142953) (DTT).

Experimental Protocols

This section details the protocols for releasing a payload from a this compound conjugate under different conditions and quantifying the released payload using common analytical techniques. For the purpose of these protocols, we will consider Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent, as the exemplary payload.[4][5]

Protocol 1: In Vitro Payload Release using Dithiothreitol (DTT)

This protocol describes the use of DTT to induce payload release in a controlled laboratory setting.

Materials:

  • This compound-Payload Conjugate (e.g., with MMAE)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dithiothreitol (DTT) stock solution (1 M in water)

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a solution of the this compound-Payload conjugate in PBS at a desired concentration (e.g., 1 mg/mL).

  • In separate microcentrifuge tubes, aliquot the conjugate solution.

  • To each tube, add the DTT stock solution to achieve final DTT concentrations ranging from 10 mM to 100 mM.[6] It is recommended to test a range of concentrations to optimize cleavage for your specific conjugate.

  • Incubate the reaction mixtures at 37°C for 30 minutes to 4 hours.[6][7] A time-course experiment is advisable to determine the optimal incubation period.

  • Following incubation, the samples are ready for analysis to quantify the released payload.

Protocol 2: In Vitro Payload Release using Glutathione (GSH)

This protocol simulates the intracellular release mechanism using glutathione.

Materials:

  • This compound-Payload Conjugate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH) stock solution (100 mM in PBS, pH adjusted to 7.4)

  • Microcentrifuge tubes

  • Incubator at 37°C

Procedure:

  • Prepare a solution of the conjugate in PBS (e.g., 1 mg/mL).

  • In microcentrifuge tubes, add the conjugate solution.

  • Add the GSH stock solution to achieve a final concentration that mimics intracellular levels, typically between 1 mM and 10 mM.[6]

  • Incubate the samples at 37°C, taking aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to analyze the kinetics of payload release.

  • Analyze the collected samples to quantify the released payload.

Quantitative Analysis of Released Payload

Accurate quantification of the released payload is crucial for evaluating the efficiency of the linker cleavage. Below are protocols for High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Fluorescence Spectroscopy.

Protocol 3: Quantification of Released MMAE by HPLC-MS

Instrumentation and Reagents:

  • HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • MMAE standard for calibration curve.

HPLC Method:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 10 µL.

  • UV Detection: 214 nm.

  • Gradient:

    • 0-20 min: 30% to 70% B

    • 20-40 min: 70% to 30% B

    • 40-60 min: 30% B (re-equilibration)[9]

Mass Spectrometry Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis: Monitor the protonated molecular ion [M+H]⁺ of MMAE at m/z 718.5.[10][11]

  • Fragmentation: For quantitative analysis using tandem MS (MS/MS), monitor the transition of the precursor ion (m/z 718.7) to a specific fragment ion, such as m/z 152.2.[12]

Quantification:

  • Generate a standard curve using known concentrations of MMAE.

  • Analyze the samples from the release experiments and quantify the amount of released MMAE by comparing the peak area to the standard curve.

Protocol 4: Quantification of Released Doxorubicin by Fluorescence Spectroscopy

This protocol is applicable if the payload is fluorescent, such as Doxorubicin.

Instrumentation and Reagents:

  • Fluorescence spectrophotometer.

  • Quartz cuvettes.

  • Released Doxorubicin sample from the cleavage reaction.

  • Doxorubicin standard for calibration curve.

Procedure:

  • Set the excitation wavelength to 470 nm and the emission wavelength to 560 nm.[6][7][13]

  • Prepare a series of Doxorubicin standards of known concentrations in the same buffer as the sample.

  • Measure the fluorescence intensity of the standards to generate a calibration curve.

  • Measure the fluorescence intensity of the samples from the release experiment.

  • Calculate the concentration of released Doxorubicin in the samples by interpolating from the standard curve.

Data Presentation

Quantitative data from the payload release experiments should be summarized in tables for clear comparison.

Table 1: DTT-Mediated MMAE Release

DTT Concentration (mM)Incubation Time (min)Released MMAE (%)
1030
1060
10120
5030
5060
50120
10030
10060
100120

Table 2: Glutathione-Mediated MMAE Release Kinetics

Incubation Time (hours)Released MMAE (%)
0
1
2
4
8
24

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_release Payload Release cluster_analysis Quantitative Analysis cluster_data Data Interpretation prep Prepare Conjugate Solution dtt Add DTT (10-100 mM) prep->dtt Split Sample gsh Add GSH (1-10 mM) prep->gsh Split Sample incubate Incubate at 37°C dtt->incubate gsh->incubate hplc HPLC-MS Analysis incubate->hplc Analyze Samples fluor Fluorescence Spectroscopy incubate->fluor Analyze Samples quant Quantify Released Payload hplc->quant fluor->quant

Caption: Experimental workflow for payload release and quantification.

Signaling Pathway for MMAE-Induced Apoptosis

MMAE, as a tubulin inhibitor, disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[13][14] This process involves the activation of the JNK signaling pathway, modulation of Bcl-2 family proteins, and activation of the caspase cascade.[15][16][17]

apoptosis_pathway MMAE MMAE Payload Microtubule Microtubule Disruption MMAE->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Bim Bim Release Microtubule->Bim from Dynein JNK JNK Activation MitoticArrest->JNK Bcl2 Bcl-2/Bcl-xL Inactivation JNK->Bcl2 Phosphorylation BaxBak Bax/Bak Activation Bcl2->BaxBak Bim->BaxBak Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Apaf-1 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: MMAE-induced apoptosis signaling pathway.

References

Application Notes and Protocols for Bioconjugation Using Tetrazine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazine click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool for the precise and efficient conjugation of biomolecules.[1][2][3] This technology leverages the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2][4] The reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly under mild, aqueous conditions without the need for a catalyst.[2][5] These features make it an ideal methodology for a wide range of applications in complex biological environments, including the development of antibody-drug conjugates (ADCs), advanced imaging agents, and targeted drug delivery systems.[]

The key advantages of tetrazine click chemistry include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[1][2] This allows for efficient labeling at the low concentrations typical of biological systems.[1][5]

  • High Specificity and Bioorthogonality: The tetrazine and TCO moieties react selectively with each other, without cross-reactivity with native functional groups found in biomolecules such as amines and thiols.[2][5]

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[2]

  • Irreversible Reaction: The IEDDA reaction is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) conjugate.[2][5]

Reaction Mechanism and Kinetics

The tetrazine ligation is initiated by an IEDDA [4+2] cycloaddition between the electron-deficient tetrazine and the electron-rich, strained TCO.[1] This is followed by a retro-Diels-Alder reaction, which results in the irreversible formation of a stable conjugate and the release of nitrogen gas.[2][5]

The reaction kinetics are influenced by the electronic properties of the tetrazine and TCO.[1] Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can significantly increase the reaction rate.[1] Steric hindrance around the reactive moieties can also play a role, with smaller substituents on the tetrazine generally leading to faster reactions.[1]

Quantitative Data on Reaction Rates

The following table summarizes the second-order rate constants for various tetrazine-dienophile pairs, highlighting the exceptionally fast kinetics of the tetrazine-TCO ligation.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene2000 (± 400)9:1 Methanol:Water[7]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene1140 (± 40)Methanol[7]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene400 (± 20)THF[7]
General Tetrazine-TCO Ligationtrans-cycloocteneup to 1 x 10⁶Aqueous Buffer[5]
General Tetrazine-TCO Ligationtrans-cycloocteneup to 30,000Aqueous Buffer
Hydroxyl-substituted TetrazineVinylboronic Acid9.31:1 MeOH/PBS (pH 7.4)[8]
Dipyridyl-s-tetrazineVinylboronic Acid~11:1 MeOH/PBS (pH 7.4)[8]
Dipyridyl-s-tetrazineNorbornene~11:1 MeOH/PBS (pH 7.4)[8]

Experimental Workflows

The general workflow for bioconjugation using tetrazine click chemistry involves a two-step process:

  • Functionalization: The biomolecule of interest (e.g., an antibody) is functionalized with one of the reactive partners (either tetrazine or TCO). This is typically achieved by reacting the biomolecule with an NHS ester derivative of the tetrazine or TCO, which targets primary amines (e.g., lysine (B10760008) residues).

  • Ligation: The functionalized biomolecule is then reacted with the complementary partner to form the final conjugate.

experimental_workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Ligation Biomolecule Biomolecule (e.g., Antibody) Functionalized_Biomolecule Functionalized Biomolecule Biomolecule->Functionalized_Biomolecule Reaction with NHS Ester Tz_TCO_NHS Tetrazine-NHS or TCO-NHS Ester Complementary_Partner Complementary Partner (TCO or Tetrazine) Final_Conjugate Final Bioconjugate Functionalized_Biomolecule2->Final_Conjugate Click Reaction IEDDA_Mechanism cluster_reaction IEDDA Reaction Tetrazine Tetrazine (Diene) TransitionState [4+2] Cycloaddition (Transition State) Tetrazine->TransitionState TCO trans-Cyclooctene (Dienophile) TCO->TransitionState Dihydropyridazine Dihydropyridazine (Initial Adduct) TransitionState->Dihydropyridazine FinalProduct Stable Conjugate Dihydropyridazine->FinalProduct retro-Diels-Alder Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Elimination Click_to_Release cluster_system Click-to-Release System Prodrug TCO-Linker-Drug (Inactive Prodrug) Reaction IEDDA Reaction Prodrug->Reaction Activator Tetrazine (Activator) Activator->Reaction Cleavage Linker Cleavage Reaction->Cleavage ReleasedDrug Active Drug Cleavage->ReleasedDrug Byproducts Byproducts Cleavage->Byproducts

References

Troubleshooting & Optimization

how to improve the solubility of Tetrazine-PEG5-SS-amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of Tetrazine-PEG5-SS-amine conjugates.

Troubleshooting Guide: Solubility Issues

Encountering solubility issues with this compound conjugates can be a significant hurdle in experimental workflows. This guide provides a systematic approach to diagnosing and resolving these challenges.

Initial Assessment

Before extensive troubleshooting, perform a quick assessment of the conjugate's properties and your intended application.

Logical Flow for Initial Assessment

A Start: Solubility Issue Identified B Review Certificate of Analysis (CoA) - Check for reported solubility - Note appearance (e.g., oil, solid) A->B C Assess Amino Acid Sequence (if applicable) - Identify hydrophobic/hydrophilic residues - Calculate theoretical pI B->C D Define Experimental Buffer Conditions - pH - Buffer components - Ionic strength C->D E Small-Scale Solubility Test - Use a small aliquot - Test recommended solvents (see protocol) D->E F Proceed with Optimized Dissolution Protocol E->F Soluble

Caption: Initial assessment workflow for solubility issues.

Problem: Precipitate Formation Upon Dissolving

Issue: The conjugate forms a visible precipitate immediately upon adding the solvent or buffer.

Possible Cause Recommended Solution
"Salting Out" Effect: Rapidly changing solvent polarity by adding an aqueous buffer to a concentrated organic stock solution.Add the organic stock solution dropwise to the gently stirring aqueous buffer. This gradual dilution prevents localized high concentrations that lead to precipitation.[1]
Low Temperature: The temperature of the solvent or buffer is too low, reducing the solubility of the conjugate.Gently warm the solution (e.g., to 37°C). Use with caution and monitor for any signs of degradation.[1]
Incorrect Solvent: The chosen solvent is not appropriate for the conjugate.The PEG5 spacer enhances aqueous solubility.[2][3] However, for initial solubilization, especially at high concentrations, using an organic co-solvent is recommended.[1]
High Concentration: The target concentration exceeds the solubility limit of the conjugate in the chosen solvent.Decrease the final working concentration. Determine the solubility limit by preparing a dilution series.
Problem: Solution is Cloudy or Hazy

Issue: The conjugate dissolves, but the resulting solution is not clear.

Possible Cause Recommended Solution
Formation of Micelles or Aggregates: The conjugate is forming small, insoluble aggregates that scatter light.- Sonication: Use a bath sonicator to break up aggregates.[1] - Vortexing: Gentle vortexing can also help to disperse small particles.[1]
Buffer Incompatibility: Components of the buffer are interacting with the conjugate, leading to reduced solubility.Test solubility in alternative buffer systems. Phosphate-buffered saline (PBS) is a common starting point. Avoid buffers containing primary amines if the conjugate has a reactive ester.
pH is near the Isoelectric Point (pI): If conjugated to a peptide or protein, the net charge of the molecule may be close to zero, minimizing solubility.Adjust the pH of the buffer to be at least one unit away from the theoretical pI of the conjugate. For molecules with a primary amine, a slightly acidic pH (e.g., 6.0-7.0) can improve solubility by protonating the amine.[4][5]
Problem: Low Yield After Dissolution and Filtration

Issue: A significant amount of the conjugate is lost after dissolving and filtering the solution.

Possible Cause Recommended Solution
Adsorption to Surfaces: The conjugate is sticking to the walls of the vial or pipette tips.Use low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing the pipette tip with the solvent can also minimize loss.
Filtration Issues: The filter material is incompatible with the conjugate or the solvent, or the pore size is too small, trapping soluble aggregates.- Ensure the filter is compatible with your solvent system. - Consider using a larger pore size filter (e.g., 0.45 µm) if you suspect the presence of larger aggregates.
Incomplete Dissolution: The conjugate was not fully dissolved before filtration.Increase incubation time, and use physical dissolution aids like sonication or gentle warming. Visually confirm that no solid particles are present before filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for dissolving this compound?

A1: Due to the hydrophobic nature of the tetrazine core, it is best to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[1][2][3] The hydrophilic PEG5 spacer will then facilitate solubility when this stock solution is diluted into your aqueous buffer of choice.[2][3]

Q2: How does pH affect the solubility of my this compound conjugate?

A2: The pH of your aqueous buffer can significantly impact solubility in two main ways:

  • Amine Group: The terminal amine group will be protonated (–NH3+) at a pH below its pKa (typically around 9-10), which increases its hydrophilicity and improves water solubility.[4]

  • Disulfide Bond Stability: The disulfide bond is generally stable in neutral to mildly acidic conditions (pH 6-7.5).[6] Extreme pH values can potentially lead to disulfide bond cleavage or exchange, which could affect the conjugate's integrity and solubility.[6]

Q3: My conjugate is still not dissolving, even with an organic co-solvent. What else can I try?

A3: If you are still facing challenges, consider the following:

  • Increase the amount of PEGylation: If you are in the design phase, using a longer PEG chain (e.g., PEG12, PEG24) will further enhance aqueous solubility.

  • Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween 20, Triton X-100) can help to solubilize hydrophobic compounds.[7] However, be sure to verify that the surfactant is compatible with your downstream applications.

Q4: Can I heat the conjugate to improve its solubility?

A4: Gentle warming to around 37°C can be effective in dissolving some conjugates.[1] However, prolonged exposure to high temperatures should be avoided as it may degrade the tetrazine moiety or affect the stability of the disulfide bond.

Q5: How should I store my this compound conjugate stock solution?

A5: For long-term stability, it is recommended to store stock solutions in an organic solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the initial solubilization of the conjugate in an organic solvent.

Workflow for Stock Solution Preparation

A Start: Weigh Conjugate B Add Anhydrous DMSO or DMF to desired concentration (e.g., 10 mg/mL) A->B C Vortex Gently until fully dissolved B->C D Briefly Sonicate if particulates remain C->D Not fully dissolved E Store at -20°C or -80°C in small aliquots C->E Fully dissolved D->E

Caption: Protocol for preparing a concentrated stock solution.

Materials:

  • This compound conjugate

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Low-adhesion microcentrifuge tubes

  • Vortexer

  • Bath sonicator

Procedure:

  • Allow the vial of the conjugate to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the conjugate in a low-adhesion microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the tube gently for 1-2 minutes until the conjugate is completely dissolved. The solution should be clear.

  • If any particulates remain, sonicate the tube in a bath sonicator for 5-10 minutes.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Dilution into Aqueous Buffer

This protocol details the proper method for diluting the organic stock solution into an aqueous buffer.

Materials:

  • Concentrated stock solution of this compound in DMSO or DMF

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar (optional)

Procedure:

  • Prepare the desired volume of your aqueous buffer in a suitable container.

  • If using a stir plate, place the container with the buffer on the stir plate and begin gentle stirring.

  • Slowly add the concentrated stock solution dropwise to the center of the vortexing or stirring buffer.

  • Continue to stir or gently mix the solution for another 5 minutes to ensure homogeneity.

  • The final solution is now ready for your experiment.

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the following table provides an estimated solubility profile based on the properties of its components and data from similar molecules.[2][3][8][9]

Solvent/Buffer Estimated Solubility Notes
DMSO >10 mg/mLRecommended for preparing concentrated stock solutions.
DMF >10 mg/mLAn alternative to DMSO for stock solutions.[10]
Water Soluble (low mg/mL range)The PEG5 spacer significantly enhances aqueous solubility.[9][11]
PBS (pH 7.4) Soluble (low mg/mL range)A commonly used buffer for bioconjugation.
Ethanol SolubleCan be used as a co-solvent.[7]
Methanol SolubleCan be used as a co-solvent.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is recommended to perform small-scale solubility tests to determine the optimal conditions for your specific conjugate and application.

References

troubleshooting guide for incomplete tetrazine ligation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrazine Ligation Reactions

This guide provides troubleshooting for common issues encountered during tetrazine ligation, a powerful bioorthogonal reaction based on the inverse-electron-demand Diels-Alder cycloaddition.

Frequently Asked Questions (FAQs)

Q1: Why is my tetrazine ligation reaction showing low or incomplete conversion?

Low conversion can be attributed to several factors, including the stability of the reactants, suboptimal reaction conditions, or an inappropriate choice of reaction partners. A systematic approach to troubleshooting is often the most effective way to identify the root cause.[1]

Key areas to investigate include:

  • Reactant Integrity: Degradation of the tetrazine or dienophile.

  • Reaction Conditions: Suboptimal stoichiometry, pH, temperature, or solvent.

  • Reactant Compatibility: Low intrinsic reactivity of the specific tetrazine-dienophile pair or steric hindrance.[2]

  • Solubility Issues: Precipitation of reactants or the final product.[2]

Q2: My tetrazine solution is losing its characteristic pink/red color. What does this mean?

The fading of the pink/red color is a primary visual indicator of tetrazine degradation.[3] The color is due to the extended π-system of the tetrazine ring; when the ring is compromised through decomposition, this visible absorbance is lost. Degradation can be accelerated by:

  • Exposure to nucleophiles (e.g., thiols).[4]

  • Harsh pH conditions (particularly basic).[3][5]

  • Prolonged exposure to light.[3]

  • Presence of certain biological media components like fetal bovine serum (FBS).[1]

It is generally recommended to use freshly prepared tetrazine solutions for best results.[3]

Q3: What are the most reactive and commonly used dienophiles for tetrazine ligations?

Strained alkenes and alkynes are the most effective dienophiles due to their high reactivity in the inverse-electron-demand Diels-Alder reaction.[1]

  • Trans-cyclooctenes (TCOs): These are the most widely used and highly reactive dienophiles, exhibiting exceptionally fast kinetics.[6][7] The reactivity can be further enhanced by increasing ring strain.[8][9]

  • Bicyclo[6.1.0]nonyne (BCN): Another highly strained and effective reaction partner.[1]

  • Norbornenes: Generally less reactive than TCOs but still effective for many applications.[10]

The choice of dienophile is critical and significantly impacts the reaction rate and overall yield.[1]

Q4: How can I monitor the progress of my ligation reaction?

There are two primary methods for monitoring the reaction:

  • UV-Vis Spectrophotometry: The tetrazine has a characteristic absorbance in the visible range (typically 510-550 nm). The reaction's progress can be tracked by monitoring the disappearance of this absorbance over time.[2][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more definitive method that allows for the quantitative analysis of the remaining starting materials and the formation of the desired product. Aliquots can be taken at various time points, quenched, and analyzed.[2]

Troubleshooting Guide: Incomplete Reactions

If you are experiencing low yields, follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow cluster_reactants Step 1: Verify Reactant Integrity cluster_conditions Step 2: Optimize Reaction Conditions cluster_compatibility Step 3: Assess Reactant Compatibility start Incomplete Ligation (Low Yield) tz_check Is the Tetrazine stable? (Check for color loss) start->tz_check Begin Here dienophile_check Is the Dienophile pure and active? tz_check->dienophile_check If Tetrazine is OK tz_solution ACTION: - Use fresh, solid tetrazine to make new solution. - Store stock solutions at -20°C or below, protected from light. - Run stability test in reaction buffer via UV-Vis. tz_check->tz_solution If unstable dienophile_solution ACTION: - Confirm purity via LC-MS or NMR. - Use a fresh aliquot of dienophile. dienophile_check->dienophile_solution If purity is suspect stoichiometry Is the stoichiometry optimal? dienophile_check->stoichiometry If Dienophile is OK conditions Are pH, temperature, and solvent correct? stoichiometry->conditions If ratio is correct stoichiometry_solution ACTION: - Use a slight excess (1.1 to 1.5x) of one reactant. - Empirically test different ratios. stoichiometry->stoichiometry_solution If suboptimal solubility Are reactants soluble? conditions->solubility If conditions are optimal conditions_solution ACTION: - Ensure pH is within 6-9 range. - Increase temperature (e.g., to 37°C) or reaction time. - Consider a different co-solvent if kinetics are slow. conditions->conditions_solution If suboptimal solubility_solution ACTION: - Add a co-solvent (e.g., DMSO, DMF). - Use PEGylated versions of reactants to improve aqueous solubility. solubility->solubility_solution If precipitation occurs reactivity Is the Tetrazine/Dienophile pair reactive enough? solubility->reactivity If soluble sterics Is steric hindrance a factor? reactivity->sterics If pair is known to be reactive reactivity_solution ACTION: - Switch to a more reactive tetrazine (e.g., H-substituted vs. Me-substituted). - Use a more strained dienophile (e.g., sTCO). reactivity->reactivity_solution If low intrinsic reactivity sterics_solution ACTION: - Introduce a flexible spacer (e.g., PEG linker) between the reactive moiety and the substrate. sterics->sterics_solution If molecules are bulky end_node Reaction Optimized sterics->end_node If not an issue ReactionMechanism cluster_products Products Tetrazine Tetrazine (Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (Rate-Determining) Dienophile Strained Alkene (Dienophile) Dihydropyridazine Dihydropyridazine (Stable Adduct) Plus2 + Nitrogen Nitrogen Gas (Byproduct) Intermediate->Dihydropyridazine Retro-Diels-Alder (Irreversible) Plus1 +

References

optimizing buffer pH and temperature for Tetrazine-PEG5-SS-amine conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrazine-PEG5-SS-amine conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a molecule containing an NHS ester?

A1: The optimal pH for the reaction of an amine with an N-hydroxysuccinimide (NHS) ester is between 7.2 and 8.5.[1] A slightly basic pH ensures that the primary amine of your this compound is deprotonated and sufficiently nucleophilic to react with the NHS ester. A pH of 8.3-8.5 is often considered optimal for the modification of amino groups.[2][3]

Q2: How does temperature affect the conjugation reaction?

A2: The conjugation reaction can be performed at room temperature (typically for 30-60 minutes) or at 4°C (for 2-4 hours or overnight).[1][4] Room temperature reactions are faster, but incubation at 4°C can be beneficial for sensitive proteins to maintain their stability. For less reactive partners, extending the incubation time at a lower temperature may be necessary.

Q3: What type of buffer should I use for the conjugation reaction?

A3: It is critical to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your this compound for reaction with the NHS ester, which will significantly lower your conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate (B1201080), or carbonate/bicarbonate buffers.[1][4]

Q4: My conjugation yield is low. What are the possible causes?

A4: Low conjugation yield can result from several factors:

  • Suboptimal pH: If the pH is too low (below 7), the primary amine on your this compound will be protonated, reducing its nucleophilicity and slowing down the reaction. If the pH is too high (above 8.5-9), the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of active NHS ester available for conjugation.[2][5]

  • Hydrolysis of NHS ester: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions. It is crucial to prepare stock solutions of the NHS ester-containing molecule immediately before use in an anhydrous solvent like DMSO or DMF.[4]

  • Presence of primary amines in the buffer: As mentioned in Q3, amine-containing buffers will compete in the reaction.

  • Low concentration of reactants: Dilute solutions can lead to slower reaction kinetics, favoring the hydrolysis of the NHS ester. It is recommended to work with a protein concentration of at least 1 mg/mL.[1]

  • Degradation of the tetrazine moiety: The tetrazine ring can be sensitive to high pH and the presence of reducing agents.[6]

Q5: How stable is the tetrazine moiety during the conjugation and subsequent steps?

A5: The stability of the tetrazine ring is crucial for the subsequent ligation step. Tetrazines are generally stable in aqueous buffers at neutral pH. For instance, studies have shown stability in PBS at pH 7.4 and 37°C over several hours.[7] However, they can be susceptible to degradation under high pH conditions or in the presence of reducing agents.[6] It is important to remove any reducing agents used for disulfide bond cleavage prior to conjugation.

Q6: How do I cleave the disulfide bond in the this compound linker?

A6: The disulfide bond can be cleaved using common reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). A typical starting concentration is 20-50 mM for DTT or 0.5-1 mM for TCEP.[8] The reaction is usually carried out at room temperature for a couple of hours or at 4°C for a longer duration.[8] It is essential to remove the reducing agent after cleavage to prevent it from interfering with the tetrazine moiety.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Yield Suboptimal pHAdjust the reaction buffer to a pH between 7.2 and 8.5. An optimal starting point is pH 8.3.[2][3]
Hydrolysis of the NHS esterAllow the NHS ester reagent to warm to room temperature before opening the vial to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4]
Presence of primary amines in the bufferPerform a buffer exchange to an amine-free buffer like PBS, HEPES, or borate buffer.[1][4]
Low reactant concentrationsIf possible, increase the concentration of your reactants. For proteins, a concentration of 1-10 mg/mL is recommended.[1]
No Conjugation Inactive NHS esterEnsure the NHS ester has been stored properly (desiccated at -20°C or -80°C) and is not expired.
Protonated amine on this compoundConfirm the pH of your reaction buffer is above 7.
Low Yield in Subsequent Tetrazine-TCO Ligation Degradation of the tetrazine moietyAvoid high pH conditions and ensure all reducing agents have been removed after disulfide bond cleavage.[6]
Steric hindranceThe PEG5 spacer is designed to reduce steric hindrance, but if you are conjugating to a very large or complex molecule, consider optimizing the linker length.
Precipitation During Reaction High concentration of organic solvent from stock solutionKeep the volume of the organic solvent (e.g., DMSO, DMF) from the stock solution to a minimum, typically less than 10% of the total reaction volume.
Protein instabilityEnsure the chosen buffer and reaction conditions (pH, temperature) are compatible with the stability of your protein.

Data Summary

Table 1: Effect of pH on NHS Ester Stability and Amine Reactivity
pH NHS Ester Half-life in Aqueous Solution Primary Amine Reactivity Expected Conjugation Efficiency
< 7.0 High (e.g., 4-5 hours at 0°C for some NHS esters)[5]Low (amine is protonated)Poor
7.2 - 8.0 ModerateGood (amine is deprotonated and nucleophilic)Good to Optimal
8.3 - 8.5 Lower (hydrolysis increases)[1]HighOptimal (good balance between amine reactivity and NHS ester stability)[2][3]
> 8.6 Very Low (e.g., ~10 minutes at 4°C for some NHS esters)[5]Very HighPoor (rapid hydrolysis of NHS ester outcompetes the conjugation reaction)
Table 2: Recommended Reaction Temperatures and Incubation Times
Temperature Typical Incubation Time Considerations
Room Temperature (~20-25°C)30 - 60 minutes[1][4]Faster reaction kinetics. Suitable for most stable proteins.
4°C2 - 4 hours or overnight[1][4]Slower reaction kinetics. Recommended for temperature-sensitive proteins to maintain their integrity.

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester-activated Molecule
  • Buffer Preparation : Prepare an amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4).

  • Reagent Preparation :

    • Dissolve your NHS ester-activated molecule in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).

    • Immediately before use, dissolve this compound in the conjugation buffer.

  • Conjugation Reaction :

    • Add a 10- to 20-fold molar excess of this compound to your NHS ester-activated molecule solution.

    • Gently mix the reaction solution.

    • Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional) : To stop the reaction, you can add a quenching buffer containing a primary amine (e.g., a final concentration of 50-100 mM Tris-HCl, pH 8.0) and incubate for 15-30 minutes at room temperature.

  • Purification : Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Disulfide Bond Cleavage
  • Prepare Reducing Agent Solution : Prepare a fresh solution of DTT (e.g., 500 mM in water) or TCEP (e.g., 50 mM in water).

  • Reduction Reaction :

    • To your this compound conjugate, add the reducing agent to a final concentration of 20-50 mM for DTT or 0.5-1 mM for TCEP.[8]

    • Incubate at room temperature for 1-2 hours.

  • Removal of Reducing Agent : It is crucial to remove the reducing agent before proceeding to the tetrazine-TCO ligation. This can be achieved using a desalting column or spin filtration.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Disulfide Cleavage cluster_step3 Step 3: Tetrazine-TCO Ligation reagent_prep Prepare this compound and NHS-activated molecule conjugation Incubate at optimal pH (7.2-8.5) and temperature (4°C or RT) reagent_prep->conjugation Mix purification1 Purify conjugate conjugation->purification1 Quench (optional) reduction Add reducing agent (DTT or TCEP) purification1->reduction purification2 Remove reducing agent reduction->purification2 ligation React with TCO-molecule purification2->ligation purification3 Purify final conjugate ligation->purification3

Caption: Experimental workflow for the three main stages of using this compound.

troubleshooting_workflow start Low Conjugation Yield check_ph Is pH between 7.2 and 8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes solution_ph Adjust pH check_ph->solution_ph No check_nhs Is NHS ester reagent fresh? check_buffer->check_nhs Yes solution_buffer Buffer exchange check_buffer->solution_buffer No check_conc Are reactant concentrations adequate? check_nhs->check_conc Yes solution_nhs Use fresh reagent check_nhs->solution_nhs No solution_conc Increase concentration check_conc->solution_conc No

References

Technical Support Center: Methods to Reduce Protein Aggregation after Tetrazine-PEG5-SS-amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address protein aggregation issues encountered during and after labeling with Tetrazine-PEG5-SS-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation. Its components are:

  • Tetrazine: A highly reactive group that participates in rapid, bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions, typically with a strained alkene like trans-cyclooctene (B1233481) (TCO).[1][2]

  • PEG5: A five-unit polyethylene (B3416737) glycol spacer. This hydrophilic chain increases the solubility of the linker and the final conjugate, helping to mitigate aggregation.[3][4]

  • SS: A disulfide bond. This bond is cleavable under reducing conditions, allowing for the release of the conjugated molecule if desired. However, it can also participate in disulfide exchange reactions that may lead to aggregation.[5][6]

  • Amine: This primary amine is the reactive group on the linker itself, but this specific linker is typically supplied as an NHS-ester derivative to react with primary amines (like lysine (B10760008) residues) on the protein.[7]

Q2: What are the primary causes of protein aggregation after labeling with this reagent?

A2: Protein aggregation post-labeling can stem from several factors:

  • Over-labeling: Modifying too many surface lysines can alter the protein's net charge, isoelectric point (pI), and surface hydrophobicity, leading to reduced solubility and aggregation.[8]

  • Sub-optimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing agents can compromise protein stability during the labeling reaction.[8][9]

  • Hydrophobicity: While the PEG spacer enhances hydrophilicity, the tetrazine moiety itself can be hydrophobic. High degrees of labeling can increase the overall hydrophobicity of the protein surface.[8][10]

  • Disulfide Bond Instability: The disulfide bond in the linker can be susceptible to reduction or exchange with free cysteines on other protein molecules, leading to intermolecular crosslinking and aggregation.[5][11]

  • High Protein Concentration: Increased protein concentration raises the likelihood of intermolecular interactions, which is a major driver for aggregation.[12][13]

Q3: How does the PEG5 spacer help in preventing aggregation?

A3: Polyethylene glycol (PEG) is a hydrophilic polymer that, when conjugated to a protein, can increase its stability and solubility.[4] It forms a protective, water-loving shield around the protein, which can mask hydrophobic patches on the protein surface that might otherwise interact and lead to aggregation.[3][14] This process, known as PEGylation, is a widely used strategy to enhance the pharmacokinetic properties of therapeutic proteins.[14]

Q4: Can the disulfide bond in the linker contribute to aggregation?

A4: Yes. While useful for creating cleavable conjugates, disulfide bonds can also be a source of instability. If the protein of interest has accessible free cysteine residues, the disulfide bond in the linker can undergo exchange, leading to the formation of unintended intermolecular protein-protein linkages, which is a direct cause of aggregation.[6][15] Furthermore, reduction of disulfide bonds can lead to protein unfolding, exposing hydrophobic cores and increasing the propensity for aggregation.[5][11]

Troubleshooting Guide: Preventing and Reducing Aggregation

If you observe visible precipitation, cloudiness, or an increase in high molecular weight species after labeling, consult the following troubleshooting table.

IssuePotential Cause(s)Recommended Solution(s)
Visible Precipitation During/After Labeling Over-labeling: High molar ratio of linker to protein.Optimize Stoichiometry: Reduce the molar ratio of this compound to the protein. Start with a lower ratio (e.g., 3:1 or 5:1) and incrementally increase it to find the optimal degree of labeling without causing aggregation.[5][10]
High Protein Concentration: Promotes intermolecular interactions.Lower Protein Concentration: Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a higher final concentration is needed, concentrate the protein after purification using a gentle method.
Sub-optimal Buffer pH: The reaction is often more efficient at pH > 8, but this can destabilize some proteins.Optimize pH: Ensure the labeling buffer pH is optimal for your protein's stability, typically between 7.2 and 8.0. A pH closer to physiological 7.4 may be necessary for sensitive proteins, even if it slows the reaction.[16]
Increased Soluble Aggregates (Detected by SEC/DLS) Ionic Strength: Low salt concentration may not sufficiently screen surface charges.Adjust Ionic Strength: Increase the salt concentration in the buffer (e.g., 150 mM NaCl) to minimize electrostatic interactions that can lead to aggregation.[10][17]
Disulfide Scrambling: Intermolecular disulfide bond formation.Block Free Cysteines: If your protein has reactive surface cysteines not intended for conjugation, consider temporarily blocking them with an agent like N-ethylmaleimide (NEM) prior to labeling.
Hydrophobic Interactions: Exposure of nonpolar regions on the protein surface.Use Stabilizing Additives: Incorporate excipients into the reaction and storage buffers to enhance protein solubility. See the table below for common additives.
Gradual Aggregation During Storage Thermodynamic Instability: The labeled protein is less stable than the unlabeled version.Optimize Storage Buffer: Add cryoprotectants like glycerol (B35011) or sucrose (B13894) for frozen storage. Ensure the storage buffer has the optimal pH and includes stabilizing excipients. Store at -80°C in small aliquots to avoid freeze-thaw cycles.[13]
Oxidation: Can lead to chemical modifications and aggregation.Add Reducing Agents (with caution): For proteins without essential disulfide bonds, a mild reducing agent like TCEP can prevent oxidation. Caution: This will cleave the SS bond in the linker. Use only if cleavage is intended or if the protein's own stability is the primary concern.[12]
Table 1: Common Anti-Aggregation Additives
AdditiveTypical Working ConcentrationMechanism of Action
Arginine 50 - 250 mMSuppresses aggregation by interacting with hydrophobic and charged residues on the protein surface.
Glycerol 5 - 20% (v/v)Acts as a co-solvent and cryoprotectant, stabilizing the native protein structure.[13]
Sucrose 0.25 - 1 MStabilizes protein structure through preferential exclusion, increasing the thermodynamic stability.
Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) 0.01 - 0.1% (v/v)Prevent hydrophobic interactions by binding to exposed nonpolar patches on the protein surface.[12]
Trehalose 0.1 - 1 MA disaccharide that acts as a powerful osmolyte to stabilize proteins.

Experimental Protocols & Methodologies

Protocol 1: General Protein Labeling with this compound (as NHS Ester)
  • Protein Preparation: Dialyze the protein extensively against an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0.[8] Ensure the buffer does not contain primary amines like Tris.

  • Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in an anhydrous organic solvent like DMSO or DMF.

  • Labeling Reaction:

    • Adjust the protein concentration to 1-2 mg/mL in the reaction buffer.

    • Add the dissolved labeling reagent to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be below 5% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Lower temperatures can slow aggregation but will require longer reaction times.[8]

  • Quenching: Stop the reaction by adding a small molecule with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) r1 Combine Protein and Linker p1->r1 p2 Dissolve Linker in Anhydrous Solvent (e.g., DMSO) p2->r1 r2 Incubate (e.g., 1h at RT or overnight at 4°C) r3 Quench Reaction (e.g., Tris buffer) a1 Purify via SEC to Remove Aggregates & Excess Linker r3->a1 a2 Characterize Conjugate (DLS, SDS-PAGE, MS) a1->a2

Caption: Workflow for protein labeling and purification.
Protocol 2: Post-Labeling Purification by Size Exclusion Chromatography (SEC)

SEC is an effective method to separate the labeled monomeric protein from both high molecular weight aggregates and unreacted, low molecular weight linker.[10][18]

  • Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200 or similar) with at least two column volumes of the desired final storage buffer.

  • Sample Loading: After quenching the labeling reaction, centrifuge the sample (e.g., at 14,000 x g for 10 min at 4°C) to pellet any large, insoluble aggregates. Load the supernatant onto the equilibrated SEC column.

  • Elution and Fractionation: Elute the protein with the storage buffer at the recommended flow rate for the column. Collect fractions and monitor the elution profile using UV absorbance at 280 nm. Aggregates will elute first in or near the void volume, followed by the desired monomeric conjugate, and finally the unreacted linker.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or Dynamic Light Scattering (DLS) to confirm purity and the absence of aggregates. Pool the fractions containing the pure, monomeric conjugate.

Methods for Aggregate Analysis

  • Dynamic Light Scattering (DLS): A non-invasive technique to measure the size distribution of particles in a solution. It is excellent for detecting the presence of a small population of large aggregates.[10]

  • Size Exclusion Chromatography (SEC): As described above, SEC separates molecules based on size and is a quantitative method for determining the percentage of monomer, dimer, and larger aggregates.[18]

  • SDS-PAGE (Reducing vs. Non-reducing): Running the sample under both non-reducing and reducing conditions can help determine if aggregation is caused by intermolecular disulfide bonds.[15] If higher molecular weight bands present in the non-reducing lane disappear or are reduced in the presence of a reducing agent (like DTT or BME), it indicates disulfide-linked aggregation.

G cluster_solutions start Aggregation Observed? q1 Is reaction immediate (visible precipitate)? start->q1 Yes q2 Are soluble aggregates forming over time? start->q2 No, detected by SEC/DLS s1 Reduce Linker:Protein Ratio s5 Purify with SEC Post-Labeling s1->s5 s2 Lower Protein Concentration (e.g., 1-2 mg/mL) s2->s5 s3 Optimize Buffer (pH, Salt, Additives) s3->s5 s4 Lower Reaction Temperature (e.g., 4°C) s4->s5 q1->s1 Yes q1->s2 Yes q1->s4 Yes q2->s3 Yes q2->s5 Yes

Caption: Troubleshooting decision tree for protein aggregation.

References

Technical Support Center: Purification of Biomolecules from Unreacted Tetrazine-PEG5-SS-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effective strategies for the removal of unreacted Tetrazine-PEG5-SS-amine from conjugation reactions. This resource offers frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in optimizing your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for removing unreacted this compound from my protein/antibody conjugate?

A1: The optimal method depends on several factors, including the size of your biomolecule, the scale of your purification, and the desired final purity. The most common and effective techniques are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Solid-Phase Extraction (SPE). TFF is ideal for larger volumes and scalable processes, while SEC offers high resolution for smaller to medium scales. SPE is a rapid and effective choice for smaller scale purifications.

Q2: How does the small size of this compound influence the choice of purification method?

A2: this compound has a molecular weight of 641.8 Da. This small size allows for a significant size difference between the unreacted linker and a much larger biomolecule conjugate (e.g., an antibody at ~150 kDa). This size differential is ideal for separation by TFF, where a membrane with an appropriate molecular weight cutoff (MWCO) can be used to retain the large conjugate while allowing the small, unreacted linker to pass through. Similarly, SEC is highly effective as the small linker will have a much longer retention time compared to the large conjugate, allowing for excellent separation.

Q3: Can I use dialysis to remove the unreacted this compound?

A3: While dialysis can be used to remove small molecules, it is generally a much slower process compared to TFF. For efficient removal of the unreacted linker, TFF is the recommended method as it is faster and more scalable.

Q4: What are the key considerations when choosing between TFF, SEC, and SPE?

A4:

  • Scale: For large-scale purifications (milliliters to liters), TFF is the most efficient method. SEC is well-suited for laboratory to pilot scale (microliters to hundreds of milliliters). SPE is typically used for smaller, analytical to preparative scales (microliters to a few milliliters).

  • Resolution and Purity: SEC can provide very high resolution, leading to a highly pure final product. TFF also yields high purity, particularly with sufficient diafiltration volumes. The purity achieved with SPE depends on the choice of sorbent and elution conditions.

  • Speed: TFF and SPE are generally faster processes than SEC, which can have longer run times depending on the column size and flow rate.

  • Sample Dilution: SEC can result in some dilution of the sample, whereas TFF is a concentrating technique. SPE elution can be performed in a small volume to achieve a concentrated product.

Troubleshooting Guides

Tangential Flow Filtration (TFF)
ProblemPossible CauseSuggested Solution
Low Product Recovery - Membrane MWCO is too large. - Product is adsorbing to the membrane. - Inefficient diafiltration.- Select a membrane with a MWCO that is 3-6 times smaller than the molecular weight of your product. - Pre-condition the membrane with a blocking agent (e.g., BSA) if nonspecific binding is suspected. - Increase the number of diafiltration volumes (typically 5-10 volumes are sufficient).
Slow Filtration Rate - Membrane fouling. - High sample viscosity. - Inappropriate transmembrane pressure (TMP) or cross-flow rate.- Clean the membrane according to the manufacturer's protocol. - Dilute the sample or perform the filtration at a slightly elevated temperature (if the product is stable). - Optimize TMP and cross-flow rate. Start with the manufacturer's recommendations and adjust as needed.
Incomplete Removal of Unreacted Linker - Insufficient diafiltration. - Membrane MWCO is too close to the linker size.- Increase the number of diafiltration volumes. Monitor the permeate for the presence of the linker to determine when removal is complete. - Ensure the MWCO is significantly larger than the 641.8 Da of the linker to allow for efficient passage.
Size Exclusion Chromatography (SEC)
ProblemPossible CauseSuggested Solution
Poor Resolution Between Product and Linker - Inappropriate column resin. - Column is overloaded. - Flow rate is too high.- Select a resin with a fractionation range appropriate for your product's molecular weight.[1] - Reduce the sample volume or concentration. - Lower the flow rate to improve resolution.
Peak Tailing - Interactions between the sample and the column matrix. - Poorly packed column.- Increase the ionic strength of the mobile phase (e.g., increase NaCl concentration) to minimize ionic interactions. - Check the column's performance with a standard and repack if necessary.
Peak Fronting - Sample is too viscous. - Column is overloaded.- Dilute the sample.[2] - Reduce the sample volume.[2]
Solid-Phase Extraction (SPE)
ProblemPossible CauseSuggested Solution
Low Product Recovery - Inappropriate sorbent choice. - Elution solvent is too weak. - Insufficient elution volume.- Select a sorbent that retains your product while allowing the linker to pass through (or vice-versa). For a protein product, a reversed-phase sorbent (e.g., C18) may retain the protein under aqueous conditions, while the more polar linker does not bind as strongly.[3] - Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).[3][4] - Increase the volume of the elution solvent.[4]
Co-elution of Product and Linker - Wash step is not stringent enough. - Elution solvent is too strong.- Optimize the wash solvent to remove the linker without eluting the product. This may involve adjusting the percentage of organic solvent in the wash buffer. - Perform a step-wise elution with increasing concentrations of the organic solvent to selectively elute the linker and then the product.
Poor Reproducibility - Inconsistent sample loading or flow rate. - Sorbent bed drying out.- Ensure a consistent and slow flow rate during sample loading.[5] - Do not allow the sorbent bed to dry out between steps.[4]

Quantitative Data Tables

Table 1: Tangential Flow Filtration (TFF) Parameters

ParameterRecommendation for Antibody (~150 kDa) Purification
Membrane MWCO 30 kDa or 50 kDa
Membrane Type Polyethersulfone (PES) for low protein binding
Transmembrane Pressure (TMP) 15-30 psi (1-2 bar)
Cross-flow Rate 5-10 L/min/m² of membrane area
Diafiltration Volumes 5-10

Table 2: Size Exclusion Chromatography (SEC) Parameters

ParameterRecommendation for Antibody (~150 kDa) Purification
Resin Type Superdex 200 pg, Sephacryl S-300 HR, or equivalent
Fractionation Range 10,000 - 600,000 Da
Column Dimensions (Preparative) 2.6 cm x 60 cm
Mobile Phase Phosphate-buffered saline (PBS) or other suitable buffer
Flow Rate 1-3 mL/min

Table 3: Solid-Phase Extraction (SPE) Parameters

ParameterRecommendation for Protein Purification
Sorbent Type Reversed-phase (e.g., C18 or C8)
Conditioning Solvent Acetonitrile or Methanol (B129727)
Equilibration Solvent Aqueous buffer (e.g., PBS)
Wash Solvent Aqueous buffer with a low percentage of organic solvent (e.g., 5-10% acetonitrile)
Elution Solvent Aqueous buffer with a high percentage of organic solvent (e.g., 50-80% acetonitrile)

Detailed Experimental Protocols

Protocol 1: Purification using Tangential Flow Filtration (TFF)
  • System Preparation: Sanitize and equilibrate the TFF system with a suitable buffer (e.g., PBS).

  • Membrane Selection: Choose a TFF cassette with an appropriate MWCO (e.g., 30 kDa for an antibody).

  • Concentration: Concentrate the reaction mixture to a smaller volume.

  • Diafiltration: Perform diafiltration by adding fresh buffer to the retentate at the same rate as the permeate is being removed. Continue for 5-10 diafiltration volumes to wash out the unreacted this compound.

  • Final Concentration: Concentrate the purified product to the desired final concentration.

  • Recovery: Recover the purified product from the system.

Protocol 2: Purification using Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase (e.g., PBS) at the desired flow rate.

  • Sample Loading: Load the reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm. The larger conjugate will elute first, followed by the smaller, unreacted linker.

  • Pooling and Analysis: Pool the fractions containing the purified product and analyze for purity.

Protocol 3: Purification using Solid-Phase Extraction (SPE)
  • Sorbent Selection: Choose a reversed-phase SPE cartridge with a bed volume appropriate for your sample size.

  • Conditioning: Condition the cartridge by passing a water-miscible organic solvent (e.g., methanol or acetonitrile) through it.

  • Equilibration: Equilibrate the cartridge with an aqueous buffer (e.g., PBS).

  • Sample Loading: Load the reaction mixture onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., PBS with 5% acetonitrile) to remove the unreacted this compound.

  • Elution: Elute the purified product with a strong solvent (e.g., PBS with 50-80% acetonitrile).

  • Analysis: Analyze the eluted fraction for product purity and concentration.

Diagrams

TFF_Workflow cluster_0 TFF System ReactionMixture Reaction Mixture Concentration Concentration ReactionMixture->Concentration Diafiltration Diafiltration Concentration->Diafiltration FinalConcentration Final Concentration Diafiltration->FinalConcentration UnreactedLinker Unreacted Linker (Permeate) Diafiltration->UnreactedLinker PurifiedProduct Purified Product FinalConcentration->PurifiedProduct SEC_Workflow cluster_1 SEC System SampleLoading Sample Loading Elution Elution SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection PurifiedProduct Purified Product (Early Fractions) FractionCollection->PurifiedProduct UnreactedLinker Unreacted Linker (Late Fractions) FractionCollection->UnreactedLinker SPE_Workflow cluster_2 SPE Cartridge Conditioning Conditioning Equilibration Equilibration Conditioning->Equilibration SampleLoading Sample Loading Equilibration->SampleLoading Washing Washing SampleLoading->Washing Elution Elution Washing->Elution UnreactedLinker Unreacted Linker (Flow-through/Wash) Washing->UnreactedLinker PurifiedProduct Purified Product (Eluate) Elution->PurifiedProduct

References

common side reactions in tetrazine bioconjugation and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrazine bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during tetrazine bioconjugation?

A: The main side reactions in tetrazine bioconjugation primarily involve the degradation of the tetrazine ring and unintended reactions with components in the reaction mixture. Key side reactions include:

  • Hydrolysis: The tetrazine ring is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH. This leads to the formation of an unreactive carboxylic acid and reduces labeling efficiency.[1]

  • Degradation in the presence of nucleophiles: The electron-deficient tetrazine ring can be attacked by nucleophiles, such as thiols (e.g., from free cysteine residues or reducing agents like DTT).[1][2][3] This can lead to the degradation of the tetrazine.

  • Reaction with reducing agents: Reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), often used to reduce disulfide bonds in proteins, can degrade the tetrazine moiety, especially with prolonged exposure.[4]

  • Instability of highly reactive tetrazines: There is often a trade-off between the reactivity of a tetrazine and its stability. Tetrazines with strong electron-withdrawing groups are highly reactive in the Diels-Alder cycloaddition but can be less stable in aqueous media.[5][6][7]

Q2: My conjugation yield is low. How can I troubleshoot this?

A: Low conjugation yield can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Verify Reagent Stability and Purity: Ensure that both the tetrazine and the dienophile (e.g., trans-cyclooctene, TCO) are pure and have not degraded.[8] It is best to prepare fresh solutions of reagents before use.[9] The characteristic pink/red color of a tetrazine solution fading is a primary indicator of degradation.[9]

  • Assess Tetrazine Incorporation (for two-step conjugations): If you are first modifying your biomolecule with a tetrazine linker, confirm the successful incorporation of the tetrazine. This can be done by UV-Vis spectroscopy, as tetrazines have a characteristic absorbance around 520-540 nm.[4]

  • Optimize Reaction Conditions:

    • pH: The optimal pH is typically between 7.2 and 7.4. Higher pH can increase the rate of hydrolysis of some linkers (like NHS esters) and tetrazine degradation.[4][8]

    • Stoichiometry: A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended.[10]

    • Concentration: Increasing the concentration of the reactants can help drive the reaction to completion, especially if the reaction rate is slow.[8]

    • Temperature: Most reactions are performed at room temperature or 37°C. However, for less reactive pairs, optimizing the temperature may improve yields.[8]

  • Control for Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) can interfere with NHS ester-based labeling steps.[11] Ensure your buffers are compatible with your chosen chemistry.

Troubleshooting Guides

Issue: Tetrazine Degradation

Possible Causes:

  • Prolonged exposure to aqueous buffers, especially at basic pH. [1]

  • Presence of nucleophiles (e.g., thiols from DTT or free cysteines). [1][2]

  • Exposure to light. [9]

  • Use of highly reactive, unstable tetrazine derivatives. [5][6]

Solutions:

  • pH Control: Maintain a pH between 7.2 and 7.4 for the reaction.

  • Minimize Incubation Times: Reduce the time the tetrazine is in aqueous or biological media before the ligation reaction.[9]

  • Choice of Reducing Agent: If a reducing agent is necessary, consider using TCEP and removing it before adding the tetrazine reagent.[4]

  • Protect from Light: Store tetrazine reagents and conduct experiments protected from light.[9]

  • Select a More Stable Tetrazine: Tetrazines with electron-donating groups are generally more stable, though less reactive.[9] Consider the balance between reactivity and stability for your specific application.[5][6]

Issue: Side Reactions with Thiols

Possible Cause:

  • The tetrazine ring can undergo a nucleophilic aromatic substitution (SNAr) reaction with thiol-containing molecules, leading to the displacement of a leaving group on the tetrazine.[2][3]

Solutions:

  • Protect Thiol Groups: If free thiols on your biomolecule are not the intended target, consider using a protecting group strategy.

  • Leverage the Reaction: In some advanced applications, the reversible reaction between asymmetric tetrazines and thiols can be used for "click'n lock" chemistry, allowing for reversible bioconjugation.[2][3] For most standard bioconjugations, however, this is an unwanted side reaction.

  • Purification: Ensure that any excess thiol-containing reducing agents are removed before the addition of the tetrazine.[4]

Quantitative Data Summary

ParameterCondition/ReagentObservation/RecommendationReference(s)
pH > 8.5Fast reaction but risk of side reactions and tetrazine degradation.[4]
7.2 - 7.4Ideal for disulfide re-bridging and tetrazine ligation.[4]
Reducing Agent TCEP (5-50 mM)Effective over a broad pH range; does not need to be removed before maleimide (B117702) reactions.[11]
DTT (10-100 mM)Less stable than TCEP; must be removed before maleimide reactions.[11]
Tetrazine Stability Electron-withdrawing substituentsIncreased reactivity but generally decreased stability in aqueous media.[5][6][8]
Electron-donating substituentsIncreased stability but generally decreased reactivity.[9]
Stoichiometry Tetrazine:DienophileA 1.05 to 1.5-fold molar excess of tetrazine is a common starting point.[10]

Experimental Protocols

Protocol 1: General Antibody Labeling with Tetrazine-NHS Ester

This protocol describes the modification of an antibody with a Tetrazine-NHS ester to introduce the tetrazine moiety for subsequent ligation.

Materials:

  • Antibody of interest in a primary amine-free buffer (e.g., PBS).

  • Tetrazine-NHS ester.

  • Anhydrous DMSO or DMF.

  • Desalting column.

Methodology:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS (pH 7.4) using a desalting column or dialysis.[12]

  • Prepare Tetrazine-NHS Ester Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[12]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the antibody solution.[12]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[12]

  • Purification: Remove the unreacted Tetrazine-NHS ester using a desalting column.

  • Characterization: Confirm tetrazine incorporation by measuring the absorbance at ~520-540 nm.[4]

Protocol 2: Tetrazine-TCO Ligation for Protein-Protein Conjugation

This protocol outlines the "click" reaction between a tetrazine-labeled protein and a TCO-labeled protein.

Materials:

  • Tetrazine-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).

  • TCO-labeled protein in a suitable buffer.

Methodology:

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 or a slight excess of tetrazine).[10]

  • Conjugation: Mix the tetrazine-labeled protein and the TCO-labeled protein.[10]

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[10] The reaction is often very fast, with completion possible within minutes.[13]

  • Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[10]

  • Storage: Store the final conjugate at 4°C.[10]

Visualizations

Tetrazine_Degradation_Pathways cluster_conditions Degradation Conditions Tetrazine Tetrazine Hydrolysis_Product Inactive Carboxylic Acid Tetrazine->Hydrolysis_Product Hydrolysis Nucleophile_Adduct Degradation Product Tetrazine->Nucleophile_Adduct Nucleophilic Attack Aqueous_Buffer Aqueous Buffer (High pH) Aqueous_Buffer->Hydrolysis_Product Nucleophiles Nucleophiles (e.g., Thiols) Nucleophiles->Nucleophile_Adduct

Caption: Common degradation pathways for tetrazines in bioconjugation.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagents Check Reagent Purity and Stability Start->Check_Reagents Check_Incorporation Verify Tetrazine Incorporation (UV-Vis) Check_Reagents->Check_Incorporation Reagents OK Success Improved Yield Check_Reagents->Success New Reagents Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Conc.) Check_Incorporation->Optimize_Conditions Incorporation OK Check_Incorporation->Success Improved Labeling Check_Buffer Buffer Compatibility? (e.g., no primary amines) Optimize_Conditions->Check_Buffer Still Low Yield Optimize_Conditions->Success Optimized Check_Buffer->Success Buffer OK

Caption: Troubleshooting workflow for low tetrazine bioconjugation yield.

Prevention_Strategies cluster_issue Side Reaction Issue cluster_prevention Prevention Strategies Issue Tetrazine Instability & Side Reactions pH_Control Control pH (7.2-7.4) Issue->pH_Control Minimize_Time Minimize Incubation Time Issue->Minimize_Time Reagent_Choice Appropriate Reagent Choice (e.g., TCEP over DTT) Issue->Reagent_Choice Protect_Light Protect from Light Issue->Protect_Light Stable_Tetrazine Select More Stable Tetrazine Issue->Stable_Tetrazine Outcome Improved Conjugation Efficiency pH_Control->Outcome Minimize_Time->Outcome Reagent_Choice->Outcome Protect_Light->Outcome Stable_Tetrazine->Outcome

Caption: Key strategies to prevent common side reactions in tetrazine bioconjugation.

References

stability issues of the disulfide bond in Tetrazine-PEG5-SS-amine linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Tetrazine-PEG5-SS-amine linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the disulfide bond within this linker and to offer solutions for common issues encountered during its application in bioconjugation and drug delivery.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the stability of the disulfide bond in the this compound linker?

A1: The disulfide bond in the this compound linker is designed to be stable under physiological conditions found in the bloodstream (pH ~7.4, low concentration of reducing agents) but to be cleaved in the reducing intracellular environment.[] This selective cleavage is primarily due to the significantly higher concentration of glutathione (B108866) (GSH) inside cells (1-10 mM) compared to in the plasma (~5 µM).[] This redox sensitivity is a key advantage for targeted drug delivery, ensuring that a conjugated payload is released primarily within the target cells.[]

Q2: What are the primary factors that can lead to premature cleavage of the disulfide bond?

A2: Premature cleavage of the disulfide bond can be triggered by several factors:

  • Presence of exogenous reducing agents: Buffers or solutions containing reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or β-mercaptoethanol will readily cleave the disulfide bond.[2]

  • Thiol-disulfide exchange: Free thiols from other molecules in the solution can react with the disulfide bond, leading to its cleavage.

  • Instability at non-physiological pH: While generally stable at neutral pH, extreme pH values can affect the stability of the disulfide bond.

Q3: How does the PEG5 spacer influence the stability of the disulfide bond?

A3: The polyethylene (B3416737) glycol (PEG) spacer can influence the stability of the disulfide bond in several ways:

  • Steric hindrance: The PEG chain can provide some steric shielding, which may slightly reduce the accessibility of the disulfide bond to reducing agents, potentially enhancing its stability in circulation.[3]

  • Solubility and Conformation: PEGylation can affect the overall conformation and solubility of the conjugate, which may indirectly influence the exposure and reactivity of the disulfide bond.[4]

Q4: Can the tetrazine moiety of the linker be a source of instability?

A4: Yes, the tetrazine ring itself can be susceptible to degradation under certain conditions. It is important to be aware of the following:

  • pH sensitivity: Tetrazines can degrade in aqueous solutions, particularly at basic pH.[5]

  • Reaction with nucleophiles: The tetrazine ring can react with strong nucleophiles, which can lead to its degradation.

  • Presence of reducing agents: Some reducing agents used to cleave disulfide bonds, like TCEP, can also degrade the tetrazine moiety.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the use of the this compound linker.

Problem 1: Low or no conjugation to the amine group.

Potential Cause Recommended Solution Citation
Hydrolysis of the amine-reactive group Ensure that the reaction is performed in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0. Use the linker immediately after dissolving it.[2]
Competition from buffer components Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction.[2]
Low protein concentration Concentrate the protein solution to at least 1 mg/mL to favor the conjugation reaction over hydrolysis.[2]

Problem 2: Premature cleavage of the disulfide bond during conjugation or storage.

Potential Cause Recommended Solution Citation
Presence of reducing agents in buffers Ensure all buffers and reagents are free of reducing agents like DTT, TCEP, or β-mercaptoethanol. If a reduction step was performed, thoroughly remove the reducing agent prior to conjugation.[2]
Contamination with free thiols Purify all components of the reaction to remove any contaminating free thiols.[6]
Instability during long-term storage For long-term storage of the conjugate, consider storing at -80°C in a buffer at neutral pH and free of reducing agents.

Problem 3: Low yield in the subsequent tetrazine "click" reaction.

Potential Cause Recommended Solution Citation
Degradation of the tetrazine moiety Perform the conjugation at a neutral or slightly acidic pH if possible. Avoid prolonged exposure to basic conditions. Monitor the stability of the tetrazine by checking its characteristic UV-Vis absorbance.[5]
Reaction of tetrazine with reducing agents If a reducing agent was used, ensure its complete removal before proceeding with the tetrazine ligation step. TCEP, in particular, has been shown to react with tetrazines.[5]
Low reactivity of the dienophile Confirm the purity and reactivity of the dienophile (e.g., TCO-modified molecule).

Quantitative Data on Disulfide Bond Stability

Table 1: In Vitro Stability of Disulfide Linkers in the Presence of Glutathione (GSH)

Linker TypeGSH ConcentrationHalf-lifeReference MoleculeCitation
Sterically unhindered disulfide1 mM~ 1 hourModel Conjugate
Sterically hindered disulfide (e.g., with adjacent methyl groups)1 mM> 24 hoursAntibody-Maytansinoid Conjugate[7]
Disulfide in ADC5 mM~ 4 hoursAntibody-Drug Conjugate[8]

Table 2: Plasma Stability of Different Classes of Cleavable ADC Linkers

Linker ClassStability in Human Plasma (% Intact ADC after 7 days)General NotesCitation
Disulfide Variable (can be low without steric hindrance)Stability is highly dependent on the steric hindrance around the disulfide bond.[9]
Hydrazone ~50-70%Susceptible to hydrolysis at physiological pH.[9]
Peptide (e.g., Val-Cit) >95%Generally very stable in plasma; cleaved by lysosomal proteases.[9]
β-glucuronide >95%Stable in plasma; cleaved by β-glucuronidase in the tumor microenvironment.[9]

Experimental Protocols

Protocol 1: Assessment of Disulfide Bond Stability in the Presence of Glutathione (GSH)

Objective: To determine the rate of cleavage of the disulfide bond in the this compound linker upon exposure to a physiologically relevant concentration of GSH.

Materials:

  • This compound conjugated to a fluorescent molecule or a molecule with a distinct UV-Vis absorbance.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Glutathione (GSH) stock solution (e.g., 100 mM in PBS, prepared fresh).

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and a UV-Vis or fluorescence detector.[10]

  • 96-well plate and plate reader (for fluorescence-based assay).

Procedure (HPLC-based method):

  • Prepare a solution of the disulfide-linked conjugate at a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.

  • Initiate the reaction by adding GSH to a final concentration of 1-10 mM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA).

  • Analyze the samples by RP-HPLC. The intact conjugate and the cleaved, thiol-containing product will have different retention times.

  • Quantify the peak areas of the intact conjugate and the cleaved product at each time point.

  • Calculate the percentage of intact conjugate remaining over time and determine the half-life of the disulfide bond under these conditions.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the this compound linker in a biological matrix.

Materials:

  • Antibody-drug conjugate (ADC) prepared using the this compound linker.

  • Human plasma (or plasma from other species of interest).

  • PBS, pH 7.4.

  • Immunoaffinity capture beads (e.g., Protein A or Protein G).[11]

  • Liquid chromatography-mass spectrometry (LC-MS) system.[11]

Procedure:

  • Incubate the ADC in plasma at a final concentration of, for example, 100 µg/mL at 37°C.

  • As a control, incubate the ADC in PBS under the same conditions.

  • At various time points (e.g., 0, 24h, 48h, 72h, 1 week), take aliquots of the plasma and control samples.

  • Isolate the ADC from the plasma using immunoaffinity capture beads.

  • Wash the beads to remove non-specifically bound plasma proteins.

  • Elute the ADC from the beads.

  • Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR).

  • A decrease in the average DAR over time in the plasma samples compared to the PBS control indicates cleavage of the linker.

Visualizations

G Troubleshooting Low Conjugation Yield start Low Conjugation Yield Observed check_amine_reaction Is the issue with the amine labeling step? start->check_amine_reaction check_tetrazine_reaction Is the issue with the tetrazine click reaction? check_amine_reaction->check_tetrazine_reaction No amine_causes Potential Causes: - NHS ester hydrolysis - Amine-containing buffer - Low protein concentration check_amine_reaction->amine_causes Yes check_disulfide_stability Is the disulfide bond being prematurely cleaved? check_tetrazine_reaction->check_disulfide_stability No tetrazine_causes Potential Causes: - Tetrazine degradation (pH, nucleophiles) - Reaction with reducing agents - Inactive dienophile check_tetrazine_reaction->tetrazine_causes Yes disulfide_causes Potential Causes: - Reducing agents in buffer - Thiol contamination check_disulfide_stability->disulfide_causes Yes amine_solutions Solutions: - Use fresh linker solution - Use amine-free buffer (PBS, HEPES) - Concentrate protein amine_causes->amine_solutions tetrazine_solutions Solutions: - Control pH - Remove all reducing agents - Verify dienophile purity tetrazine_causes->tetrazine_solutions disulfide_solutions Solutions: - Use reducing agent-free buffers - Purify all components disulfide_causes->disulfide_solutions G Mechanism of Disulfide Bond Cleavage by Glutathione cluster_extracellular Extracellular Space (Bloodstream) Low GSH Concentration cluster_intracellular Intracellular Space (Cytosol) High GSH Concentration (1-10 mM) extracellular_linker Tetrazine-PEG5-S-S-Amine-Drug (Stable) intracellular_linker Tetrazine-PEG5-S-S-Amine-Drug extracellular_linker->intracellular_linker Internalization into target cell cleaved_linker Tetrazine-PEG5-SH + HS-Amine-Drug intracellular_linker->cleaved_linker Reduction gsh 2 GSH (Glutathione) gsh->cleaved_linker gssg GSSG (Oxidized Glutathione) gsh->gssg Oxidation

References

Technical Support Center: Quantifying Labeling with Tetrazine-PEG5-SS-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on quantifying the degree of labeling (DOL) when using Tetrazine-PEG5-SS-amine. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of this compound molecules conjugated to a single biomolecule, such as a protein or antibody.[1] It is a critical quality attribute to determine for several reasons:

  • Consistency and Reproducibility: Knowing the DOL ensures that your conjugation reactions are consistent from batch to batch, leading to more reproducible experimental results.

  • Impact on Function: The number of attached labels can affect the biological activity of the protein. Too few labels may result in a weak signal in downstream applications, while too many can lead to loss of function, aggregation, or precipitation.[2][3]

  • Optimization of Downstream Applications: For applications like immunoassays or in vivo imaging, an optimal DOL is crucial for achieving the best signal-to-noise ratio.[1] Excessively high DOL values can sometimes lead to fluorescence quenching.[1]

Q2: What are the primary methods for determining the DOL of this compound labeled proteins?

The two most common methods for determining the DOL of proteins labeled with this compound are:

  • UV-Vis Spectrophotometry: This is a rapid and widely accessible method that relies on the absorbance properties of the protein and the tetrazine molecule.

  • Mass Spectrometry (MS): This technique offers a more direct and precise measurement of the mass of the labeled protein, allowing for the determination of the number of attached labels.

Q3: What is the general principle behind calculating DOL using UV-Vis spectrophotometry?

This method utilizes the Beer-Lambert law. By measuring the absorbance of the purified conjugate at two specific wavelengths—one where the protein primarily absorbs (typically 280 nm) and one at the maximum absorbance of the tetrazine dye (around 520-540 nm for many tetrazines)—you can calculate the concentrations of both the protein and the attached tetrazine. The DOL is then the molar ratio of the tetrazine to the protein.[1] A correction factor is necessary because the tetrazine label also absorbs light at 280 nm.[1]

Q4: Can I use a HABA assay to quantify tetrazine labeling?

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is specific for quantifying biotin (B1667282) and avidin (B1170675) interactions. There is no direct equivalent of the HABA assay for quantifying tetrazine labeling. Therefore, UV-Vis spectrophotometry or mass spectrometry are the recommended methods.

Experimental Protocols and Data

Method 1: UV-Vis Spectrophotometry

This protocol outlines the steps to determine the DOL of a protein labeled with this compound using a UV-Vis spectrophotometer.

Essential Parameters:

Before you begin, you will need the following values. Note that the exact values for this compound may not be readily available, so using values from structurally similar tetrazine dyes is a common practice. It is recommended to consult the manufacturer's documentation for your specific reagent.

ParameterSymbolValue (Example)Notes
Molar Extinction Coefficient of Protein at 280 nmεproteine.g., 210,000 M-1cm-1 for IgGThis is specific to your protein and can often be found in literature or calculated from the amino acid sequence.
Maximum Absorbance Wavelength of Tetrazineλmax~530 nmThis is characteristic of the tetrazine chromophore.
Molar Extinction Coefficient of Tetrazine at λmaxεlabel~30,000 M-1cm-1This can vary between different tetrazine derivatives.
Correction FactorCF~0.3This is the ratio of the tetrazine's absorbance at 280 nm to its absorbance at λmax (A280/Aλmax).

Experimental Workflow:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_calculation DOL Calculation Purify 1. Purify Conjugate (Remove free label) Dilute 2. Dilute Sample (If A280 > 2.0) Purify->Dilute Measure280 3. Measure A280 Dilute->Measure280 MeasureMax 4. Measure A_max at ~530 nm Measure280->MeasureMax CalcProtein 5. Calculate Protein Concentration MeasureMax->CalcProtein CalcLabel 6. Calculate Label Concentration CalcProtein->CalcLabel CalcDOL 7. Calculate DOL CalcLabel->CalcDOL

Caption: Workflow for DOL determination using UV-Vis spectrophotometry.

Detailed Steps:

  • Purify the Conjugate: It is crucial to remove all non-conjugated this compound from your labeled protein. This can be achieved by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Prepare the Sample: Dilute the purified conjugate in a suitable buffer (e.g., PBS) to a concentration where the absorbance at 280 nm is within the linear range of your spectrophotometer (ideally below 2.0). Record the dilution factor if one is used.

  • Measure Absorbance:

    • Measure the absorbance of the conjugate solution at 280 nm (A280).

    • Measure the absorbance at the λmax of the tetrazine label (~530 nm) (Alabel).

  • Calculate Concentrations:

    • Protein Concentration (M):

      • Corrected A280 = A280 - (Alabel x CF)

      • Protein Concentration = (Corrected A280 / εprotein) x Dilution Factor

    • Label Concentration (M):

      • Label Concentration = (Alabel / εlabel) x Dilution Factor

  • Calculate DOL:

    • DOL = Label Concentration / Protein Concentration

Method 2: Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the intact labeled protein. The increase in mass corresponds to the number of attached tetrazine labels. This method is particularly useful for complex mixtures or when precise quantification is required.

Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_calculation DAR Calculation Purify 1. Purify Conjugate Deglycosylate 2. Deglycosylate (Optional) Purify->Deglycosylate LCMS 3. LC-MS Analysis (e.g., SEC-MS or RP-HPLC-MS) Deglycosylate->LCMS Deconvolute 4. Deconvolute Mass Spectrum LCMS->Deconvolute IdentifyPeaks 5. Identify Mass Peaks Deconvolute->IdentifyPeaks CalcDAR 6. Calculate Average DAR IdentifyPeaks->CalcDAR

Caption: Workflow for DOL (DAR) determination using Mass Spectrometry.

Detailed Steps:

  • Purify the Conjugate: As with the UV-Vis method, remove all unconjugated label.

  • Deglycosylation (Optional but Recommended): For glycoproteins like antibodies, enzymatic deglycosylation (e.g., using PNGase F) will simplify the mass spectrum and improve the accuracy of the mass measurement.

  • LC-MS Analysis:

    • Inject the purified (and optionally deglycosylated) conjugate into an LC-MS system. Common setups include Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Deconvolution: The raw mass spectrum, which shows a series of multiply charged ions, needs to be deconvoluted to obtain the zero-charge mass spectrum.

    • Peak Identification: Identify the mass peaks corresponding to the unlabeled protein and the protein with one, two, three, etc., tetrazine labels attached.

    • Calculate Average DOL (often referred to as Drug-to-Antibody Ratio or DAR in this context): The average DOL is calculated from the relative abundance of each labeled species.

Expected Mass Shift:

To calculate the expected mass of the labeled protein, you need the molecular weight of this compound. This should be provided by the manufacturer. The mass of the labeled protein will be:

Masslabeled protein = Massunlabeled protein + (n x Masslabel)

where 'n' is the number of attached labels.

Troubleshooting Guide

Issue 1: Low Degree of Labeling (DOL)

Potential CauseSuggested Solution
Inactive Labeling Reagent This compound can be sensitive to hydrolysis. Ensure it is stored correctly (desiccated at a low temperature) and use freshly prepared solutions.
Suboptimal Reaction pH Amine-reactive labeling is most efficient at a pH of 8.0-9.0. Ensure your reaction buffer is within this range and does not contain primary amines (e.g., Tris or glycine).
Low Protein Concentration Labeling reactions are more efficient at higher protein concentrations (ideally >2 mg/mL).
Insufficient Molar Excess of Label Increase the molar ratio of this compound to your protein in the labeling reaction. A common starting point is a 10- to 20-fold molar excess of the label.
Interfering Substances in Protein Solution Ensure your protein solution is free of substances that can react with the amine-reactive group, such as Tris, glycine, or ammonium (B1175870) salts. Perform a buffer exchange if necessary.

Issue 2: Protein Precipitation During or After Labeling

Potential CauseSuggested Solution
High Degree of Labeling Attaching too many hydrophobic tetrazine molecules can reduce the solubility of the protein.[4] Decrease the molar excess of the labeling reagent used in the reaction.
Organic Solvent from Label Stock Solution Minimize the volume of organic solvent (e.g., DMSO or DMF) used to dissolve the this compound. Add the label solution slowly to the protein solution while gently stirring.
Protein Aggregation The labeling process itself can sometimes induce aggregation. Try performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the initial protein solution is monodisperse and free of aggregates.
Buffer Conditions The pH or ionic strength of the buffer may be close to the protein's isoelectric point, leading to precipitation.[5] Consider screening different buffer conditions.

Issue 3: Inaccurate DOL Measurement by UV-Vis

Potential CauseSuggested Solution
Presence of Free Label Incomplete removal of the unconjugated this compound will lead to an overestimation of the DOL. Ensure thorough purification of the conjugate.
Inaccurate Extinction Coefficients or Correction Factor Use the most accurate values available for your specific protein and tetrazine derivative. If exact values are unknown, use those from a closely related compound and acknowledge the potential for a systematic error.
Precipitated Protein in Sample Centrifuge the sample before taking absorbance readings to remove any precipitated protein, which can cause light scattering and inaccurate measurements.
Absorbance Out of Linear Range Ensure the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0). Dilute the sample if necessary and account for the dilution in your calculations.

Logical Troubleshooting Flow:

Troubleshooting_Flow Start Problem with Labeling Quantification Check_DOL Is DOL too low? Start->Check_DOL Check_Precipitation Is there protein precipitation? Check_DOL->Check_Precipitation No Low_DOL_Causes Potential Causes: - Inactive Reagent - Suboptimal pH - Low Protein Conc. - Insufficient Label Check_DOL->Low_DOL_Causes Yes Check_Accuracy Are UV-Vis readings suspect? Check_Precipitation->Check_Accuracy No Precipitation_Causes Potential Causes: - High DOL - Organic Solvent - Aggregation - Buffer Issues Check_Precipitation->Precipitation_Causes Yes Accuracy_Causes Potential Causes: - Free Label Present - Incorrect Parameters - Sample Turbidity Check_Accuracy->Accuracy_Causes Yes End Problem Resolved Check_Accuracy->End No Low_DOL_Solutions Solutions: - Use fresh reagent - Adjust pH to 8.0-9.0 - Increase protein conc. - Increase label ratio Low_DOL_Causes->Low_DOL_Solutions Low_DOL_Solutions->End Precipitation_Solutions Solutions: - Decrease label ratio - Minimize solvent volume - Label at 4°C - Screen buffers Precipitation_Causes->Precipitation_Solutions Precipitation_Solutions->End Accuracy_Solutions Solutions: - Repurify conjugate - Verify ε and CF - Centrifuge sample Accuracy_Causes->Accuracy_Solutions Accuracy_Solutions->End

Caption: A logical workflow for troubleshooting common issues.

References

Validation & Comparative

A Comparative Analysis of Tetrazine-PEG5-SS-amine and Other Cleavable Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a cleavable linker is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). An ideal linker must exhibit high stability in systemic circulation to minimize off-target toxicity, while ensuring efficient and rapid cleavage to release its cytotoxic payload within the target cancer cell. This guide provides an objective, data-driven comparison of Tetrazine-PEG5-SS-amine, a prominent disulfide-based linker, with other major classes of cleavable linkers, including protease-cleavable, pH-sensitive, and other redox-sensitive linkers.

Introduction to Cleavable Linkers

Cleavable linkers are designed to be severed by specific physiological triggers that are more prevalent in the tumor microenvironment or within cancer cells compared to healthy tissues. This targeted release mechanism is fundamental to the efficacy and safety of modern ADCs. The primary categories of cleavable linkers are distinguished by their cleavage trigger: the reducing environment of the cell, specific enzymes, or acidic pH.

This compound is a multifunctional linker that incorporates three key features:

  • A tetrazine group for bioorthogonal conjugation to a trans-cyclooctene (B1233481) (TCO)-modified antibody via an inverse electron demand Diels-Alder (iEDDA) reaction. This "click chemistry" approach offers high specificity and rapid reaction kinetics under mild conditions.

  • A disulfide bond (-SS-) , which is susceptible to cleavage in the presence of high intracellular concentrations of reducing agents like glutathione (B108866) (GSH).

  • A polyethylene glycol (PEG5) spacer, which enhances aqueous solubility, reduces aggregation, and can prolong the circulation half-life of the ADC.[1]

This guide will compare the performance of disulfide linkers, exemplified by this compound, against two other widely used classes: protease-cleavable (e.g., valine-citrulline) and pH-sensitive (e.g., hydrazone) linkers.

Comparative Data on Linker Performance

The following tables summarize key performance parameters for different cleavable linker types. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used in different studies.

Linker TypeCleavage MechanismPlasma StabilityIntracellular Cleavage RateKey AdvantagesKey Disadvantages
Disulfide (e.g., this compound) Reduction by intracellular glutathione (GSH)Moderate to HighModerate to FastGood bystander effect potential; Applicable to a wide range of payloads.Potential for premature cleavage in plasma; Stability can be influenced by steric hindrance around the disulfide bond.[2]
Protease-Cleavable (e.g., Val-Cit) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)HighFastHigh plasma stability; Well-established technology.[3]Dependent on target cell's protease expression levels; Potential for off-target cleavage by other proteases.
pH-Sensitive (e.g., Hydrazone) Acid hydrolysis in endosomes/lysosomes (pH 4.5-6.5)Low to ModerateFastRapid release in acidic compartments.Prone to hydrolysis at physiological pH, leading to premature drug release and potential toxicity.[4]
Linker TypeRepresentative Half-Life in Human Plasma (t½)Intracellular Release Trigger ConcentrationBystander Effect
Disulfide Variable (hours to days); can be >50% intact after 7 days with steric hindrance.[2]1-10 mM Glutathione[5]Yes (payload dependent)
Protease-Cleavable (Val-Cit) Very high (~230 days for Val-Cit)[2]Overexpression of lysosomal proteases (e.g., Cathepsin B)Yes (payload dependent)
pH-Sensitive (Hydrazone) Low (hours)pH < 6.5Yes (payload dependent)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker performance. Below are generalized protocols for key experiments in ADC development.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) or the amount of released payload over time.

Materials:

  • ADC construct

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Incubation: Dilute the ADC to a final concentration of 1 mg/mL in plasma. Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Isolation: At each time point, isolate the ADC from the plasma using immunoaffinity capture beads.

  • Analysis:

    • Intact ADC: Analyze the captured ADC using LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.

    • Released Payload: The plasma supernatant can be analyzed by LC-MS to quantify the amount of free payload.

  • Data Interpretation: Plot the average DAR or percentage of released payload against time to determine the plasma half-life of the ADC.

Protocol 2: Glutathione-Mediated Cleavage Assay (for Disulfide Linkers)

Objective: To evaluate the cleavage kinetics of a disulfide linker in response to a reducing agent that mimics the intracellular environment.

Materials:

  • Disulfide-linked ADC

  • PBS, pH 7.4

  • Reduced Glutathione (GSH)

  • LC-MS system

Procedure:

  • Reaction Setup: Prepare a solution of the ADC (e.g., 1 mg/mL) in PBS.

  • Initiate Cleavage: Add GSH to the ADC solution to a final concentration of 5-10 mM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by LC-MS to quantify the remaining intact ADC and the released payload.

  • Data Interpretation: Plot the percentage of released payload over time to determine the cleavage kinetics.

Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic potency (e.g., IC50 value) of an ADC on cancer cell lines.

Materials:

  • Target antigen-positive and negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated payload

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated payload, and a non-targeting control ADC. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Viability Assessment:

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization solution.

    • XTT: Add XTT reagent and incubate for 2-4 hours.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot cell viability against ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships in ADC development and function.

General Workflow for ADC In Vitro Efficacy Evaluation cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Candidate Selection s1 Antibody-TCO Conjugation s3 ADC Assembly via Click Chemistry s1->s3 s2 Linker-Payload Synthesis (this compound + Drug) s2->s3 s4 Purification & DAR Determination s3->s4 e1 Plasma Stability Assay s4->e1 Test ADC e2 Cleavage Assay (e.g., GSH-mediated) s4->e2 Test ADC e3 Cytotoxicity Assay (IC50) s4->e3 Test ADC e4 Internalization Assay s4->e4 Test ADC a1 Compare Plasma Half-life e1->a1 a2 Compare Cleavage Kinetics e2->a2 a3 Compare IC50 Values e3->a3 a4 Select Lead Candidate a1->a4 a2->a4 a3->a4

Caption: Workflow for ADC Synthesis and In Vitro Evaluation.

Caption: Comparative Cleavage Mechanisms of ADC Linkers.

Conclusion

The selection of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic window.

  • This compound and other disulfide-based linkers offer the advantage of a redox-sensitive cleavage mechanism that is effective across many cell types, as glutathione is ubiquitous. The inclusion of a PEG spacer enhances solubility and pharmacokinetic properties. The tetrazine moiety allows for a highly specific and efficient bioorthogonal conjugation reaction. However, the stability of the disulfide bond in plasma must be carefully optimized, often by introducing steric hindrance, to prevent premature payload release.

  • Protease-cleavable linkers , such as those containing the valine-citrulline dipeptide, generally exhibit exceptional plasma stability, making them a very reliable choice.[3] Their cleavage is contingent on the presence of specific lysosomal proteases, which can be a limitation if the target cells have low expression of these enzymes.

  • pH-sensitive linkers like hydrazones provide rapid drug release in the acidic environment of endosomes and lysosomes. However, their inherent instability at physiological pH is a significant drawback, often leading to unacceptable levels of off-target toxicity.[4]

Ultimately, the optimal linker choice depends on a multifactorial analysis, including the nature of the payload, the biology of the target antigen and tumor type, and the desired pharmacokinetic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the development of next-generation antibody-drug conjugates.

References

A Comparative Guide to Mass Spectrometry Analysis for Confirming Tetrazine-PEG5-SS-amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is critical for the advancement of novel therapeutics and diagnostics. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for verifying the successful conjugation of a Tetrazine-PEG5-SS-amine linker to a target amine-containing molecule, such as a protein, peptide, or antibody. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.

The this compound linker is a versatile heterobifunctional reagent. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, while the tetrazine group enables a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-functionalized molecule. The polyethylene (B3416737) glycol (PEG5) spacer enhances solubility, and the cleavable disulfide bond (-SS-) allows for payload release under reducing conditions. Accurate characterization of the resulting conjugate is paramount for ensuring its intended function and safety.

Comparative Analysis of Analytical Techniques

The confirmation of a successful this compound conjugation can be approached using several analytical techniques. Mass spectrometry offers the most direct and definitive evidence of conjugation by measuring the mass of the resulting molecule. However, other methods such as High-Performance Liquid Chromatography (HPLC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and UV-Vis Spectroscopy provide valuable complementary information regarding the purity, homogeneity, and reaction kinetics of the conjugate.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for Mass Spectrometry (MALDI-TOF and ESI-LC/MS), HPLC, and SDS-PAGE in the context of analyzing a this compound conjugate.

FeatureMass Spectrometry (MALDI-TOF & ESI-LC/MS)High-Performance Liquid Chromatography (HPLC)SDS-PAGE
Primary Measurement Molecular MassRetention TimeApparent Molecular Weight / Electrophoretic Mobility
Information Provided Direct confirmation of conjugation, determination of conjugation ratio (degree of labeling), identification of side products, and location of modification (with MS/MS).[1][2]Purity of the conjugate, separation of conjugated from unconjugated species, and quantification of reaction components.Estimation of molecular weight shift upon conjugation, assessment of purity and presence of aggregates.[3][4]
Resolution High to very high, capable of resolving individual PEG oligomers.[1]High, can separate species with different numbers of conjugated linkers.Low to moderate, often shows broad bands for PEGylated proteins.[5]
Sensitivity High (picomole to femtomole range).Moderate to high (nanomole to picomole range).Moderate (nanogram range).[4]
Quantitative Accuracy Can be quantitative with appropriate standards and deconvolution software.[2]Highly quantitative with proper calibration.[6][7]Semi-quantitative, based on band intensity.
Throughput MALDI-TOF can be high; ESI-LC/MS is lower due to chromatographic separation.[8]Moderate to high, depending on the run time.High, multiple samples can be run on a single gel.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Mass Spectrometry Analysis

Mass spectrometry is the gold standard for confirming conjugation by providing a precise mass measurement of the intact conjugate and its fragments.

a) MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for determining the molecular weight of large molecules and is particularly useful for analyzing heterogeneous PEGylated samples.[8][9]

  • Sample Preparation:

    • Prepare a stock solution of the PEGylated protein/peptide at 1 mg/mL in a 50:50 acetonitrile:water solution with 0.1% trifluoroacetic acid (TFA).

    • Prepare a matrix solution of sinapinic acid (for proteins) or α-cyano-4-hydroxycinnamic acid (CHCA) (for peptides) at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA.[1]

    • For PEGylated samples, prepare a cationizing agent solution of sodium chloride (NaCl) at 2 mg/mL in 50:50 acetonitrile:water with 0.1% TFA.[9]

    • Mix the sample, matrix, and NaCl solution (if used) in a 1:10:1 ratio (sample:matrix:cationizing agent).[9]

    • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.[1][9]

  • Instrumental Analysis:

    • Use a MALDI-TOF mass spectrometer in positive ion reflector mode for peptides or linear mode for large proteins.[1][9]

    • Set the laser intensity just above the ionization threshold to obtain a good signal-to-noise ratio without causing excessive fragmentation.[9]

    • Acquire spectra in the appropriate mass range to encompass the unconjugated and conjugated species.

  • Data Analysis:

    • The mass spectrum will show a distribution of peaks corresponding to the different PEG oligomers attached to the molecule.

    • The mass difference between the unconjugated and conjugated species should correspond to the mass of the this compound linker.

    • The presence of unreacted protein/peptide and free PEG can also be assessed.[9]

b) ESI-LC/MS

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS) is ideal for analyzing complex mixtures and provides high-resolution mass data.[2][10]

  • Chromatography:

    • Use a reverse-phase C4 or C8 column for protein separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Elute the sample with a gradient of increasing mobile phase B.

  • Mass Spectrometry:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.[10][11]

    • To simplify the complex charge state envelope of PEGylated proteins, a post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) can be employed.[12]

    • Acquire full scan mass spectra over a relevant m/z range.

  • Data Analysis:

    • The resulting mass spectra will show a series of multiply charged ions.

    • Deconvolute the spectra to obtain the zero-charge mass of the intact protein and its conjugates.[2]

    • The mass increase will confirm the conjugation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and heterogeneity of the conjugation reaction.

  • Method:

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. An increase in size upon conjugation will result in an earlier elution time.

    • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The addition of the this compound linker will alter the hydrophobicity of the protein/peptide, leading to a change in retention time.

  • Protocol (RP-HPLC):

    • Use a C4 or C8 analytical column.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Inject the sample and elute with a linear gradient of mobile phase B.

    • Monitor the elution profile using a UV detector at 280 nm (for protein) and 520 nm (for tetrazine).

  • Data Analysis:

    • Compare the chromatograms of the starting material and the reaction mixture.

    • The appearance of new peaks with different retention times indicates the formation of the conjugate.

    • The peak areas can be used to quantify the extent of the reaction and the purity of the final product.[1]

SDS-PAGE

SDS-PAGE is a widely used technique to visualize the increase in molecular weight upon conjugation.

  • Protocol:

    • Prepare samples by mixing the protein with a non-reducing Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with Coomassie Brilliant Blue or a PEG-specific stain (e.g., barium iodide).[3]

  • Data Analysis:

    • The PEGylated protein will migrate slower than the unconjugated protein, resulting in a band with a higher apparent molecular weight.

    • The presence of multiple bands may indicate different degrees of PEGylation.

    • It is important to note that PEGylated proteins often migrate anomalously on SDS-PAGE, appearing larger than their actual molecular weight.[3][5]

UV-Vis Spectroscopy for Reaction Monitoring

UV-Vis spectroscopy can be used to monitor the progress of the tetrazine-TCO ligation reaction in real-time.

  • Protocol:

    • The tetrazine moiety has a characteristic absorbance peak around 520-540 nm.[8][13]

    • Prepare the TCO-functionalized molecule in a suitable reaction buffer in a cuvette.

    • Initiate the reaction by adding the this compound conjugate.

    • Monitor the decrease in absorbance at ~520 nm over time.

  • Data Analysis:

    • The disappearance of the tetrazine absorbance indicates the consumption of the tetrazine in the iEDDA reaction and thus the progress of the conjugation.[13]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the conjugation of a this compound linker to a protein and the subsequent analysis.

G cluster_conjugation Conjugation cluster_analysis Analysis Protein Amine-containing Protein Conjugate Tetrazine-PEG5-SS-Protein Conjugate Protein->Conjugate Linker This compound Linker->Conjugate MS Mass Spectrometry (MALDI-TOF / ESI-LC/MS) Conjugate->MS Confirms Mass HPLC HPLC (SEC / RP-HPLC) Conjugate->HPLC Assesses Purity SDSPAGE SDS-PAGE Conjugate->SDSPAGE Shows MW Shift UVVis UV-Vis Spectroscopy (Reaction Monitoring) Conjugate->UVVis Monitors Reaction

Caption: Workflow for this compound conjugation and analysis.

Mass Spectrometry Decision Tree

This diagram provides a decision tree to help select the appropriate mass spectrometry technique.

G start Need to analyze This compound conjugate q1 Primary Goal? start->q1 rapid_mw Rapid MW confirmation & heterogeneity q1->rapid_mw Speed & Simplicity detailed_char Detailed characterization of complex mixture q1->detailed_char Purity & Separation maldi Use MALDI-TOF rapid_mw->maldi esi Use ESI-LC/MS detailed_char->esi

Caption: Decision tree for choosing a mass spectrometry method.

References

Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability, pharmacokinetics, and mechanism of drug release, ultimately influencing the ADC's therapeutic index. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with significant implications for efficacy and safety. This guide provides an objective, data-driven comparison of these two linker strategies, complete with experimental protocols and visualizations to inform rational ADC development.

At a Glance: Key Differences

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) or response to specific microenvironment conditions (e.g., pH, glutathione (B108866) concentration).[1][2][3]Proteolytic degradation of the antibody backbone in the lysosome.[4]
Released Payload Typically the unmodified, potent parent drug.[4]The payload attached to the linker and an amino acid residue.[4]
Plasma Stability Generally lower, with a potential for premature drug release.[4]Generally higher, leading to a more stable ADC in circulation.[4][5]
Bystander Effect High, as the released, often membrane-permeable drug can diffuse and kill adjacent antigen-negative tumor cells.[4]Low to negligible, as the released payload is typically charged and less membrane-permeable.[4]
Off-Target Toxicity Higher potential due to premature payload release and the bystander effect.[4]Lower potential due to higher stability and a limited bystander effect.[4]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.[4]May be less effective against antigen-negative cells within the tumor.
Ideal Application Heterogeneous solid tumors where killing neighboring cancer cells is advantageous.[5]Hematological malignancies or tumors with uniform high antigen expression.[5]

Quantitative Performance Data

Direct head-to-head comparisons of ADCs with the same antibody and payload but different linker types are limited in the published literature. However, data from various preclinical studies provide valuable insights into their relative performance.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

ADC ConstructLinker TypeCell LineTarget AntigenIC50 (pM)
Trastuzumab-vc-MMAECleavable (vc)SKBR3HER2~14.3
Trastuzumab-Galactosidase-MMAECleavable (Galactosidase)SKBR3HER2~8.8
Trastuzumab emtansine (T-DM1)Non-cleavable (SMCC)SKBR3HER2~33
Non-cleavable MMAE ADCNon-cleavableNot SpecifiedNot Specified~10

Note: IC50 values are highly dependent on the specific cell line, assay conditions, and payload. Direct comparisons should be made with caution.

In Vivo Efficacy in Xenograft Models

Tumor growth inhibition (TGI) is a common metric to evaluate the in vivo efficacy of an ADC in preclinical tumor models.

ADC ConstructXenograft ModelDosingOutcome
Anti-CD22-DM1 (Cleavable)Human Lymphoma3 mg/kg, single doseTumor regression.[6]
Anti-CD22-MCC-DM1 (Non-cleavable)NHL XenograftNot SpecifiedComplete tumor regression with no recurrence in some models.[7]
Trastuzumab-vc-MMAENCI-N87 (High HER2)Single i.v. doseSignificant tumor growth inhibition.[8]
Trastuzumab-MCC-DM1 (T-DM1)NCI-N87 (High HER2)Single i.v. doseTumor growth inhibition.[8]
Trastuzumab-vc-MMAEJIMT-1 (Low HER2)Not SpecifiedSuperior efficacy compared to T-DM1.[8]
Trastuzumab-MCC-DM1 (T-DM1)JIMT-1 (Low HER2)Not SpecifiedLess effective than Trastuzumab-vc-MMAE.[8]
Plasma Stability

The stability of the ADC in plasma is a critical factor for its safety and therapeutic window.

ADC ConstructPlasma SourceIncubation Time% Payload Release
Trastuzumab-vc-MMAEMouse6 days~25%
Trastuzumab-vc-MMAERat6 days>4%
Trastuzumab-vc-MMAEHuman6 days<1%
Trastuzumab-vc-MMAECynomolgus Monkey6 days<1%
Cys-linker-MMAE ADC (Non-cleavable)Human7 days<0.01%

Mechanisms of Action and Experimental Workflows

Visualizing the distinct pathways of drug release and the experimental procedures for ADC evaluation is crucial for a comprehensive understanding.

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC (Cleavable Linker) Internalization_c Internalization ADC_cleavable->Internalization_c Lysosome_c Lysosome Internalization_c->Lysosome_c Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome_c->Cleavage Payload_Release_c Unmodified Payload Released Cleavage->Payload_Release_c Bystander_Effect Bystander Killing (Antigen-Negative Cells) Payload_Release_c->Bystander_Effect Target_Cell_Death_c Target Cell Death Payload_Release_c->Target_Cell_Death_c ADC_non_cleavable ADC (Non-Cleavable Linker) Internalization_nc Internalization ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Payload_Release_nc Payload-Linker-Amino Acid Released Degradation->Payload_Release_nc Target_Cell_Death_nc Target Cell Death Payload_Release_nc->Target_Cell_Death_nc start ADC Candidate Selection invitro In Vitro Characterization start->invitro plasma_stability Plasma Stability Assay invitro->plasma_stability cytotoxicity Cytotoxicity Assay (Monoculture) invitro->cytotoxicity bystander Bystander Effect Assay (Co-culture) invitro->bystander invivo In Vivo Efficacy & Safety plasma_stability->invivo cytotoxicity->invivo bystander->invivo data_analysis Data Analysis & Comparison invivo->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection

References

Assessing the In Vivo Stability of Disulfide Bonds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the stability of the linker connecting a targeting moiety to a payload is a critical determinant of a conjugate's therapeutic index. This guide provides a comparative analysis of the in vivo stability of disulfide-based linkers, with a focus on constructs like Tetrazine-PEG5-SS-amine, and contrasts their performance with alternative linker technologies.

The in vivo stability of a linker is a delicate balance. It must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be efficiently cleaved at the target site to exert its therapeutic effect. Disulfide bonds have been a popular choice for cleavable linkers due to their susceptibility to the high glutathione (B108866) (GSH) concentrations within the intracellular environment compared to the extracellular space.[1][2]

Understanding Disulfide Bond Lability in Vivo

The primary mechanism for the cleavage of disulfide bonds in vivo is through thiol-disulfide exchange reactions, predominantly mediated by glutathione, a tripeptide present in high concentrations inside cells (millimolar range) and lower concentrations in the blood plasma (micromolar range).[1][2] This concentration gradient is the fundamental principle behind the design of disulfide-linked drug conjugates for targeted intracellular delivery. However, the stability of disulfide bonds can be influenced by several factors, including steric hindrance around the bond and the overall chemical nature of the conjugate.

Comparative Analysis of Linker Technologies

While specific in vivo stability data for this compound is not extensively published, we can infer its performance based on the behavior of similar disulfide-containing linkers and compare it with other established technologies. The Tetrazine component allows for bioorthogonal conjugation via "click chemistry", and the PEG spacer enhances solubility and pharmacokinetic properties.[3][4] The core of its cleavable mechanism lies in the disulfide (-SS-) bond.

Linker TypeSpecific ExampleCleavage MechanismIn Vivo Stability ProfileKey AdvantagesKey Disadvantages
Disulfide This compound Reduction by Glutathione (GSH)Expected to be relatively stable in circulation with cleavage in the reducing intracellular environment. Stability can be modulated by steric hindrance near the disulfide bond.Intracellularly cleavable, simple chemistry.Potential for premature cleavage in plasma, leading to off-target toxicity. Stability can be variable.[5]
Peptide Valine-Citrulline (VC)Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)Generally high plasma stability, with efficient cleavage inside target cells after internalization.[6]High plasma stability, specific cleavage mechanism.Dependent on enzyme expression in the target cell, potential for multidrug resistance efflux of the payload.
Hydrazone pH-sensitive hydrolysisStable at physiological pH (~7.4) in the blood, but cleaves in the acidic environment of endosomes and lysosomes (pH 5-6).Good for targeting acidic tumor microenvironments or for release in endosomes.Can have variable stability depending on the specific hydrazone structure.
Non-Cleavable Thioether (e.g., SMCC)Proteolytic degradation of the antibody backboneHigh plasma stability as the payload is only released after the degradation of the entire antibody-drug conjugate (ADC) in the lysosome.High stability, lower risk of off-target toxicity from premature payload release.The released payload is an amino acid-linker-drug catabolite which may have reduced cell permeability and potency.
Experimental Protocols for Assessing In Vivo Stability

A robust assessment of in vivo stability is crucial for the preclinical development of any drug conjugate. Below is a generalized protocol for such an evaluation.

Objective: To determine the in vivo stability of a disulfide-linked conjugate by measuring the amount of intact conjugate and released payload over time in a relevant animal model.

Materials:

  • Test conjugate (e.g., an antibody conjugated via this compound to a payload)

  • Animal model (e.g., mice or rats)

  • Anticoagulant (e.g., EDTA)

  • Sample processing reagents (e.g., protease inhibitors, buffers)

  • Analytical instrumentation (e.g., LC-MS/MS system, ELISA reader)

Procedure:

  • Dosing: Administer the test conjugate to the animal model via an appropriate route (e.g., intravenous injection).

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Intact Conjugate Quantification: Use an affinity capture method followed by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the intact conjugate in the plasma samples.[7] An enzyme-linked immunosorbent assay (ELISA) can also be used to measure the total antibody concentration.

    • Released Payload Quantification: Employ LC-MS/MS to measure the concentration of the free payload in the plasma.

  • Data Analysis: Plot the concentrations of the intact conjugate and the free payload over time to determine the pharmacokinetic profile and the in vivo stability of the linker.

Visualizing In Vivo Disulfide Bond Cleavage and Stability Assessment

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the signaling pathway of disulfide bond cleavage and a typical experimental workflow for its in vivo assessment.

cluster_circulation Systemic Circulation (Low GSH) cluster_cell Target Cell (High GSH) Intact_Conjugate Intact Conjugate (Tetrazine-PEG5-SS-Payload) Internalization Internalization Intact_Conjugate->Internalization Targeting Cleavage Disulfide Cleavage (Thiol-Disulfide Exchange) Internalization->Cleavage Payload_Release Payload Release Cleavage->Payload_Release GSH

Caption: In vivo cleavage of a disulfide-linked conjugate.

cluster_workflow In Vivo Stability Assessment Workflow cluster_analysis Sample Analysis Dosing Administer Conjugate to Animal Model Blood_Sampling Collect Blood Samples at Time Points Dosing->Blood_Sampling Plasma_Separation Separate Plasma via Centrifugation Blood_Sampling->Plasma_Separation LCMS_Intact Affinity Capture LC-MS (Intact Conjugate) Plasma_Separation->LCMS_Intact LCMS_Payload LC-MS/MS (Free Payload) Plasma_Separation->LCMS_Payload Data_Analysis Pharmacokinetic Analysis (Determine Half-life and Stability) LCMS_Intact->Data_Analysis LCMS_Payload->Data_Analysis

Caption: Experimental workflow for assessing in vivo stability.

References

Evaluating the Efficacy of ADCs Constructed with Tetrazine-PEG5-SS-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this innovation. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This guide provides an in-depth evaluation of ADCs constructed using a specific and advanced linker, Tetrazine-PEG5-SS-amine. This linker combines the principles of bioorthogonal chemistry for precise conjugation, a polyethylene (B3416737) glycol (PEG) spacer for improved pharmacokinetics, and a reducible disulfide bond for controlled payload release.

This guide will objectively compare the performance of ADCs using this technology with other established linker strategies, supported by a summary of experimental data and detailed methodologies for key experiments.

Introduction to this compound Linker Technology

The this compound linker is a heterobifunctional molecule designed for the precise construction of ADCs. Its design incorporates three key features:

  • Tetrazine Moiety: This functional group enables a highly efficient and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group.[1] This "click chemistry" approach allows for site-specific conjugation of the linker to an antibody that has been pre-functionalized with a TCO group, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).

  • PEG5 Spacer: The five-unit polyethylene glycol chain is a hydrophilic spacer that can enhance the aqueous solubility of the ADC, reduce aggregation, and potentially improve its pharmacokinetic profile.

  • Disulfide (SS) Bond: This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione (B108866) is high. This ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing off-target toxicity.

Comparative Analysis of ADC Linker Technologies

The choice of linker is a critical determinant of an ADC's therapeutic index. Below is a comparative overview of ADCs constructed with this compound and those with other common linker types.

Table 1: Comparison of Linker Characteristics
FeatureThis compoundValine-Citrulline (VC) LinkersMaleimide-based (Non-cleavable)Hydrazone (pH-sensitive)
Conjugation Chemistry Bioorthogonal (iEDDA)Thiol-maleimide or NHS esterThiol-maleimideSchiff base formation
Conjugation Specificity High (Site-specific)Moderate to HighLow (Stochastic)Low (Stochastic)
Homogeneity (DAR) HighModerateLowLow
Release Mechanism Reduction (Glutathione)Protease (Cathepsin B)Antibody degradationLow pH
Release Location CytoplasmLysosomeLysosomeEndosome/Lysosome
Bystander Effect Possible (payload dependent)High (for membrane-permeable payloads)Low to nonePossible (payload dependent)
Plasma Stability Generally highModerateHighLow to moderate

Quantitative Data Summary

While direct head-to-head studies for ADCs using this compound against all other linker types are not extensively published, the following tables summarize expected performance based on the properties of the linker components.

Table 2: In Vitro Cytotoxicity (Hypothetical IC50 Values)
Cell LineADC with this compound (nM)ADC with VC-Linker (nM)ADC with Non-cleavable Linker (nM)
Antigen-Positive 0.5 - 50.3 - 41 - 10
Antigen-Negative > 1000> 1000> 1000

Note: IC50 values are highly dependent on the antibody, payload, and target cell line. This table provides a hypothetical comparison based on linker properties.

Table 3: Plasma Stability (Percentage of Intact ADC after 72h)
SpeciesADC with this compoundADC with VC-LinkerADC with Non-cleavable Linker
Mouse Plasma > 90%~70-85%> 95%
Human Plasma > 95%~80-90%> 95%

Note: Stability is influenced by the specific chemistry of the linker and the payload. Disulfide linker stability can be modulated by steric hindrance around the bond.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs.

Protocol 1: Construction of a Site-Specific ADC using this compound

Objective: To construct a homogeneous ADC by conjugating a TCO-modified antibody with a this compound-payload conjugate.

Workflow:

ADC_Construction_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker-Payload Synthesis cluster_2 Step 3: Bioorthogonal Conjugation cluster_3 Step 4: Purification & Characterization mAb Monoclonal Antibody mAb_TCO TCO-modified Antibody mAb->mAb_TCO Reaction with TCO-NHS TCO_NHS TCO-NHS Ester TCO_NHS->mAb_TCO ADC Final ADC mAb_TCO->ADC iEDDA Click Reaction linker This compound linker_payload Linker-Payload Conjugate linker->linker_payload Amide Coupling payload Cytotoxic Payload payload->linker_payload linker_payload->ADC purification Purification (SEC/HIC) ADC->purification characterization Characterization (LC-MS, HIC) purification->characterization

Caption: Workflow for site-specific ADC construction.

Materials:

  • Monoclonal antibody (mAb)

  • TCO-NHS ester (trans-cyclooctene-N-hydroxysuccinimide ester)

  • This compound

  • Cytotoxic payload with a reactive amine or carboxyl group

  • Reaction buffers (e.g., PBS, borate (B1201080) buffer)

  • Solvents (e.g., DMSO, DMF)

  • Purification columns (e.g., SEC, HIC)

Procedure:

  • Antibody Modification: React the mAb with TCO-NHS ester in a suitable buffer (e.g., PBS pH 7.4-8.0) to introduce TCO groups onto lysine (B10760008) residues. Purify the TCO-modified antibody using size-exclusion chromatography (SEC).

  • Linker-Payload Synthesis: Conjugate the this compound to the cytotoxic payload via standard amide bond formation (e.g., using EDC/NHS chemistry if the payload has a carboxylic acid). Purify the linker-payload conjugate by HPLC.

  • Bioorthogonal Conjugation: Mix the TCO-modified antibody with an excess of the this compound-payload conjugate in PBS at room temperature. The iEDDA reaction will proceed rapidly.

  • Purification and Characterization: Purify the resulting ADC using SEC or hydrophobic interaction chromatography (HIC) to remove excess linker-payload. Characterize the final ADC by LC-MS to confirm the molecular weight and HIC to determine the drug-to-antibody ratio (DAR) distribution.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, control antibody, and free payload for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration to determine the IC50 value.

Protocol 3: Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of payload deconjugation in plasma.

Workflow:

Plasma_Stability_Workflow ADC_Plasma Incubate ADC in Plasma (37°C) Timepoints Collect Aliquots (0, 24, 48, 72, 96h) ADC_Plasma->Timepoints Immuno_Capture Immunocapture of ADC Timepoints->Immuno_Capture Free_Payload Quantify Free Payload (LC-MS/MS) Timepoints->Free_Payload LCMS_Analysis LC-MS Analysis (Determine avg. DAR) Immuno_Capture->LCMS_Analysis

Caption: Workflow for ADC plasma stability assessment.

Materials:

  • ADC construct

  • Human and/or mouse plasma

  • Immunocapture beads (e.g., Protein A/G)

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • At each time point, capture the ADC from the plasma using immunocapture beads.

  • Analyze the captured ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.

  • (Optional) The supernatant after immunocapture can be analyzed by LC-MS/MS to quantify the amount of free payload released into the plasma.

Mechanism of Action: Payload Release

The disulfide bond in the this compound linker is key to its mechanism of action.

Payload_Release_Mechanism cluster_0 Extracellular cluster_1 Intracellular ADC ADC in Circulation (Linker Stable) Internalized_ADC Internalized ADC ADC->Internalized_ADC Internalization Released_Payload Active Payload Internalized_ADC->Released_Payload Disulfide Reduction GSH Glutathione (GSH) GSH->Released_Payload Target_Action Cell Death Released_Payload->Target_Action

Caption: Reductive release of payload from a disulfide linker.

Upon internalization of the ADC into a target cell, the higher intracellular concentration of reducing agents, primarily glutathione (GSH), cleaves the disulfide bond. This releases the cytotoxic payload in its active form, allowing it to exert its therapeutic effect, leading to cell death.

Conclusion

References

The Influence of PEG Linker Length on Tetrazine Probe Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioorthogonal reaction between tetrazine (Tz) and trans-cyclooctene (B1233481) (TCO) has become a cornerstone of chemical biology, particularly in the fields of in vivo imaging and targeted drug delivery.[1][2] The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction is exceptionally fast and highly specific, enabling efficient conjugation at low concentrations without the need for cytotoxic catalysts.[3][4] A critical component in the design of tetrazine-based probes is the polyethylene (B3416737) glycol (PEG) spacer, which significantly influences the probe's physicochemical properties, pharmacokinetics, and overall in vivo performance.[2] This guide provides a comparative analysis of tetrazine linkers with different PEG spacer lengths, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal linker for their specific application.

Key Performance Parameters vs. PEG Linker Length

The length of the PEG spacer directly impacts several key characteristics of a tetrazine probe, including its solubility, reaction kinetics, and in vivo pharmacokinetics.[2] Longer PEG chains generally increase hydrophilicity and circulation time, but may also introduce steric hindrance.[2][5] The optimal PEG length represents a trade-off between these factors and is highly dependent on the specific application.[1]

Data Presentation: Comparative Analysis

The following tables summarize the general trends and specific experimental data on how PEG spacer length affects the performance of tetrazine probes.

Table 1: Effect of PEG Spacer Length on Physicochemical Properties

Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG11, PEG12)Data Highlights & Citations
Lipophilicity (logD) HighModerateLowIncreasing PEG length enhances hydrophilicity, which is crucial for preventing aggregation and improving behavior in aqueous biological environments.[1][6]
Solubility LowModerateHighThe hydrophilic nature of PEG linkers improves the solubility of the entire conjugate, which is particularly important for hydrophobic payloads.[6]
Steric Hindrance LowModerateHighWhile beneficial for shielding from clearance mechanisms, excessively long PEG chains might sterically hinder the tetrazine's access to its TCO target.[1][7][8]

Table 2: Effect of PEG Spacer Length on In Vivo Pharmacokinetics

Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG11, PEG12)Data Highlights & Citations
Blood Clearance FastSlowerSlowestPEGylation significantly prolongs the circulation time. A probe without a PEG linker showed a blood clearance half-life of 5.4 minutes, which was significantly shorter than for PEG-linked probes.[1]
Tumor Uptake VariablePotentially ImprovedCan be ReducedExtended circulation from PEGylation can improve tumor accumulation (EPR effect). However, very long linkers may reduce tumor uptake due to steric hindrance affecting the ligation reaction at the target site.[1]
Kidney Uptake VariableVariablePotentially IncreasedWhile generally improving pharmacokinetics, certain PEGylated probes have shown increased kidney uptake, indicating a complex relationship between linker length and renal clearance.[1]

Table 3: Comparative In Vivo Biodistribution Data (%ID/g)

This table presents a summary of in vivo biodistribution data from a study comparing a DOTA-tetrazine probe without a PEG linker to one with a PEG11 linker in a pre-targeting tumor model.

OrganNo PEG LinkerPEG11 Linker
Blood 0.2 ± 0.10.4 ± 0.1
Tumor 3.5 ± 0.86.1 ± 1.1
Liver 1.9 ± 0.40.7 ± 0.1
Kidneys 1.0 ± 0.22.5 ± 0.5
Spleen 0.4 ± 0.10.2 ± 0.1
Lungs 0.4 ± 0.10.5 ± 0.1
Data adapted from a study on DOTA-tetrazine probes.[1] Values represent the percentage of injected dose per gram of tissue (%ID/g) at a specific time point post-injection.

Visualizing the Chemistry and Workflow

To further elucidate the processes discussed, the following diagrams illustrate the reaction mechanism of the tetrazine-TCO ligation and a typical experimental workflow for its application in pretargeted imaging.

Tetrazine_TCO_Ligation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Tetrazine Tetrazine (Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (IEDDA) TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Intermediate->Dihydropyridazine Retro-Diels-Alder (Irreversible) Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Ligation cluster_step4 Step 4: Imaging A Administer TCO-modified Targeting Agent (e.g., Antibody) B Incubation Period (24-72h) - Target Accumulation - Clearance of unbound agent A->B C Administer Radiolabeled Tetrazine-PEG Probe B->C D Rapid In Vivo Ligation at Target Site C->D E Clearance of unbound probe (1-4h) D->E F PET / SPECT Imaging E->F

References

Preserving Function: A Guide to Validating the Biological Activity of Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the labeling of proteins is an indispensable technique for a myriad of applications, from immunoassays and microscopy to in vivo imaging and diagnostics. However, the very act of attaching a molecule—be it a fluorescent dye, biotin, or another tag—to a protein carries the inherent risk of altering its structure and, consequently, its biological function. Therefore, rigorous validation of the labeled protein's activity is a critical and non-negotiable step to ensure the reliability and accuracy of experimental results.

This guide provides a comprehensive comparison of key functional assays used to confirm the biological activity of labeled proteins. We present a side-by-side look at quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate validation strategies for their specific needs.

The Critical Question: Does the Label Interfere?

The primary goal of functional validation is to demonstrate that the labeled protein behaves identically to its unlabeled counterpart. Any significant deviation in activity suggests that the label is interfering with the protein's function, potentially by:

  • Steric hindrance: The label may physically block the active site or a binding interface.

  • Conformational changes: The attachment of the label could induce structural alterations that affect activity.

  • Charge or hydrophobicity alterations: The label may change the local chemical environment of the protein, impacting its interactions.

To address these potential issues, a panel of quantitative assays should be employed to compare the performance of the labeled and unlabeled protein under identical conditions.

Quantitative Comparison of Functional Assays

The following tables summarize key performance parameters for different classes of proteins, comparing the activity of the native (unlabeled) protein to its labeled form.

Enzyme Kinetics: The Impact of Biotinylation

Enzyme activity is a fundamental measure of its function. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and it is an inverse measure of the enzyme's affinity for its substrate.[1] Alterations in these parameters upon labeling can indicate functional changes.

EnzymeLabelKm (mM)Vmax (µM/s)Fold Change in KmFold Change in VmaxReference
Horseradish PeroxidaseUnlabeled0.068.5--[2]
Horseradish PeroxidaseBiotinylatedData not availableData not available--
Receptor-Ligand Binding: The Effect of Fluorescent Labeling on Antibody Affinity

For proteins such as antibodies, their primary function is to bind specifically to a target antigen. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful label-free techniques to measure binding kinetics and affinity, expressed as the dissociation constant (KD). A lower KD value indicates a higher binding affinity.

AntibodyLabelKD (nM)AssayFold Change in KDReference
Anti-HER2 (Trastuzumab)Unlabeled0.1SPR-
Anti-HER2 (Trastuzumab)IRDye 800CW (DoL 1.2)~0.15Cell-based~1.5[3]
Anti-EGFR (Cetuximab)Unlabeled1.2SPR-
Anti-EGFR (Cetuximab)Fluorescein (FITC)2.5ELISA2.1[4]

DoL: Degree of Labeling

Cell-Based Assays: Functional Response of GPCR Ligands

Cell-based assays provide a more physiologically relevant context to assess protein function. For G-protein coupled receptors (GPCRs), the half-maximal effective concentration (EC50) of a ligand, which represents the concentration required to elicit 50% of the maximum response, is a key parameter.

ReceptorLigandLabelEC50 (nM)Assay TypeFold Change in EC50Reference
GPCR APeptide Ligand 1Unlabeled1Calcium Flux-[4]
GPCR APeptide Ligand 1Fluorescent40IP-One HTRF40[4]
Muscarinic M3 ReceptorCarbacholUnlabeled~10Calcium Flux-[4]
Muscarinic M3 ReceptorCarbacholUnlabeled~30IP-One HTRF3[4]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological pathways is crucial for understanding the validation strategy.

experimental_workflow cluster_prep Protein Preparation cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Unlabeled Unlabeled Protein Biochemical Biochemical Assays (e.g., Enzyme Kinetics) Unlabeled->Biochemical Control Binding Binding Assays (e.g., SPR, BLI) Unlabeled->Binding Control CellBased Cell-Based Assays (e.g., Signaling, Proliferation) Unlabeled->CellBased Control Labeled Labeled Protein Labeled->Biochemical Test Labeled->Binding Test Labeled->CellBased Test Compare Compare Key Parameters (Km, Vmax, KD, EC50) Biochemical->Compare Binding->Compare CellBased->Compare Active Activity Confirmed Compare->Active No Significant Difference Inactive Activity Compromised Compare->Inactive Significant Difference GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (Labeled or Unlabeled) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream Response Cellular Response Downstream->Response

References

A Head-to-Head Comparison: Tetrazine-PEG5-SS-amine and NHS-ester Linkers for Amine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of amine groups on biomolecules is a cornerstone of creating sophisticated tools for diagnostics, imaging, and therapeutics. The choice of linker chemistry is critical, dictating not only the efficiency of conjugation but also the stability and ultimate functionality of the final product. This guide provides an objective comparison between two distinct strategies for amine modification: the conventional N-hydroxysuccinimide (NHS)-ester linkage and the advanced, multi-functional Tetrazine-based linker system.

It is important to clarify a key distinction from the outset. A "Tetrazine-PEG5-SS-amine" linker possesses a terminal amine group and is therefore not suitable for reacting with other amines. Instead, this guide will focus on its amine-reactive counterpart, the Tetrazine-PEG-SS-NHS ester , which enables a multi-step, bioorthogonal conjugation strategy. This will be compared to the direct, one-step approach offered by standard NHS-ester linkers .

Core Chemical Principles

NHS-Ester Linkers: The Workhorse of Bioconjugation

N-hydroxysuccinimide esters are among the most widely used reagents for modifying primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1][2][] The reaction is a straightforward nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester. This process occurs under mild, near-physiological conditions and results in the formation of a highly stable and effectively irreversible amide bond.[][4]

A primary consideration with NHS esters is their susceptibility to hydrolysis in aqueous solutions.[1][2] This competing reaction converts the amine-reactive ester into an unreactive carboxylic acid, which can reduce labeling efficiency, particularly at higher pH or in dilute protein solutions.[1][5]

Tetrazine-PEG-SS-NHS Ester: A Gateway to Bioorthogonal Chemistry

The Tetrazine-PEG-SS-NHS ester is a heterobifunctional linker that offers a more complex, two-stage modification strategy.

  • Amine Modification : Like a standard NHS ester, its NHS ester moiety reacts with primary amines on a biomolecule (e.g., an antibody) to form a stable amide bond.[6][7][8]

  • Bioorthogonal "Click" Reaction : This initial conjugation introduces a tetrazine group onto the biomolecule. This tetrazine moiety can then participate in an exceptionally fast and highly specific inverse electron demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[8][9][10] This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native functional groups.[8][11][12]

  • Cleavable Disulfide Bond : The inclusion of a disulfide (SS) bond in the linker provides a crucial feature: cleavability.[9][13] This bond can be selectively broken under reducing conditions (e.g., in the presence of Dithiothreitol (DTT) or glutathione (B108866) within a cell), allowing for the release of a conjugated payload.[11][14]

Reaction Mechanisms and Workflows

The fundamental differences in approach between these two linkers are best illustrated through their reaction pathways and experimental workflows.

G cluster_0 NHS-Ester Reaction Pathway reagent_nhs Biomolecule-NH₂ intermediate_nhs Tetrahedral Intermediate reagent_nhs->intermediate_nhs Nucleophilic Attack (pH 7.2-8.5) linker_nhs Payload-NHS Ester linker_nhs->intermediate_nhs product_nhs Stable Amide Bond (Biomolecule-NH-CO-Payload) intermediate_nhs->product_nhs NHS leaves side_product_nhs NHS byproduct intermediate_nhs->side_product_nhs

Caption: Reaction mechanism of an NHS-ester with a primary amine.

G cluster_1 Tetrazine Linker Workflow (Two-Step) cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Bioorthogonal Ligation & Cleavage reagent_tz Antibody-NH₂ product_tz1 Antibody-Tetrazine reagent_tz->product_tz1 linker_tz TCO-Payload product_tz2 Antibody-Linker-Payload linker_tz->product_tz2 tz_nhs Tetrazine-SS-NHS tz_nhs->product_tz1 product_tz1->product_tz2 Bioorthogonal Reaction (iEDDA Click) released_payload Released Payload product_tz2->released_payload Disulfide Cleavage cleavage Reducing Agent (e.g., DTT, Glutathione) cleavage->product_tz2

Caption: Two-step workflow for a Tetrazine-SS-NHS linker strategy.

Quantitative Data Comparison

The performance of these linkers can be quantified by several key parameters. While direct head-to-head efficiency data is scarce, a comparison of their intrinsic chemical properties provides a clear picture of their respective strengths.

FeatureNHS-Ester LinkerTetrazine-PEG-SS-NHS Ester Linker
Reaction Type Nucleophilic Acyl Substitution1. Nucleophilic Acyl Substitution2. Inverse Electron Demand Diels-Alder
Target Group Primary Amines (-NH₂)Primary Amines (-NH₂) for step 1; Strained Alkenes (TCO) for step 2
Bond Formed Stable AmideStable Amide; Stable Dihydropyridazine
Cleavability No (Stable Linkage)Yes (Disulfide bond cleaved by reducing agents)[11]
Reaction pH 7.2 - 8.5[1][15]7.2 - 8.5 for NHS reaction; Mild buffer conditions for click reaction[8]
Reaction Speed Fast (minutes to hours)[]NHS reaction is fast; Tetrazine-TCO click reaction is exceptionally fast (k₂ up to ~30,000 M⁻¹s⁻¹)[16][17]
Key Advantage Simplicity, robust, stable linkageBioorthogonality, cleavability, pre-targeting capability
Key Disadvantage Susceptible to hydrolysis, potential for non-specific modificationMulti-step process, requires synthesis of two modified components

Experimental Protocols

Protocol 1: General Labeling of an Antibody with an NHS-Ester

This protocol describes a typical procedure for labeling an IgG antibody.

  • Antibody Preparation :

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2.5 mg/mL.[18]

    • Ensure the antibody solution is free of amine-containing stabilizers like Tris or glycine (B1666218).[18]

  • NHS-Ester Stock Solution :

    • Allow the vial of the NHS-ester reagent to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the reagent in anhydrous, amine-free DMSO or DMF.[15][18]

  • Labeling Reaction :

    • While gently stirring the antibody solution, add the NHS-ester stock solution dropwise. A typical starting point is a 10:1 to 15:1 molar ratio of NHS-ester to antibody.[18]

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.[][19]

  • Quenching (Optional) :

    • To stop the reaction, add a quenching buffer such as 1 M Tris or glycine to a final concentration of 50-100 mM.

  • Purification :

    • Remove unconjugated linker and byproducts by size exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration.[15]

Protocol 2: Two-Step Labeling Using Tetrazine-PEG-SS-NHS Ester

This protocol outlines the pre-targeting strategy common for antibody-drug conjugates (ADCs).

Part A: Antibody-Tetrazine Conjugation

  • Follow steps 1-3 and 5 from Protocol 1, using the Tetrazine-PEG-SS-NHS ester as the labeling reagent. This produces the "Antibody-Tetrazine" conjugate.

  • Characterize the conjugate to determine the degree of labeling (DOL), i.e., the average number of tetrazine molecules per antibody.

Part B: Bioorthogonal Ligation with a TCO-Payload

  • Prepare TCO-Payload : Dissolve the trans-cyclooctene (TCO)-modified payload (e.g., a drug or imaging agent) in an appropriate buffer (e.g., PBS).

  • Click Reaction : Add the TCO-payload to the purified Antibody-Tetrazine conjugate. A slight molar excess of the TCO-payload (e.g., 1.5 to 3 equivalents relative to the tetrazine DOL) is often used.

  • Incubation : Allow the reaction to proceed at room temperature or 37°C. The reaction is typically very fast, often reaching completion in under an hour.

  • Purification : Remove any unreacted TCO-payload using size exclusion chromatography or other appropriate methods.

Protocol 3: Cleavage of the Disulfide Bond
  • Prepare Reducing Buffer : Prepare a buffer (e.g., PBS) containing a reducing agent. Common choices include 10-50 mM Dithiothreitol (DTT) or 0.5-1 mM Tris(2-carboxyethyl)phosphine (TCEP).[14]

  • Cleavage Reaction : Incubate the purified, fully conjugated molecule (e.g., Antibody-Linker-Payload) in the reducing buffer.

  • Incubation : Allow the reaction to proceed at room temperature for 1-2 hours.[14]

  • Analysis : Confirm the release of the payload from the antibody using techniques like HPLC, SDS-PAGE (under reducing vs. non-reducing conditions), or mass spectrometry.

Logical Comparison and Applications

The choice between these linkers is driven entirely by the experimental goal.

G cluster_nhs NHS-Ester Linker cluster_tz Tetrazine-SS-NHS Linker nhs_start Goal: Direct, Stable Labeling nhs_proc One-Step Reaction (Amine + NHS-Ester) nhs_start->nhs_proc nhs_result Stable Conjugate (Amide Bond) nhs_proc->nhs_result nhs_app Applications: - ELISA - Western Blot - Flow Cytometry - Stable ADCs nhs_result->nhs_app tz_start Goal: Pre-targeting, Cleavable Payload tz_proc Multi-Step Strategy (Amine + NHS -> Click + TCO) tz_start->tz_proc tz_result Cleavable Conjugate (Reductively Labile) tz_proc->tz_result tz_app Applications: - In vivo Pre-targeted Imaging - Targeted Drug Delivery - Cleavable ADCs - Multi-component Assembly tz_result->tz_app

Caption: Comparison of application logic for NHS-ester and Tetrazine linkers.

  • Choose NHS-Ester Linkers for:

    • Simplicity and Speed: When the goal is to quickly and easily create a stable, covalently labeled biomolecule.

    • Standard Immunoassays: For preparing fluorescently labeled antibodies for applications like flow cytometry, immunofluorescence, or ELISAs.

    • Non-Cleavable Conjugates: When the attached molecule needs to remain permanently affixed to the biomolecule.

  • Choose Tetrazine-PEG-SS-NHS Ester Linkers for:

    • Pre-targeting Strategies: In applications like in vivo imaging or therapy, where a slow-clearing antibody-tetrazine conjugate is administered first, followed by a rapidly clearing TCO-payload. This maximizes the target-to-background signal.

    • Cleavable Antibody-Drug Conjugates (ADCs): The disulfide bond allows for the specific release of a cytotoxic drug inside a target cell, where the intracellular environment is more reducing.[9][20]

    • Complex Assemblies: When constructing multi-component systems where the harsh conditions of direct conjugation might damage one of the components. The bioorthogonal nature of the click reaction provides a mild final ligation step.

Conclusion

The NHS-ester linker remains an invaluable tool for routine bioconjugation, offering a simple, robust method to form highly stable amide bonds. Its utility in creating reagents for a vast array of standard biological assays is undisputed.

In contrast, the Tetrazine-PEG-SS-NHS ester represents a more sophisticated class of linker designed for advanced applications. While requiring a more complex, multi-step workflow, it provides unparalleled advantages in bioorthogonality, reaction speed, and, crucially, the ability to release a payload in a controlled manner. For researchers in drug development and in vivo imaging, the pre-targeting and cleavability offered by the tetrazine system unlock experimental possibilities far beyond the scope of traditional, non-cleavable linkers. The choice, therefore, is not about which linker is "better," but which is the right tool for the specific scientific question being addressed.

References

Safety Operating Guide

Proper Disposal Procedures for Tetrazine-PEG5-SS-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Tetrazine-PEG5-SS-amine. The guidance herein is compiled for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following procedures are based on safety data for structurally analogous compounds, including PEGylated tetrazines, amine-reactive crosslinkers, and disulfide-containing reagents. This compound should be handled as a potentially hazardous chemical. Always consult with your institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards and to use appropriate Personal Protective Equipment (PPE). Based on data from similar chemical structures, the compound should be treated as a potential irritant.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant nitrile gloves are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, work in a certified chemical fume hood.

Hazard Profile and Data Presentation

The following tables summarize the likely hazard profile and key handling information for this compound, based on data from analogous compounds.

Table 1: Hazard Profile (Based on Structurally Similar Compounds)

Hazard CategoryGHS Classification (Typical for Analogous Compounds)Precautionary Statements (Examples)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation.

Table 2: Disposal and Handling Quick Reference

ParameterSpecification
Waste Classification Hazardous Chemical Waste
Primary Disposal Route Licensed Hazardous Waste Contractor via Institutional EHS
In-Lab Treatment Not Recommended
Waste Container Clearly labeled, compatible, sealed container
Spill Kit Requirement Inert absorbent material, dedicated waste container

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular solid waste trash.

Experimental Protocol: Waste Collection and Disposal

  • Segregation: Designate a specific, clearly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., HDPE) and have a secure, tight-fitting lid.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "Waste this compound," and any appropriate hazard warnings (e.g., "Irritant," "Handle with Caution").[1]

  • Collection of Pure Waste: Collect any unused or surplus this compound directly into the designated waste container.

  • Collection of Contaminated Materials: All materials that have come into contact with the compound, including pipette tips, weighing paper, contaminated gloves, and absorbent pads, must be placed in the same designated hazardous waste container.[1][2]

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal: Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office to arrange for collection by a licensed hazardous waste disposal contractor. Follow all institutional procedures for waste pickup.[2]

Experimental Protocol: Spill Management

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated (preferably within a chemical fume hood).

  • Wear Full PPE: Before cleaning, don all required PPE as listed in Section 1.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[1] For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect Spill Debris: Place the spilled material and all contaminated cleaning supplies into the designated hazardous waste container.[2]

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department as required by institutional policy.

Chemical Degradation Considerations (Not Recommended for Disposal)

This compound contains functional groups that are susceptible to chemical cleavage.

  • Disulfide Bond (-SS-): The disulfide bond is cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). While this reaction is used in various bioconjugation applications to release payloads, it is not a validated or recommended procedure for waste neutralization in a laboratory setting. The reaction byproducts may be unknown and could be more hazardous or difficult to dispose of.

  • Tetrazine Ring: The tetrazine ring can undergo decomposition, but this typically requires high temperatures or specific reaction conditions not suitable for standard laboratory waste disposal.[3][4][5]

Attempting to neutralize this chemical in the lab without a specific, validated protocol is strongly discouraged. The safest and most compliant method of disposal is through your institution's certified hazardous waste management program.[2]

Mandatory Visualizations

The following diagram illustrates the proper workflow for the disposal of this compound.

G start Start: Identify This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Step 2: Use Designated Hazardous Waste Container ppe->container collect_pure Step 3a: Collect Pure/ Unused Chemical Waste container->collect_pure collect_cont Step 3b: Collect Contaminated Labware (Tips, Gloves, etc.) container->collect_cont seal_label Step 4: Securely Seal and Label Container collect_pure->seal_label collect_cont->seal_label storage Step 5: Store in Designated Satellite Accumulation Area seal_label->storage contact_ehs Step 6: Contact EHS for Waste Pickup storage->contact_ehs end End: Waste Collected by Licensed Contractor contact_ehs->end spill->ppe Ensure Safety spill_protocol Execute Spill Management Protocol (Absorb, Collect, Decontaminate) spill->spill_protocol spill_protocol->container Dispose of Spill Debris

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tetrazine-PEG5-SS-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Tetrazine-PEG5-SS-amine. The following guidance is based on the known hazards of structurally similar compounds, including tetrazine derivatives, PEGylated substances, and amines. It is imperative to treat this compound with the same, if not greater, precautions as these related compounds. All laboratory personnel must be thoroughly trained on the potential hazards and proper handling procedures before working with this chemical.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with amine-containing and tetrazine-functionalized compounds, a comprehensive PPE strategy is crucial to ensure personnel safety.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standard.[1][2] A face shield should be worn over goggles when there is a significant risk of splashes.[1][2]Protects eyes and face from splashes and aerosols.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][3] Consider double gloving for added protection.[2] A flame-resistant or 100% cotton lab coat should be worn.[1] Closed-toe shoes are mandatory.[1][2]Prevents skin contact with the chemical, which may cause irritation.[2][4][5]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[3][6]Avoids inhalation of potentially harmful vapors or aerosols.[4][5][7]

Operational Plan: Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment A Review Safety Information & Prepare Work Area B Assemble All Necessary Equipment & Reagents A->B C Don All Required PPE B->C D Perform Experiment in a Certified Fume Hood C->D Begin Experiment E Keep Containers Tightly Closed When Not in Use D->E F Avoid Generation of Dusts and Aerosols E->F G Decontaminate Work Surfaces & Equipment F->G Complete Experiment H Dispose of Waste in Labeled Hazardous Waste Containers G->H I Properly Doff & Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Handling this compound.

Experimental Protocols

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Keep the container tightly closed and protected from light and moisture.

Weighing and Aliquoting:

  • Perform all weighing and aliquoting inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Use anti-static measures when handling the powder to prevent ignition from static discharge.[1]

  • Carefully transfer the desired amount of the compound, avoiding the creation of dust.

  • Immediately and securely seal the stock container and the aliquot.

In Case of Exposure or Spill:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[2]

  • Disposal: Arrange for disposal by a licensed hazardous waste disposal company.[5] Do not dispose of down the drain or in regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.

References

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